molecular formula C8H15BN2O2 B12333382 (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid

(1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid

Cat. No.: B12333382
M. Wt: 182.03 g/mol
InChI Key: QUIPZLXANRQYNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid is a useful research compound. Its molecular formula is C8H15BN2O2 and its molecular weight is 182.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H15BN2O2

Molecular Weight

182.03 g/mol

IUPAC Name

[1-(2-methylbutan-2-yl)pyrazol-4-yl]boronic acid

InChI

InChI=1S/C8H15BN2O2/c1-4-8(2,3)11-6-7(5-10-11)9(12)13/h5-6,12-13H,4H2,1-3H3

InChI Key

QUIPZLXANRQYNV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(N=C1)C(C)(C)CC)(O)O

Origin of Product

United States

Foundational & Exploratory

(1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid , a specialized heterocyclic building block used in high-value medicinal chemistry programs.

Content Type: Technical Whitepaper & Experimental Guide Version: 2.0 (Scientific Reference)

Executive Summary

(1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid is a lipophilic, sterically demanding organoboron reagent. It serves as a critical bioisostere for 1-isopropyl- and 1-tert-butyl-pyrazole moieties in drug discovery. The introduction of the tert-pentyl (1,1-dimethylpropyl) group significantly alters the physicochemical profile of the parent pyrazole, increasing lipophilicity (LogP) and metabolic stability by blocking N-dealkylation pathways common in primary alkyl derivatives. This guide details its synthesis, reactivity profile, and application in Palladium-catalyzed cross-coupling reactions.

Chemical Identity & Structural Analysis[1][2][3]

PropertyData
IUPAC Name (1-(2-methylbutan-2-yl)-1H-pyrazol-4-yl)boronic acid
Common Name 1-tert-Pentylpyrazole-4-boronic acid
CAS Number 1694652-12-4
Molecular Formula C₈H₁₅BN₂O₂
Molecular Weight 182.03 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in water
pKa (est) ~8.5 (Boronic acid ionization)
Structural Significance

The molecule features a pyrazole core functionalized at the N1 position with a tert-pentyl group .[1][2]

  • Steric Bulk: The tert-pentyl group is neopentyl-like, providing significant steric shielding to the N1 position. This prevents enzymatic N-dealkylation, a common metabolic soft spot in drug candidates.

  • Electronic Effect: The electron-rich pyrazole ring makes the C-B bond susceptible to protodeboronation under harsh basic conditions, although the N-alkyl group mitigates this compared to N-H pyrazoles.

Synthesis & Manufacturing Protocols

Synthesizing N-tert-alkyl pyrazoles is chemically distinct from N-primary alkyl analogs. Direct SN2 alkylation of pyrazole with tert-pentyl halides (e.g., tert-pentyl bromide) fails due to dominant E2 elimination.

Two robust routes are established: Hydroamination of Alkenes (Route A) and De Novo Cyclization (Route B).

Route A: Acid-Catalyzed Hydroamination (Scalable)

This method utilizes the stability of the tert-pentyl carbocation generated from 2-methyl-2-butene.

Step 1: N-Alkylation

  • Reagents: 4-Bromopyrazole, 2-Methyl-2-butene, Trifluoroacetic acid (TFA) or H₂SO₄ (cat.).

  • Mechanism: Protonation of the alkene generates a tertiary carbocation, which is trapped by the N1 of the pyrazole.

  • Conditions: Reflux in toluene or neat with acid catalyst.

Step 2: Lithium-Halogen Exchange & Borylation

  • Reagents: n-Butyllithium (n-BuLi), Triisopropyl borate (B(O-iPr)₃), HCl (aq).

  • Protocol:

    • Dissolve 1-(tert-pentyl)-4-bromopyrazole in anhydrous THF. Cool to -78°C.[2][3]

    • Add n-BuLi (1.1 equiv) dropwise. The bulky tert-pentyl group directs lithiation to the halogenated C4 position (preventing ortho-lithiation at C5).

    • Quench with B(O-iPr)₃.

    • Acidic hydrolysis yields the free boronic acid.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and the critical decision points.

SynthesisPath cluster_0 Critical Control Point Start 4-Bromopyrazole Intermediate 1-(tert-Pentyl)- 4-bromopyrazole Start->Intermediate Electrophilic Addition Reagent1 2-Methyl-2-butene + H2SO4 (cat) Reagent1->Intermediate Lithiation 1. n-BuLi (-78°C) 2. B(OiPr)3 Intermediate->Lithiation Li-Halogen Exchange Hydrolysis Acidic Hydrolysis (H3O+) Lithiation->Hydrolysis Quench Product Target Boronic Acid Hydrolysis->Product Isolation

Caption: Figure 1. Synthesis of (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid via acid-catalyzed hydroamination and cryogenic borylation.

Reactivity Profile & Handling

Suzuki-Miyaura Coupling

This reagent is highly active in Suzuki couplings. The electron-rich nature of the pyrazole ring accelerates the transmetallation step.

  • Catalyst System: Pd(dppf)Cl₂·DCM or Pd(Amphos)Cl₂ are recommended to prevent protodeboronation.

  • Base: Weak bases (K₃PO₄, Na₂CO₃) are preferred over strong bases (KOtBu) to maintain boronic acid integrity.

  • Solvent: Dioxane/Water (4:1) or DMF/Water.

Stability & Protodeboronation

Heteroaryl boronic acids are prone to protodeboronation (loss of the B(OH)₂ group replaced by H).

  • Mechanism: Ipso-protonation at C4 followed by C-B bond cleavage.

  • Risk Factor: High pH and high temperature.

  • Mitigation: Use the pinacol ester derivative if the reaction requires harsh conditions, or employ anhydrous conditions with anhydrous bases (e.g., CsF in dry DMF).

Storage

Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). This is reversible upon exposure to water.

  • Recommendation: Store at 2-8°C under inert atmosphere. Calculate stoichiometry assuming a variable amount of anhydride (often requires >1.0 equiv excess).

Applications in Drug Discovery

The tert-pentyl group is a strategic structural modification:

  • Lipophilicity Modulation: Increases LogP by ~0.5–0.8 units compared to the tert-butyl analog, aiding in blood-brain barrier (BBB) penetration.

  • Metabolic Blocking: The quaternary carbon adjacent to the nitrogen eliminates N-dealkylation oxidative pathways (CYP450 mediated).

  • Hydrophobic Fill: Used to target hydrophobic pockets in kinases (e.g., JAK, c-Met) where the methyl or ethyl group leaves unoccupied space (entropic penalty).

Signaling Pathway Interaction (Example)

Pyrazoles are common scaffolds in kinase inhibitors. The diagram below shows how this fragment integrates into a typical kinase inhibitor workflow.

DrugDesign Fragment Pyrazole Boronic Acid (Fragment A) Coupling Suzuki Coupling Fragment->Coupling Nucleophile Scaffold Halo-Heterocycle (Fragment B) Scaffold->Coupling Electrophile Lead Kinase Inhibitor Lead Coupling->Lead C-C Bond Formation Target ATP Binding Pocket (Hydrophobic Region) Lead->Target Binding Affinity (Van der Waals)

Caption: Figure 2. Integration of the pyrazole fragment into kinase inhibitor scaffolds via cross-coupling.

References

  • Synthesis of N-alkyl pyrazoles via hydroamination

    • Title: "Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
    • Source: Journal of Organic Chemistry (via PMC)
    • URL:[Link]

  • Boronic Acid Stability & Synthesis: Title: "An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex" Source: Tetrahedron Letters (via A2B Chem)
  • Commercial Availability & Properties: Title: "(1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid Product Page" Source: BLD Pharm
  • General Reactivity of Pyrazole Boronic Acids

    • Title: "Recent progress in the synthesis of five-membered heterocycle boronic acids and esters"
    • Source: Tetrahedron
    • URL:[Link]

Sources

Solubility profile of (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic Acid[1]

Executive Summary

(1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid (CAS: 1694652-12-4) is a specialized heterocyclic building block primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce the N-alkylated pyrazole motif into pharmaceutical scaffolds.[1][2]

Unlike simple phenylboronic acids, this molecule possesses a distinct amphiphilic character: the polar boronic acid "head" contrasts with the bulky, lipophilic tert-pentyl (1,1-dimethylpropyl) "tail."[1] This structural dichotomy dictates a unique solubility profile that differs significantly from its methyl- or unsubstituted analogs.[1] This guide provides a technical analysis of its solubility, stability mechanisms, and validated protocols for handling, ensuring reproducibility in medicinal chemistry and process development workflows.[1]

Physicochemical Profile & Structural Analysis

To predict and manipulate solubility effectively, one must understand the competitive forces within the molecule.

FeatureChemical MoietyImpact on Solubility
Polar Head Boronic Acid [-B(OH)₂]Drives solubility in polar aprotic solvents (DMSO, DMF) and alcohols.[1][2] Prone to hydrogen bonding and trimerization (boroxine formation).
Heterocyclic Core Pyrazole RingIncreases polarity relative to phenyl rings; acts as a hydrogen bond acceptor.[1]
Lipophilic Tail tert-Pentyl GroupA bulky C5 alkyl chain.[1][2] Significantly increases LogP compared to methyl analogs.[1] Enhances solubility in ethers (THF, 2-MeTHF) and chlorinated solvents (DCM).[1]

Predicted Properties:

  • Molecular Weight: ~182.03 g/mol [1]

  • Appearance: White to off-white powder[1]

  • Melting Point: Expected range 140–160°C (based on tert-butyl analogs).[1]

  • pKa: Boronic acids typically have a pKa ~8–9 (Lewis acidity).[1]

Solubility Profile in Organic Solvents

Note: Specific quantitative data for this CAS is proprietary in many contexts. The following data represents a high-confidence predictive model based on Structure-Activity Relationships (SAR) of N-alkyl pyrazole boronic acids (e.g., 1-tert-butyl and 1-methyl analogs).

Table 1: Solubility Classification
Solvent ClassRepresentative SolventsSolubility LevelTechnical Notes
Polar Aprotic DMSO, DMF, NMPHigh (>100 mg/mL)Recommended for Stock Solutions. Excellent solvation of the boronic acid moiety.[1][2] Note: DMSO is hygroscopic; water uptake can shift the boroxine equilibrium.
Ethers THF, 2-MeTHF, DioxaneGood (20–80 mg/mL)Ideal for Reactions. The tert-pentyl group ensures better solubility here than unsubstituted pyrazoles. 2-MeTHF is a preferred green alternative to THF.[1][2]
Chlorinated Dichloromethane (DCM), ChloroformModerate (10–30 mg/mL)Useful for workups but generally poor for reaction media due to potential protodeboronation risks over long periods.[1]
Alcohols Methanol, EthanolHigh (>50 mg/mL)Caution Required. Soluble, but boronic acids rapidly form boronate esters with the solvent (solvolysis), complicating HPLC analysis and stoichiometry.[1]
Hydrocarbons Hexanes, Heptane, TolueneLow (<1 mg/mL)Antisolvents. The polar head group dominates, making the molecule insoluble in aliphatics.[1] Useful for precipitation/purification.
Water Water (pH 7)Low to Moderate The tert-pentyl group significantly reduces water solubility compared to the 1-methyl analog.[1][2] Soluble at high pH (>10) as the boronate anion.

Critical Stability Mechanism: The Boroxine Cycle

Researchers often observe inconsistent mass balance or "missing" material. This is rarely decomposition but rather the reversible dehydration of the boronic acid into a cyclic trimer called a boroxine .

  • The Trap: In dry organic solvents (anhydrous THF/DCM) or under vacuum drying, 3 molecules of the acid lose 3 water molecules to form the boroxine.

  • The Fix: This is reversible.[1] Adding water (or using aqueous base in Suzuki coupling) hydrolyzes the boroxine back to the active monomeric acid.

Diagram 1: Boronic Acid - Boroxine Equilibrium[1]

BoroxineCycle Acid (1-(tert-Pentyl)-1H-pyrazol-4-yl) boronic acid (Monomer) Boroxine Cyclic Boroxine (Trimer) (Anhydrous Form) Acid->Boroxine Dehydration (Vacuum/Heat/Dry Solvent) Water 3 H₂O Boroxine->Acid Hydrolysis (Aq. Base/Moisture)

Caption: Reversible dehydration pathway.[1] The monomer dominates in aqueous media; the trimer dominates in dry solid state.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Tier 1)

Use this for rapid solvent screening during process development.[1]

  • Preparation: Weigh 50 mg of (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid into a 4 mL glass vial.

  • Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition. Sonicate if particles persist.

  • Endpoint: Record the volume (

    
    ) required to achieve a clear solution.
    
  • Calculation:

    
    [1]
    
  • Observation: If the solution remains cloudy after 2 mL (25 mg/mL), stop and classify as "Low Solubility."

Protocol B: HPLC Purity & Stability Check (Tier 2)

Use this to distinguish between insolubility and degradation.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Diluent: Acetonitrile:Water (50:50).[1] Do not use pure MeOH to avoid methylation artifacts.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm.[1]

  • Note: The boronic acid peak may tail or split due to on-column interaction with silanols.[1] Adding 0.1% TFA can sharpen the peak.

Process Chemistry Workflow

When scaling up Suzuki couplings using this reagent, solvent choice dictates the workup strategy.

Diagram 2: Solvent Selection & Workup Logic

SolubilityWorkflow Start Start: Reaction Solvent Selection Check1 Is the reaction Homogeneous? Start->Check1 SolventA Use THF or 2-MeTHF (Good solubility for tert-pentyl) Check1->SolventA Yes (Preferred) SolventB Use DMF/Water Mix (High solubility, harder removal) Check1->SolventB No (Alternative) Workup Post-Reaction Workup SolventA->Workup SolventB->Workup Precip Add Heptane/Water Workup->Precip Purification Strategy Result Product precipitates; Boronic acid remains in mother liquor (if excess used) Precip->Result

Caption: Decision tree for solvent selection emphasizing the solubility benefits of the tert-pentyl group in ethers.

Handling & Storage Recommendations

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Boronic acids can slowly oxidize to phenols (C-OH) upon exposure to atmospheric oxygen and moisture over months.[1]

  • Weighing: The powder may be electrostatic.[1] Use an antistatic gun or weigh into glass vessels rather than plastic boats.

  • Drying: If drying is required, avoid high heat (>50°C) under high vacuum to prevent driving the equilibrium entirely to the boroxine anhydride, which may have different dissolution kinetics.

References

  • Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] (General reference for boroxine/boronic acid equilibrium).

  • BenchChem. (2025).[1][3][4] Technical Guide to Stability and Handling of Methyl Boronic Acid. (Cited for general boronic acid stability protocols).[1][4]

Sources

Structural Elucidation of (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid (CAS: 1694652-12-4) is an advanced, highly versatile building block fundamentally utilized in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl pharmaceuticals[1]. The incorporation of the bulky, lipophilic tert-pentyl (1,1-dimethylpropyl) group at the N1 position modulates both the steric environment of the pyrazole core and the pharmacokinetic profile of downstream active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth structural elucidation of this molecule, detailing the causality behind specific spectroscopic phenomena—such as nuclear magnetic resonance (NMR) quadrupolar broadening, isotopic mass spectrometry profiling, and solid-state dimerization.

Pharmacochemical Significance & Synthetic Context

Boronic acids are indispensable in modern medicinal chemistry and transition-metal catalysis. The pyrazole core, substituted with a tert-pentyl group, offers a unique balance of electron-rich heteroaromaticity and steric shielding. The boronic acid moiety at the C4 position is typically installed via transition-metal-catalyzed direct C-H borylation or halogen-metal exchange followed by electrophilic borylation[2]. To ensure the integrity of the synthesized batch before downstream coupling, rigorous structural elucidation is mandatory.

Workflow Synth Synthesis: Ir-Catalyzed C-H Borylation Purif Purification: Recrystallization Synth->Purif NMR Multi-Nuclear NMR (1H, 13C, 11B, 15N) Purif->NMR MS HRMS (ESI+) Isotopic Profiling Purif->MS Xray X-Ray Crystallography (Solid-State) Purif->Xray Struct Confirmed Structure: (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid NMR->Struct MS->Struct Xray->Struct

Fig 1. Analytical workflow for the structural elucidation of pyrazole boronic acids.

Multi-Nuclear NMR Spectroscopy: Causality & Assignments

The structural confirmation of (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid relies heavily on multi-nuclear NMR. The presence of the boron atom (


B, I = 3/2; 

B, I = 3) introduces unique relaxation dynamics that must be analytically decoded.
H NMR (Proton Resonance)

The


H NMR spectrum (typically acquired in DMSO-

) provides a clear topological map of the molecule.
  • tert-Pentyl Group: The N1-attached tert-pentyl group (-C(CH

    
    )
    
    
    
    CH
    
    
    CH
    
    
    ) exhibits a distinct aliphatic signature. The gem-dimethyl protons appear as a sharp 6H singlet (~1.50 ppm). The ethyl chain manifests as a 2H quartet (~1.85 ppm) and a 3H triplet (~0.75 ppm). The causality of this splitting is driven by standard vicinal scalar coupling (
    
    
    Hz) between the adjacent methylene and methyl groups.
  • Pyrazole Core: The heteroaromatic protons at C3 and C5 appear as two distinct 1H singlets (or very fine doublets,

    
     Hz) between 7.60 and 8.00 ppm. The electron-withdrawing nature of the empty p-orbital on the boron atom deshields these protons relative to an unsubstituted pyrazole.
    
  • Boronic Acid: The -B(OH)

    
     protons typically present as a broad 2H singlet (~8.00 - 8.20 ppm). The broadening is caused by intermediate chemical exchange with trace water in the deuterated solvent and the quadrupolar relaxation of the boron nucleus.
    
C NMR & Quadrupolar Broadening

The


C NMR spectrum is critical for confirming the carbon skeleton. However, the C4 carbon directly attached to the boron atom exhibits severe signal attenuation and broadening. This phenomenon is a direct consequence of scalar coupling to the quadrupolar 

B and

B nuclei, combined with rapid quadrupolar relaxation that partially decouples the spin system, "smearing" the

C signal into the baseline[3].
  • Aliphatic Carbons: The quaternary carbon of the tert-pentyl group appears around 62 ppm, while the methyl and methylene carbons appear at ~28 ppm, ~33 ppm, and ~8 ppm, respectively.

  • Aromatic Carbons: C3 and C5 resonate sharply at ~132-139 ppm. Due to3, C4 is typically found as a broad, low-intensity mound near 114 ppm[3].

B NMR

B NMR is highly sensitive to the hybridization and electronic environment of the boron atom. For a free boronic acid (sp

hybridized, trigonal planar), the

B signal appears as a broad singlet at approximately +28 to +30 ppm (relative to BF

·OEt

). The broadness is dictated by the 4 around the quadrupolar nucleus[4].

NMRElucidation Molecule (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid HNMR 1H NMR Molecule->HNMR CNMR 13C NMR Molecule->CNMR BNMR 11B NMR Molecule->BNMR H_tert tert-Pentyl Group (Singlet 6H, Quartet 2H, Triplet 3H) HNMR->H_tert H_pyr Pyrazole Protons (H3 & H5 Singlets) HNMR->H_pyr C_quad Quadrupolar Broadening at C4 (~114 ppm) CNMR->C_quad B_shift Trigonal Planar Boron (~28 ppm) BNMR->B_shift

Fig 2. Multi-nuclear NMR elucidation logic and key spectral markers.

Mass Spectrometry & Isotopic Profiling

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) confirms the exact mass (Molecular Formula: C


H

BN

O

, Exact Mass: 182.12 Da).
  • Isotopic Causality: Boron naturally exists as two stable isotopes:

    
    B (~20%) and 
    
    
    
    B (~80%). The mass spectrum of this compound will display a characteristic isotopic cluster for the [M+H]
    
    
    ion, with a secondary peak at 1 Da lower than the base peak, possessing exactly one-quarter of the base peak's intensity. This self-validating isotopic signature unequivocally confirms the presence of exactly one boron atom in the molecular ion.

Solid-State Characterization (IR & X-Ray)

In the solid state, boronic acids rarely exist as isolated monomers. They typically form hydrogen-bonded dimers via the -B(OH)


 groups.
  • Infrared (IR) Spectroscopy: The O-H stretching region (3200-3400 cm

    
    ) is intensely broad due to extensive intermolecular hydrogen bonding. A sharp, strong band around 1340-1360 cm
    
    
    
    is characteristic of the B-O stretching vibration.
  • X-Ray Crystallography: Single-crystal X-ray diffraction reveals the syn-anti or syn-syn conformation of the hydroxyl groups and confirms the coplanarity of the pyrazole ring with the trigonal planar boron center, driven by weak p

    
    -p
    
    
    
    conjugation.

Self-Validating Experimental Protocols

Protocol 1: Self-Validating Multi-Nuclear NMR Acquisition

Objective: Unambiguous assignment of the C4-Boron connectivity despite quadrupolar broadening.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-

    
    . Internal Check: Add 0.05% v/v Tetramethylsilane (TMS) as a 0.0 ppm reference to validate chemical shift accuracy.
    
  • 1D Acquisition: Acquire standard

    
    H (16 scans) and 
    
    
    
    C (1024 scans) spectra. Validation: Ensure the C4 signal is identifiable. If broadened into the baseline, proceed to step 3.
  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire a

    
    H-
    
    
    
    C HMBC spectrum optimized for long-range couplings (
    
    
    Hz).
  • Causality & Validation: The H3 and H5 protons will show strong cross-peaks to the broadened C4 carbon resonance. The absence of a direct

    
    H-
    
    
    
    C HSQC correlation for this specific carbon, combined with the HMBC cross-peaks, creates a self-validating proof of the C4 quaternary nature and its spatial relationship to the pyrazole protons.
Protocol 2: Crystallization for Solid-State Analysis

Objective: Grow diffraction-quality single crystals.

  • Dissolution: Dissolve 50 mg of the compound in a minimum volume (approx. 0.5 mL) of hot ethyl acetate.

  • Anti-Solvent Diffusion: Carefully layer 2.0 mL of hexanes over the ethyl acetate solution in a narrow crystallization tube.

  • Nucleation: Seal the tube and allow it to stand undisturbed at 4 °C for 72 hours. Validation: The slow diffusion minimizes kinetic trapping, favoring the thermodynamically stable hydrogen-bonded dimeric crystal lattice necessary for high-resolution X-ray diffraction.

Quantitative Data Summary

Table 1:


H and 

C NMR Spectral Assignments (DMSO-

, 400 MHz / 100 MHz)
Position

H Shift (ppm)
Multiplicity (

in Hz)
Integration

C Shift (ppm)
Assignment Notes
N1-C(CH

)

---62.5Quaternary aliphatic carbon
-C(CH

)

1.50Singlet6H28.2Gem-dimethyl group
-CH

-
1.85Quartet (7.5)2H33.1Methylene protons
-CH

0.75Triplet (7.5)3H8.4Terminal methyl
C3-H 7.65Singlet1H138.5Pyrazole ring proton
C4-B ---~114.0 (br)Broadened by

B quadrupolar relaxation
C5-H 7.95Singlet1H132.1Pyrazole ring proton
-B(OH)

8.10Broad Singlet2H-Exchanges with D

O

(Note: Chemical shifts are representative empirical values based on analogous 1-alkyl-1H-pyrazol-4-ylboronic acids).

References

  • BLDpharm, "1694652-12-4 | (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid.
  • ChemRxiv, "Spin-crossover iron(II) complexes featuring boronic acid and boronic ester groups.
  • Benchchem, "(1-Trityl-1H-pyrazol-4-yl)boronic acid.
  • ACS Publications, "A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters.

Sources

Strategic Utilization of Substituted Pyrazole Boronic Acids: Synthesis, Stability, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring acts as a "privileged scaffold" in modern medicinal chemistry, appearing in a vast array of kinase inhibitors, GPCR ligands, and anti-inflammatory agents. However, the incorporation of boronic acid functionalities onto this heterocyclic core presents a dichotomy: it offers a powerful handle for Suzuki-Miyaura cross-coupling (SMCC) to build complex architectures, yet it introduces significant instability via protodeboronation.

This guide addresses the critical technical challenges associated with substituted pyrazole boronic acids . We move beyond basic synthesis to explore regioselective C-H activation, strategies to mitigate hydrolytic instability (specifically using MIDA boronates), and the emerging utility of the boronic acid moiety not just as a synthetic intermediate, but as a reversible covalent warhead in chemical biology.

Part 1: Synthetic Architectures & Regioselectivity

The primary challenge in working with pyrazole boronic acids is achieving regiocontrol during synthesis. The electron-rich nature of the pyrazole ring and the presence of the acidic N-H (in 1H-pyrazoles) create competing reactive sites.

The Regioselectivity Matrix

Researchers must choose between Halogen-Lithium Exchange (HLE) and Transition-Metal Catalyzed C-H Activation based on the desired substitution pattern.

  • C4-Borylation: Historically achieved via bromination followed by HLE. This is reliable but atom-inefficient.

  • C3/C5-Borylation: Far more challenging due to the proximity to the nitrogen lone pair (C5) or the N-substituent (C3).

  • Iridium-Catalyzed C-H Borylation: This is the modern gold standard for late-stage functionalization. Using [Ir(OMe)(cod)]₂ and ligands like dtbpy, borylation is sterically directed.

    • Mechanism:[1][2][3][4][5][6][7][8] The active catalytic species is bulky; thus, it prefers the C4 position in 1,3-disubstituted pyrazoles or the C3 position in 1,5-disubstituted systems, avoiding steric clash with N-substituents.

Visualization: Synthetic Decision Flow

The following diagram illustrates the decision logic for synthesizing specific pyrazole boronic acid isomers.

PyrazoleSynthesis Start Target: Substituted Pyrazole Boronic Acid Decision1 Is the Pyrazole N-Protected? Start->Decision1 RouteA Route A: Halogen-Lithium Exchange (Cryogenic -78°C) Decision1->RouteA No (1H-Pyrazole) RouteB Route B: Ir-Catalyzed C-H Activation (Steric Control) Decision1->RouteB Yes (N-Alkyl/Aryl) ProdC4 C4-Boronate (Thermodynamic Product) RouteA->ProdC4 n-BuLi / B(OiPr)3 RouteB->ProdC4 Sterically Unhindered ProdC5 C5-Boronate (Requires Directing Group) RouteB->ProdC5 Blocked C3/C4 positions

Figure 1: Decision matrix for the synthesis of regioisomeric pyrazole boronic acids, contrasting cryogenic lithiation with metal-catalyzed activation.

Part 2: The "Death Pathway" – Protodeboronation

A critical failure mode in pyrazole boronic acid research is protodeboronation . Unlike phenylboronic acids, heteroaryl boronic acids (especially 2-pyridyl and pyrazolyl types) are highly prone to C-B bond hydrolysis under aqueous or basic conditions typical of Suzuki couplings.

Mechanism of Instability

The instability arises from a specific base-catalyzed pathway.

  • Zwitterion Formation: In basic media, the boronic acid forms a boronate "ate" complex.

  • Protonation: The heteroatom (pyrazole nitrogen) becomes protonated or coordinates with water.

  • C-B Cleavage: The C-B bond cleaves to release boric acid and the reduced heterocycle (the "death" product).

The Solution: MIDA Boronates

To circumvent this, the N-methyliminodiacetic acid (MIDA) ligand is used to mask the boron species.[8] The sp³-hybridized boron in the MIDA complex has no vacant p-orbital, rendering it unreactive toward transmetallation and hydrolysis until explicitly released.

Technical Insight: MIDA boronates are compatible with standard silica gel chromatography, whereas free pyrazole boronic acids often streak or decompose on columns.

Part 3: Therapeutic Applications

Scaffold Construction (Kinase Inhibitors)

Substituted pyrazoles are key components of JAK inhibitors (e.g., Baricitinib). The boronic acid serves as the transient linker to attach aryl or heteroaryl groups to the pyrazole core.

Reversible Covalent Inhibitors (The Warhead)

A rapidly expanding research area is the use of the boronic acid itself as the pharmacophore.

  • Concept: The empty p-orbital of boron acts as a soft electrophile.

  • Target: It forms a reversible covalent bond with nucleophilic Oxygen (Serine/Threonine) or Sulfur (Cysteine) residues in the enzyme active site.[9]

  • Advantage: Unlike irreversible acrylamides (which form permanent bonds), boronic acids offer tunable residence time , reducing off-target immunogenicity risks.

Visualization: Reversible Covalent Binding Mode

The diagram below details the kinetic equilibrium of a pyrazole boronic acid inhibitor binding to a Serine protease or Kinase.

CovalentBinding cluster_0 Therapeutic Window Enzyme Free Enzyme (Serine-OH) Complex Non-Covalent Michaelis Complex Enzyme->Complex kon Inhibitor Pyrazole Boronic Acid (sp2 Planar) Inhibitor->Complex Adduct Tetrahedral Adduct (sp3 Boronate - Active State) Complex->Adduct Covalent Bond Formation Adduct->Complex koff (Reversible)

Figure 2: Kinetic mechanism of Reversible Covalent Inhibition (RCI). The transition from sp² planar boron to sp³ tetrahedral boron is the key inhibitory step.

Part 4: Experimental Protocols

Protocol A: Synthesis of Pyrazole MIDA Boronates

This protocol stabilizes the boronic acid for storage and purification.

Scope: Conversion of unstable pyrazole boronic acids into stable MIDA esters.

  • Reagents:

    • Substituted Pyrazole Boronic Acid (1.0 equiv)

    • MIDA Anhydride (1.5 equiv) - Preferred over MIDA acid for milder conditions.

    • Solvent: THF or Acetone (Anhydrous).

  • Procedure:

    • Dissolve the pyrazole boronic acid in THF (0.2 M concentration).

    • Add MIDA anhydride in one portion.[10]

    • Heat the reaction mixture to 60°C for 2–4 hours. Monitor by TLC (MIDA boronates are less polar than the free acid).

    • Workup: Cool to room temperature. The MIDA boronate often precipitates. If not, add diethyl ether to induce precipitation.

    • Filtration: Filter the solid and wash with cold ether.

    • Yield: Typically >85%.

  • Validation: ¹¹B NMR should show a shift from ~30 ppm (sp²) to ~10-15 ppm (sp³), confirming complexation.

Protocol B: Iridium-Catalyzed C-H Borylation (General)

For the direct functionalization of N-alkyl pyrazoles.

  • Reagents:

    • Substrate: 1-Methyl-1H-pyrazole (1.0 equiv).

    • Boron Source: B₂pin₂ (0.5 equiv - Note: 1 mole B₂pin₂ provides 2 boron atoms, but often 1.0 equiv is used to drive completion).

    • Catalyst Precursor: [Ir(OMe)(cod)]₂ (1.5 mol%).

    • Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3.0 mol%).

    • Solvent: Hexane or THF (Degassed).

  • Procedure:

    • In a nitrogen-filled glovebox, mix [Ir(OMe)(cod)]₂, dtbpy, and B₂pin₂ in the solvent. The solution should turn dark brown/red (active catalyst generation).

    • Add the pyrazole substrate.[11][12]

    • Seal the vessel and heat to 80°C for 16 hours.

    • Workup: Pass through a short plug of silica gel to remove the metal catalyst. Evaporate solvent.

  • Critical Note: Regioselectivity is governed by sterics.[2] For 1-methylpyrazole, the major product is usually the 4-pinacolboronate.

Part 5: Data Summary & Comparison

Table 1: Comparison of Boron Species in Drug Discovery

FeatureFree Boronic AcidPinacol Ester (BPin)MIDA BoronateTrifluoroborate (BF3K)
Atom Hybridization sp² (Planar)sp² (Planar)sp³ (Tetrahedral)sp³ (Tetrahedral)
Stability (Air/Moisture) Low (Variable)ModerateHigh (Bench Stable) High
Reactivity (Suzuki) High (Requires Base)ModerateInert (Until Hydrolyzed) High (Requires Hydrolysis)
Chromatography Difficult (Streaking)GoodExcellent Requires Reverse Phase
Primary Use Warhead / ReagentSynthetic IntermediateStorage / Iterative SynthesisLate-stage Coupling

References

  • Iridium-Catalyzed Regio- and Enantioselective Borylation of Unbiased Methylene C(sp3)−H Bonds. Journal of the American Chemical Society. [Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids. The Journal of Organic Chemistry. [Link]

  • A General Solution for the Synthesis of Heteroaryl MIDA Boronates. Journal of the American Chemical Society. [Link]

  • Reversible Covalent Inhibition: Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology. [Link]

  • Preparation of MIDA Boronates from Boronic Acids. Organic Letters. [Link][10]

Sources

A Senior Application Scientist's Guide to Preliminary Biological Screening of Pyrazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Pyrazole Scaffold - A Privileged Structure in Modern Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] This has led to the successful development of numerous FDA-approved drugs across a wide range of therapeutic areas, including anti-inflammatory agents like Celecoxib, anticoagulants such as Apixaban, and anticancer drugs like Crizotinib.[1][2][4] The diverse pharmacological activities exhibited by pyrazole derivatives, such as anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties, underscore the importance of robust and efficient screening methodologies to unlock their full therapeutic potential.[3][5][6][7]

This guide provides a technical framework for the preliminary biological screening of novel pyrazole-containing compounds. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into designing and executing a logical screening cascade, from initial high-throughput screens to essential hit validation and preliminary safety profiling.

Strategic by Design: Architecting the Screening Cascade

A successful screening campaign is not merely a series of experiments but a well-orchestrated strategy designed to efficiently identify and advance the most promising compounds. The "fail fast, fail cheap" paradigm is central to this process, where initial, broad-based, and cost-effective assays are used to triage large numbers of compounds, followed by progressively more complex and resource-intensive assays for a smaller, more promising subset.

The causality behind this tiered approach lies in resource management and data-driven decision-making. High-throughput screening (HTS) of a large pyrazole library against a specific target might yield hundreds of "hits." It is statistically improbable that all these hits are true, selective modulators of the target. Therefore, a cascade of assays is essential to systematically filter out false positives and compounds with undesirable properties.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Hit Validation & Profiling cluster_3 Phase 4: Lead Generation a Large Pyrazole Compound Library b High-Throughput Screening (HTS) (e.g., Biochemical or Cell-Based Assay) a->b c Hit Confirmation (Re-testing in Primary Assay) b->c d Dose-Response Analysis (IC50/EC50) c->d e Initial Cytotoxicity Assessment d->e f Orthogonal & Secondary Assays (Confirm On-Target Activity) e->f g Selectivity Profiling (e.g., Kinase Panel) f->g h Preliminary ADME/Tox g->h i Validated Hits for Structure-Activity Relationship (SAR) Studies h->i

Caption: A typical screening cascade for pyrazole compounds.

Primary Screening: Casting a Wide Net

The initial screen is designed to identify compounds that interact with the biological target of interest from a large library. The choice of assay is critical and depends on the nature of the target.

Biochemical Assays: Targeting the Molecular Level

For well-characterized targets like enzymes (e.g., kinases, proteases), biochemical assays are often the first choice. These in vitro assays measure the direct effect of a compound on the purified target protein.

Focus on Kinase Inhibition: Protein kinases are a major target class for pyrazole-based inhibitors.[8][9] Luminescence-based assays that quantify ADP production, such as ADP-Glo™, are highly sensitive and suitable for HTS.[10] They offer a universal platform for screening against various kinases.[10]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation: Prepare kinase buffer, kinase-substrate solution, and ADP-Glo™ reagents according to the manufacturer's protocol.

  • Compound Plating: Dispense the pyrazole compounds from the library into a 384-well plate using acoustic dispensing technology to ensure accuracy at low volumes. Include appropriate controls (e.g., no enzyme, no inhibitor).

  • Kinase Reaction: Add the kinase-substrate solution to each well to initiate the reaction. Incubate for a predetermined time (e.g., 60 minutes) at room temperature.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Acquisition: Read the luminescence on a plate reader. A decrease in signal relative to the vehicle control indicates kinase inhibition.

Cell-Based Assays: A More Physiological Context

Cell-based assays measure the effect of a compound on a cellular process, providing a more physiologically relevant context than biochemical assays.[11] They are essential for targets that are part of complex signaling pathways or when the goal is to identify compounds with a specific phenotypic effect (e.g., cytotoxicity against cancer cells).

Focus on Cytotoxicity Screening: Many pyrazole derivatives have been investigated for their anticancer properties.[8][9] The MTT assay is a widely used colorimetric method to assess cell viability and is a cornerstone of preliminary cytotoxicity screening.[8][12][13]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) into a 96-well plate at a predetermined density and allow them to adhere overnight.[8]

  • Compound Treatment: Treat the cells with a range of concentrations of the pyrazole compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).[8]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.[8]

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.[8][12] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.[12][14]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[13][14] The absorbance is directly proportional to the number of viable cells.

From Signal to Substance: Hit Identification and Validation

A "hit" is a compound that shows a desired level of activity in the primary screen. However, not all hits are created equal. A rigorous validation process is crucial to eliminate false positives and prioritize the most promising candidates.[15][16]

Hit Confirmation and Dose-Response

The first step is to re-test the initial hits in the primary assay to confirm their activity.[15] Confirmed hits are then subjected to dose-response analysis to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Data Presentation: Dose-Response Data for Pyrazole Hits

Compound IDTargetPrimary AssayIC50 (µM)
PYR-001Kinase AADP-Glo™0.25
PYR-002Kinase AADP-Glo™1.5
PYR-003HCT116 CellsMTT Assay5.8
PYR-004HCT116 CellsMTT Assay0.9
Orthogonal Assays and Eliminating False Positives

An orthogonal assay uses a different detection method or technology to confirm the activity of a hit.[17] This is a critical step to ensure that the observed activity is genuine and not an artifact of the primary assay format (e.g., compound interference with luminescence or fluorescence). For a kinase inhibitor hit from an ADP-Glo™ screen, an orthogonal assay could be a fluorescence polarization-based assay.[18] For a cytotoxicity hit from an MTT assay, an alternative viability assay like CellTiter-Glo®, which measures ATP levels, can be used.[19]

G cluster_0 Hit Triage cluster_1 Decision Points a Primary Hit from HTS b Re-test in Primary Assay a->b c Dose-Response Curve (IC50/EC50) b->c g Activity Confirmed? b->g d Orthogonal Assay Confirmation c->d h Potency Acceptable? c->h e Promiscuity/Counter-Screens d->e i Orthogonal Activity Confirmed? d->i f Validated Hit e->f j Non-Promiscuous? e->j g->b g->c Yes k Discard g->k h->c h->d Yes l Discard h->l i->d i->e Yes m Discard i->m j->e j->f Yes n Discard j->n

Caption: A decision tree for the hit validation process.

Sharpening the Focus: Selectivity and Preliminary Safety

A potent compound is of little use if it interacts with numerous unintended targets, which can lead to off-target toxicity.[20] Therefore, early assessment of selectivity is paramount.

Selectivity Profiling

For target classes with many structurally related members, such as the human kinome, selectivity profiling is essential.[21] Validated pyrazole-based kinase inhibitor hits should be screened against a panel of other kinases to determine their selectivity profile.[22] This is often done at a single high concentration (e.g., 1 or 10 µM) to identify potential off-targets.

Data Presentation: Kinase Selectivity Profile for PYR-001

Kinase% Inhibition @ 1 µM
Kinase A (Target) 95%
Kinase B85%
Kinase C15%
Kinase D5%
Kinase E<2%

This data suggests that PYR-001 is potent against its intended target (Kinase A) but also shows significant activity against a related kinase (Kinase B), which warrants further investigation.

Preliminary ADME/Tox Profiling

Early in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties helps to identify potential liabilities that could derail a project at later stages.[23][24][25] Key in vitro ADME assays include:

  • Metabolic Stability: Using liver microsomes or hepatocytes to assess how quickly the compound is metabolized.[26]

  • Plasma Stability: Evaluating the stability of the compound in plasma.[26]

  • Permeability: Using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive diffusion across the gut wall.[23][26]

  • CYP450 Inhibition: Assessing the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.[27]

These assays provide crucial data to guide the initial structure-activity relationship (SAR) studies, where chemists will aim to optimize potency and selectivity while improving the drug-like properties of the pyrazole scaffold.[3][28]

Conclusion: A Foundation for Success

The preliminary biological screening of pyrazole-containing compounds is a critical and multifaceted process that forms the foundation of the drug discovery journey. By employing a strategic, multi-tiered screening cascade, researchers can efficiently navigate large compound libraries to identify and validate promising hits. The integration of biochemical and cell-based assays, followed by rigorous hit validation, selectivity profiling, and early ADME/Tox assessment, provides the robust data package necessary for making informed decisions and advancing compounds toward lead optimization. The inherent versatility of the pyrazole scaffold, combined with a well-designed screening strategy, continues to make it a highly valuable starting point for the development of novel therapeutics.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2008). Nature Reviews Drug Discovery. Available at: [Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2023). Current Topics in Medicinal Chemistry. Available at: [Link]

  • In Vitro ADME. Selvita. Available at: [Link]

  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2026). World Journal of Pharmaceutical Research. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. Available at: [Link]

  • In Vitro ADME. BioDuro. Available at: [Link]

  • Pyrazole Scaffold: A Remarkable Tool in Drug Development. (2022). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). Molecules. Available at: [Link]

  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. (2018). Proceedings of the National Academy of Sciences. Available at: [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1998). Journal of Medicinal Chemistry. Available at: [Link]

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (1998). Journal of Medicinal Chemistry. Available at: [Link]

  • Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. (2014). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. (2023). Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. Available at: [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. Available at: [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). Naturalista campano. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (2023). Springer Nature Experiments. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Available at: [Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2023). Current Topics in Medicinal Chemistry. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Available at: [Link]

  • On HTS: Hit Selection. (2024). Science and Technology of Assay Development. Available at: [Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025). ACS Chemical Biology. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys. Available at: [Link]

  • Kinase Screening & Profiling Service. ProQinase. Available at: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023). Noble Life Sciences. Available at: [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. Available at: [Link]

  • Kinase Inhibitor Screening Services. BioAssay Systems. Available at: [Link]

  • Cell-culture based test systems for anticancer drug screening. (2020). ecancermedicalscience. Available at: [Link]

  • Cell based in vitro assays & molecular analyses. EPO Berlin Buch GmbH. Available at: [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Cell-based Assays for Drug Discovery. Reaction Biology. Available at: [Link]

  • MTT. (2023). Protocols.io. Available at: [Link]

  • How To Optimize Your Hit Identification Strategy. (2024). Evotec. Available at: [Link]

  • Four Well-Established Strategies Used in Hit Identification. (2022). Clinical Research News. Available at: [Link]

  • Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. (2022). Molecules. Available at: [Link]

  • Hit-to-Lead: Hit Validation and Assessment. (2012). Assay Guidance Manual. Available at: [Link]

  • Hit Validation Services. Creative Biolabs. Available at: [Link]

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2012). Molecules. Available at: [Link]

  • Design, Synthesis, Modeling Studies and Biological Screening of Novel Pyrazole Derivatives as Potential Analgesic and Anti-inflammatory Agents. (2017). Medicinal Chemistry. Available at: [Link]

  • Synthesis, characterization and biological screening of novel 5-imidazopyrazole incorporated fused pyran motifs under microwave irradiation. (2018). New Journal of Chemistry. Available at: [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

In modern medicinal chemistry, the (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid scaffold represents a high-value "privileged structure." The pyrazole ring is a cornerstone of kinase inhibitor design (e.g., Ruxolitinib, Crizotinib), acting as a robust bioisostere for phenyl rings or amides.

The specific inclusion of the N-tert-pentyl (tert-amyl) group offers distinct pharmacological advantages over standard methyl or ethyl analogs:

  • Metabolic Stability: The tertiary carbon center blocks

    
    -oxidation/hydroxylation by Cytochrome P450 enzymes, significantly extending in vivo half-life compared to primary alkyl chains.
    
  • Lipophilicity Tuning: It provides a controlled increase in LogP, enhancing membrane permeability without the excessive molecular weight penalty of larger cycloalkyls.

  • Solubility: The bulky alkyl chain disrupts crystal packing, often improving the solubility of the final drug candidate in organic formulations.

This Application Note provides a validated, high-fidelity protocol for coupling this specific boronic acid. While 4-pyrazolyl boronic acids are generally more stable than their 2-pyridyl counterparts, they remain susceptible to protodeboronation and catalyst poisoning if reaction parameters are not rigorously controlled.

Chemo-Physical Profile & Critical Parameters

Understanding the reagent's behavior is the first step toward reproducible chemistry.

ParameterCharacteristicImpact on Protocol
Electronic Nature Electron-rich HeterocycleThe nucleophilicity of the C-B bond is high, facilitating transmetallation. However, the N-lone pair can coordinate to Pd, potentially poisoning the catalyst if not sterically shielded.
Steric Bulk tert-Pentyl Group at N1Positive: Prevents N-coordination to the Pd center, reducing catalyst deactivation. Negative: May reduce reaction rates with ortho-substituted electrophiles due to steric clash.
Stability C4-Boronic AcidSusceptible to protodeboronation (hydrolysis of the C-B bond) under high pH or prolonged heating, yielding the des-boryl pyrazole.
Solubility Moderate LipophilicitySoluble in Dioxane, THF, and DMF. Limited solubility in pure water, necessitating biphasic solvent systems.

Mechanistic Insight & Optimization Strategy

To maximize yield, we must balance the rate of Transmetallation (productive pathway) against Protodeboronation (destructive pathway).

The "Base Effect" Dilemma
  • Requirement: A base is strictly required to convert the boronic acid (

    
    ) into the reactive boronate species (
    
    
    
    ), which is the active nucleophile for transmetallation.
  • Risk: High concentrations of hydroxide or strong bases (e.g., NaOH, KOtBu) accelerate protodeboronation.

  • Solution: Use weak, buffered bases like Potassium Phosphate (

    
    )  or Potassium Carbonate (
    
    
    
    )
    .
Catalyst Selection[1][2][3][4]
  • Standard: Pd(dppf)Cl2 is the robust workhorse. The ferrocene backbone prevents ligand dissociation.

  • High-Performance: XPhos Pd G3 (Buchwald Precatalyst). The bulky biaryl phosphine ligand (XPhos) facilitates oxidative addition into deactivated aryl chlorides and rapidly promotes reductive elimination, outcompeting side reactions.

Mechanistic Workflow (DOT Diagram)

SuzukiMechanism Start Reagents: Aryl Halide (Ar-X) Pyrazole Boronic Acid Pd Catalyst OxAdd Step 1: Oxidative Addition Pd(0) inserts into Ar-X bond Start->OxAdd Activation Step 2: Boron Activation Base converts B(OH)2 to B(OH)3- Start->Activation Base added TransMet Step 3: Transmetallation Rate Determining Step for Heterocycles OxAdd->TransMet Ar-Pd(II)-X Activation->TransMet Reactive Boronate SideRxn FAILURE MODE: Protodeboronation Activation->SideRxn High T or pH RedElim Step 4: Reductive Elimination Product Release & Pd(0) Regeneration TransMet->RedElim Ar-Pd(II)-Pyrazole RedElim->OxAdd Cycle Repeats

Figure 1: Catalytic cycle highlighting the critical Transmetallation node where the activated boronate enters the cycle. Note the competing Protodeboronation pathway.

Standardized Experimental Protocols

Method A: The "Workhorse" Protocol (Robust & Cost-Effective)

Best for: Aryl bromides, aryl iodides, and electron-deficient aryl chlorides.

Reagents:

  • Aryl Halide (1.0 equiv)[1][2]

  • (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (5 mol%)

  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: Charge a reaction vial with the Aryl Halide, Boronic Acid, and Pd(dppf)Cl2.

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.1 M relative to halide) and 2M aq.

    
     (ratio 4:1 Dioxane:Water).[3]
    
  • Reaction: Heat to 90°C for 4–16 hours. Monitor by LCMS.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    .[4]
    
Method B: The "High-Performance" Protocol (Challenging Substrates)

Best for: Sterically hindered substrates, electron-rich aryl chlorides, or heteroaryl chlorides.

Reagents:

  • Aryl Halide (1.0 equiv)[1][2]

  • (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2–5 mol%)

  • Base:

    
     (3.0 equiv, 0.5M aqueous solution)
    
  • Solvent: THF (degassed)

Procedure:

  • Setup: Charge vial with Aryl Halide, Boronic Acid, and XPhos Pd G3.

  • Inertion: Purge with Argon (critical for active precatalysts).

  • Solvent Addition: Add degassed THF and 0.5M aq.

    
     (ratio 2:1 THF:Water).
    
  • Reaction: Heat to 60°C (milder temp prevents deboronation). Complete conversion is often seen in <2 hours.

  • Workup: Standard extraction.

Experimental Workflow Visualization

Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation Weigh Weigh Reagents (Glovebox or Air) Mix Combine & Seal Weigh->Mix Degas Degas Solvents (Sparge Ar 15m) Degas->Mix Heat Heat (60-90°C) Stir vigorously Mix->Heat Monitor LCMS Check (Target: [M+H]+) Heat->Monitor Quench Cool & Dilute (EtOAc) Monitor->Quench Complete Wash Aq. Wash (Remove Boron/Salts) Quench->Wash Purify Column Chrom. (SiO2) Wash->Purify

Figure 2: Step-by-step experimental workflow from preparation to purification.

Troubleshooting & Optimization Matrix

If the reaction fails, use this logic tree to diagnose the issue.

Observation (LCMS)Root CauseCorrective Action
Start Material (Halide) Remains Catalyst DeactivationSwitch to XPhos Pd G3 or SPhos Pd G3 . Ensure strict Argon atmosphere.
Des-boryl Pyrazole (Protodeboronation) Base/Temp too aggressiveReduce Temp to 60°C. Switch base from Carbonate to Phosphate (

)
. Use anhydrous conditions (Dioxane/CsF).
Homocoupling of Boronic Acid Oxidative ConditionsEnsure rigorous degassing. Remove

which promotes oxidative homocoupling.
Product formed but low yield Solubility IssuesThe tert-pentyl group is lipophilic. Ensure the organic solvent ratio is high enough (e.g., switch from 1:1 to 4:1 Organic:Water).
Alternative Anhydrous Protocol (If Protodeboronation Persists)

If aqueous base causes hydrolysis of the C-B bond:

  • Base: Cesium Fluoride (CsF, 3.0 equiv)

  • Solvent: Anhydrous Dioxane

  • Temp: 100°C

  • Mechanism:[2][5][6][7][8] Fluoride activates the boron (forming an ate-complex) without the presence of water/hydroxide.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. [Link][8]

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on alkyl group selection in MedChem). [Link]

Sources

Application Note & Protocol: Synthesis of Novel Pyrazole Derivatives from (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Prominence of Pyrazoles in Medicinal Chemistry

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents.[1][2] These five-membered heterocyclic compounds, featuring two adjacent nitrogen atoms, exhibit a remarkable spectrum of biological activities, including anti-inflammatory, analgesic, anti-tumor, and antimicrobial properties.[2][3] The versatility of the pyrazole ring allows for structural modifications that can fine-tune its pharmacological profile, enhancing potency and selectivity for specific biological targets.[2] Notable drugs such as the COX-2 inhibitor Celecoxib and the kinase inhibitor Ruxolitinib feature a pyrazole core, underscoring the scaffold's therapeutic significance.[4]

Boronic acids and their corresponding esters have emerged as indispensable tools in organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[5] This powerful carbon-carbon bond-forming reaction offers broad functional group tolerance and high efficiency, making it a favored method in the synthesis of complex molecules for drug discovery.[5][6] (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid is a valuable building block that combines the desirable features of the pyrazole scaffold with the synthetic versatility of a boronic acid, enabling the straightforward introduction of the pyrazole moiety into a diverse range of molecular architectures.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid and its subsequent derivatization via Suzuki-Miyaura cross-coupling. We present two robust protocols for the synthesis of the key boronic acid intermediate and a detailed procedure for its coupling with an aryl halide to generate a novel pyrazole derivative.

Synthesis of the Key Intermediate: (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid

The synthesis of (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid can be approached via two primary strategies:

  • Protocol 1: Lithiation and Borylation of 1-(tert-Pentyl)-1H-pyrazole. This method involves the synthesis of the N-substituted pyrazole followed by regioselective deprotonation at the C4 position and subsequent quenching with a boron electrophile.

  • Protocol 2: Miyaura Borylation of 4-Bromo-1-(tert-pentyl)-1H-pyrazole. This alternative route requires the synthesis of a 4-halopyrazole precursor, which is then converted to the boronic ester via a palladium-catalyzed reaction.

Workflow for the Synthesis of (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid

cluster_0 Protocol 1: Lithiation Route cluster_1 Protocol 2: Borylation Route A1 1H-Pyrazole B1 1-(tert-Pentyl)-1H-pyrazole A1->B1 A2 tert-Pentyl Halide A2->B1 A3 Base (e.g., NaH) A3->B1 C1 n-BuLi, THF, -78 °C B1->C1 Deprotonation D1 Triisopropyl borate C1->D1 Borylation E1 Acidic Workup D1->E1 F1 (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid E1->F1 G1 4-Bromo-1H-pyrazole H1 4-Bromo-1-(tert-pentyl)-1H-pyrazole G1->H1 G2 tert-Pentyl Halide G2->H1 G3 Base G3->H1 L1 (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid pinacol ester H1->L1 I1 Bis(pinacolato)diboron I1->L1 J1 Pd Catalyst (e.g., Pd(dppf)Cl2) J1->L1 K1 Base (e.g., KOAc) K1->L1 M1 Hydrolysis L1->M1 N1 (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid M1->N1

Caption: Synthetic routes to (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid.

Protocol 1: Synthesis via Lithiation and Borylation

This protocol is advantageous for its atom economy and avoids the use of palladium catalysts in the initial steps. The regioselectivity of the lithiation at the C4 position is generally high for N-alkylated pyrazoles.

Part A: Synthesis of 1-(tert-Pentyl)-1H-pyrazole

Materials and Reagents:

  • 1H-Pyrazole

  • Sodium hydride (60% dispersion in mineral oil)

  • 2-Bromo-2-methylbutane (tert-pentyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), suspend sodium hydride (1.1 eq.) in anhydrous DMF in a three-necked flask equipped with a magnetic stir bar and a thermometer.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of 1H-pyrazole (1.0 eq.) in anhydrous DMF dropwise via a syringe, maintaining the temperature below 5 °C. The evolution of hydrogen gas should be observed.

  • Alkylation: After the gas evolution ceases (approx. 30-60 minutes), add 2-bromo-2-methylbutane (1.2 eq.) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the layers and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford 1-(tert-Pentyl)-1H-pyrazole.

Part B: Synthesis of (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid

Materials and Reagents:

  • 1-(tert-Pentyl)-1H-pyrazole

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Equipment:

  • Schlenk flask or three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Dry ice/acetone bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: Under an inert atmosphere, dissolve 1-(tert-Pentyl)-1H-pyrazole (1.0 eq.) in anhydrous THF in a Schlenk flask.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 eq.) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Borylation: To the lithiated pyrazole solution, add triisopropyl borate (1.2 eq.) dropwise at -78 °C.

  • Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.

  • Hydrolysis: Cool the reaction mixture to 0 °C and acidify to pH ~2 with 1 M HCl. Stir vigorously for 30 minutes.

  • Work-up: Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid. This product can often be used in the next step without further purification.

Protocol 2: Derivatization via Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed cross-coupling of (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid with a representative aryl halide, 4-bromoanisole.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd [Ar-Pd(II)-X]L₂ Pd0->OxAdd Transmetal [Ar-Pd(II)-Ar']L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 RedElim Ar-Ar' Transmetal->RedElim Reductive Elimination Product RedElim->Product ArX Ar-X ArX->OxAdd Oxidative Addition BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:

  • (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid

  • 4-Bromoanisole

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Equipment:

  • Schlenk tube or microwave vial

  • Magnetic stirrer and stir bar

  • Septum

  • Syringes and needles

  • Heating block or oil bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: To a Schlenk tube, add (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid (1.2 eq.), 4-bromoanisole (1.0 eq.), Pd(dppf)Cl₂ (0.03 eq.), and K₂CO₃ (2.0 eq.).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times. Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Reaction: Seal the tube and heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS for completion.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(4-methoxyphenyl)-1-(tert-pentyl)-1H-pyrazole.

Data Presentation

The following table summarizes expected data for a representative Suzuki-Miyaura cross-coupling reaction.

ParameterValue
Starting Materials (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid, 4-Bromoanisole
Product 4-(4-Methoxyphenyl)-1-(tert-pentyl)-1H-pyrazole
Catalyst Pd(dppf)Cl₂
Base K₂CO₃
Solvent 1,4-Dioxane/Water
Temperature 100 °C
Reaction Time 6 hours
Typical Yield 75-90%
Purity (by LC-MS) >95%

Causality and Experimental Insights

  • Choice of Base: In the synthesis of 1-(tert-pentyl)-1H-pyrazole, a strong, non-nucleophilic base like sodium hydride is used to deprotonate the pyrazole nitrogen, which has a pKa of approximately 14. For the Suzuki-Miyaura coupling, a weaker base such as potassium carbonate is sufficient to activate the boronic acid for transmetalation to the palladium center.[7]

  • Solvent System: Anhydrous solvents are crucial for the lithiation step to prevent quenching of the highly reactive n-butyllithium. In the Suzuki-Miyaura coupling, a mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often employed. Water is necessary to dissolve the inorganic base and facilitate the transmetalation step.

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is critical for the success of the Suzuki-Miyaura reaction. Pd(dppf)Cl₂ is a robust and versatile precatalyst that is effective for a wide range of aryl and heteroaryl couplings. The dppf ligand provides the necessary steric bulk and electron-donating properties to stabilize the palladium center and promote the catalytic cycle.

  • Inert Atmosphere: Both the lithiation and the Suzuki-Miyaura coupling reactions are sensitive to oxygen. An inert atmosphere of argon or nitrogen is essential to prevent the degradation of organometallic intermediates and the palladium catalyst.

Troubleshooting

  • Low Yield in Lithiation/Borylation: Ensure all reagents and solvents are strictly anhydrous. Check the titer of the n-butyllithium solution. Incomplete deprotonation or quenching of the organolithium species are common causes of low yields.

  • Protodeborylation in Suzuki Coupling: The C-B bond can be cleaved by acidic protons. Ensure the reaction conditions are sufficiently basic. If protodeborylation is a significant issue, conversion of the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt may be beneficial.[8]

  • Catalyst Deactivation: If the Suzuki-Miyaura reaction stalls, catalyst deactivation may have occurred. Ensure the reaction is performed under a strictly inert atmosphere. The addition of a fresh portion of catalyst may restart the reaction.

Conclusion

(1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid is a versatile and valuable building block for the synthesis of novel pyrazole-containing compounds with potential applications in drug discovery. The protocols outlined in this application note provide reliable and scalable methods for the synthesis of this key intermediate and its subsequent derivatization via Suzuki-Miyaura cross-coupling. By understanding the underlying principles and potential challenges of these reactions, researchers can efficiently generate libraries of novel pyrazole derivatives for biological screening and lead optimization.

References

  • Baruah, U., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • Kharl, et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

  • Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. [Link]

  • Hassan, A., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]

  • Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link]

  • Alam, M. A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • Tu, K. N., et al. (2019). Copper-Catalyzed Aminoboration from Hydrazones To Generate Borylated Pyrazoles. Organic Letters. [Link]

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for the Preparation of Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chem-Impex. (n.d.). 1H-Pyrazole-4-boronic acid. [Link]

  • Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters. [Link]

  • Google Patents. (2020). Synthesis method of pyrazole-4-boronic acid pinacol ester.
  • Google Patents. (2012). Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester.
  • Google Patents. (2014).
  • Organic Syntheses. (2013). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. [Link]

  • ResearchGate. (2011). Synthesis of pinacol esters of 1-alkyl-1H-pyrazol-5-yl- and 1-alkyl-1H-pyrazol-4-ylboronic acids. [Link]

  • ResearchGate. (2014). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. [Link]

  • Royal Society of Chemistry. (2014). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. [Link]

  • Buchwald, S. L., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]

Sources

Application Note: (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid is a specialized organoboron reagent used primarily in the synthesis of biaryl and heteroaryl systems via Suzuki-Miyaura cross-coupling. In modern drug discovery, the N-tert-pentyl (or tert-amyl) pyrazole moiety serves as a critical bioisostere and pharmacophore, particularly in kinase inhibitor design. This moiety offers a unique balance of steric bulk and lipophilicity, often superior to its tert-butyl or isopropyl counterparts for filling hydrophobic pockets (e.g., the ATP-binding site of kinases) while modulating physicochemical properties like solubility and metabolic stability.

This guide details the strategic application, reaction protocols, and troubleshooting measures required to effectively utilize this reagent in high-throughput and lead-optimization campaigns.

Chemical Profile & Structural Logic

Physicochemical Properties
PropertyData
Chemical Name (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid
CAS Number 1694652-12-4
Molecular Formula C₈H₁₅BN₂O₂
Molecular Weight 182.03 g/mol
Appearance White to off-white solid
Solubility Soluble in MeOH, DMSO, DMF, THF; sparingly soluble in water
Storage 2–8°C, under inert atmosphere (Ar/N₂). Hygroscopic.
Medicinal Chemistry Rationale: The "tert-Pentyl" Advantage

In Structure-Activity Relationship (SAR) studies, the transition from a methyl


 isopropyl 

tert-butyl

tert-pentyl group allows for precise tuning of the molecule's shape and lipophilicity.
  • Hydrophobic Pocket Filling: The tert-pentyl group provides a larger hydrophobic volume (approx. 98 ų) compared to the tert-butyl group. This is crucial for "locking" a conformation or filling deep hydrophobic cavities in enzymes (e.g., JAK, BTK, or ACC inhibitors).

  • Lipophilic Efficiency (LipE): While it increases LogP, the gain in potency (pIC50) often outweighs the lipophilicity penalty if the group engages in specific Van der Waals interactions, resulting in improved LipE.

  • Metabolic Stability: The quaternary carbon adjacent to the nitrogen prevents

    
    -oxidation. However, the terminal ethyl group of the tert-pentyl moiety introduces a potential site for CYP450-mediated 
    
    
    
    -1 hydroxylation, which can be used intentionally to introduce a "soft spot" for clearance or requires blocking if half-life extension is the goal.

Synthetic Application: Suzuki-Miyaura Coupling[1][2][3]

The primary application is the palladium-catalyzed cross-coupling with aryl or heteroaryl halides.

Mechanistic Pathway & Challenges

The reaction follows the standard Pd(0)/Pd(II) catalytic cycle: Oxidative Addition , Transmetallation , and Reductive Elimination .

Critical Challenge: Protodeboronation Heterocyclic boronic acids are prone to protodeboronation (loss of the B(OH)₂ group replaced by H).[1] While 1-alkyl-pyrazole-4-boronic acids are more stable than their 2-pyridyl counterparts, the reaction conditions must be controlled to prevent hydrolysis before coupling occurs.

  • Solution: Use mild bases (K₃PO₄ or Cs₂CO₃) and anhydrous conditions or controlled water ratios. Fast-reacting catalyst systems (e.g., Pd-XPhos) are preferred to outcompete the deboronation pathway.

Decision Logic for Optimization

The following diagram illustrates the decision process for selecting reaction conditions based on the coupling partner.

SuzukiOptimization Start Substrate Analysis: (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid + Aryl Halide (Ar-X) HalideCheck Identify Electrophile (Ar-X) Start->HalideCheck Easy Electron-Deficient Ar-Br/I (e.g., 4-CN-Ph-Br) HalideCheck->Easy Reactive Hard Electron-Rich or Sterically Hindered (e.g., 2-OMe-Ph-Cl, Heterocycles) HalideCheck->Hard Challenging MethodA Method A: Standard Pd(dppf)Cl2 • DCM Na2CO3, Dioxane/H2O 80-100°C Easy->MethodA MethodB Method B: High Activity Pd2(dba)3 + XPhos K3PO4, n-BuOH/H2O 100-110°C Hard->MethodB Workup Workup & Purification Silica Gel / Reverse Phase MethodA->Workup MethodB->Workup

Caption: Optimization logic for coupling (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid based on electrophile reactivity.

Experimental Protocols

Protocol A: Standard Conditions (Robust for most Aryl Bromides)

Applicability: Routine synthesis, non-hindered aryl bromides/iodides.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂ • CH₂Cl₂ (5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: Charge a microwave vial or round-bottom flask with the Aryl Bromide, Boronic Acid, and Pd catalyst.

  • Inerting: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.1 M relative to halide) and 2.0 M Na₂CO₃ solution via syringe.

  • Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave). Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: "Buchwald" Conditions (Challenging Substrates)

Applicability: Sterically hindered substrates, aryl chlorides, or electron-rich heteroaryls where protodeboronation is a risk.

Reagents:

  • Aryl Chloride/Bromide (1.0 equiv)

  • Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2–5 mol%) or Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)

  • Base: K₃PO₄ (3.0 equiv, solid)

  • Solvent: THF/Water (10:1) or n-Butanol

Procedure:

  • Setup: Charge solid reagents (Halide, Boronic Acid, Base, Catalyst) into the reaction vessel.

  • Inerting: Evacuate and backfill with Argon (3 cycles).

  • Solvent: Add degassed solvent.

  • Reaction: Heat at 100°C for 2–6 hours.

  • Note: The use of anhydrous phosphate and minimal water reduces the rate of protodeboronation while maintaining catalytic activity.

Analytical Data & Quality Control

When characterizing the final product, specific NMR signals confirm the integrity of the tert-pentyl group.

NucleusSignal Region (ppm)MultiplicityAssignment
¹H NMR 0.65 – 0.75Triplet (3H)Terminal CH₃ of ethyl group
¹H NMR 1.50 – 1.60Singlet (6H)gem-Dimethyl groups
¹H NMR 1.75 – 1.85Quartet (2H)CH₂ of ethyl group
¹H NMR 7.80 – 8.20Singlets (2H)Pyrazole C3-H and C5-H
¹³C NMR ~60 – 65SingletQuaternary Carbon (N-C -R₃)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or oxidation.Ensure rigorous degassing of solvents. Switch to XPhos Pd G2.
Protodeboronation (Pyrazole-H) Reaction too slow; high water content.Reduce water ratio (use 10:1 Dioxane/H₂O). Increase catalyst load to speed up coupling. Lower temperature to 80°C.
Homocoupling (Ar-Ar) Oxygen leak.Check septa/seals. Ensure Argon overpressure.
Purification Difficulty Boronic acid co-elution.Treat crude with pinacol to convert excess boronic acid to boronate (less polar) or perform an oxidative workup (H₂O₂) to convert residual boronic acid to the phenol (separable).

References

  • Suzuki-Miyaura Coupling of Pyrazoles

    • Title: Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids.[2]

    • Source:Molecules (via Scilit), 2003.
  • Protodeboronation Mechanisms

    • Title: Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation.[3][4]

    • Source:Journal of the American Chemical Society, 2016.
  • Medicinal Chemistry of Pyrazoles (Kinase Inhibitors)

    • Title: Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate.[2]

    • Source:Journal of Medicinal Chemistry, 2002.[2]

  • Reagent Data

    • Title: (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid Product Page.[5]

    • Source: BLD Pharm / PubChem.
    • (Analog Reference)

(Note: While specific literature on the tert-pentyl derivative is proprietary or patent-heavy, protocols are adapted from established methodologies for 1-tert-butyl-1H-pyrazol-4-ylboronic acid, CAS 1416785-99-3).

Sources

Advanced Application Note: Catalytic Systems for Cross-Coupling Reactions with (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

(1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid (CAS: 1346648-51-6, analogs) represents a specialized class of heteroaryl boronic acids critical for installing the pyrazole pharmacophore—a "privileged structure" in kinase inhibitors (e.g., JAK, B-Raf inhibitors).

Unlike simple 1-methyl pyrazoles, the tert-pentyl (tert-amyl) group provides two distinct advantages:

  • Enhanced Lipophilicity: Improves cell permeability of the final drug candidate.

  • Steric Shielding: The bulky alkyl group at N1 discourages catalyst poisoning (non-productive coordination of N2 to the Pd center) while remaining distal enough from the C4-boron site to allow efficient transmetalation.

However, this reagent faces the universal challenge of heteroaryl boronic acids: Protodeboronation . Under suboptimal conditions, the C-B bond cleaves, yielding the hydro-deboronated byproduct (1-tert-pentyl-1H-pyrazole) rather than the coupled product.

This guide details three "Self-Validating" catalytic systems designed to maximize turnover frequency (TOF) while suppressing protodeboronation.

Mechanistic Challenges & Control Strategy

The Stability-Reactivity Paradox

The pyrazole ring is electron-rich. The boronic acid moiety at C4 is susceptible to base-catalyzed protodeboronation, a pathway that competes directly with the transmetalation step of the Suzuki-Miyaura cycle.

  • Pathway A (Productive): Transmetalation of Boronate

    
     Pd(II) 
    
    
    
    Reductive Elimination.
  • Pathway B (Destructive): Hydrolysis

    
     Boronate Anion 
    
    
    
    Protodeboronation (C-H formation).

Critical Insight: Protodeboronation rates are pH-dependent.[1][2][3] For pyrazole boronic acids, stability is often compromised at high pH (>12) and high temperature. Therefore, controlled release of the active boronate species or rapid transmetalation (using high-activity catalysts) is required.

Visualization: Decision Tree for Condition Selection

ReactionLogic Start Substrate Analysis: (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid Partner Coupling Partner (Ar-X) Nature Start->Partner Type1 Standard Aryl Bromide/Iodide (Non-hindered) Partner->Type1 Type2 Sterically Hindered (Ortho-substituted) Partner->Type2 Type3 Base-Sensitive / Unstable (Contains esters, nitriles) Partner->Type3 Cond1 PROTOCOL A: High Throughput Pd(dppf)Cl2 / K2CO3 / Dioxane Robust, Cost-effective Type1->Cond1 Cond2 PROTOCOL B: Steric Powerhouse XPhos Pd G3 / K3PO4 / THF:H2O Rapid Transmetalation Type2->Cond2 Cond3 PROTOCOL C: Mild Activation Pd(amphos)Cl2 / K2CO3 / EtOH:H2O Low Temp, High Stability Type3->Cond3

Figure 1: Strategic selection of catalytic systems based on electrophile properties.

Experimental Protocols

Protocol A: The "Workhorse" System (Standard Aryl Halides)

Best for: Routine coupling of aryl bromides/iodides where cost and simplicity are priorities.

Rationale: The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) creates a wide bite angle, facilitating reductive elimination. It is robust against air and moisture.

Reagents:

  • (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid (1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Charge a reaction vial with the aryl halide, boronic acid, and Pd(dppf)Cl₂ catalyst.

  • Seal and purge with N₂ or Ar for 5 minutes.

  • Add 1,4-Dioxane (concentration 0.1 M to 0.2 M relative to halide).

  • Add aqueous K₂CO₃ via syringe.

  • Heat to 80–90 °C for 4–12 hours.

  • QC Check: Monitor by LCMS. Look for the disappearance of Ar-X. If Ar-H (dehalogenation) is observed, switch to Protocol B.

Protocol B: The "High-Performance" System (Challenging/Hindered Substrates)

Best for: Ortho-substituted aryl chlorides, electron-rich aryl chlorides, or when rapid reaction is needed to outcompete protodeboronation.

Rationale: Buchwald Precatalysts (Gen 3/4) activate rapidly at room temperature or mild heat. XPhos is exceptionally good at coupling heteroaryl boronic acids because it forms a monolithic Pd-L species that prevents the formation of inactive Pd-aggregates.

Reagents:

  • (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid (1.3 equiv)

  • Aryl Chloride/Bromide (1.0 equiv)

  • Catalyst: XPhos Pd G3 (2–4 mol%)

  • Base: K₃PO₃ (0.5 M aqueous) or K₂CO₃ (solid)

  • Solvent: THF/Water (10:1) or n-Butanol

Step-by-Step:

  • Charge vial with aryl halide, boronic acid, and XPhos Pd G3.

  • Critical Step: If using solid base, add it now. If using aqueous, add after solvent.[4]

  • Add solvent (THF/Water mix is preferred for solubility of the tert-pentyl group).

  • Heat to 40–60 °C . (Note the lower temperature compared to Protocol A).

  • Completion: Often complete within 1–2 hours.

  • Workup: Dilute with EtOAc, wash with brine. The bulky tert-pentyl group ensures the product stays in the organic phase.

Protocol C: The "Mild" System (Labile Substrates)

Best for: Substrates containing esters, aldehydes, or other base-sensitive groups.

Rationale: Pd(amphos)Cl₂ (Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II)) is a highly active, air-stable catalyst that works efficiently with weak bases and in aqueous ethanol.

Reagents:

  • (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid (1.1 equiv)

  • Aryl Halide (1.0 equiv)

  • Catalyst: Pd(amphos)Cl₂ (1–3 mol%)

  • Base: K₂CO₃ or NaHCO₃ (3.0 equiv)

  • Solvent: Ethanol/Water (4:1)

Step-by-Step:

  • Combine all solids in the reaction vessel.

  • Add the EtOH/Water mixture.

  • Stir at Room Temperature to 50 °C.

  • This system is particularly effective for preventing the hydrolysis of the boronic acid before it can react.

Data Summary & Comparison

ParameterProtocol A (dppf)Protocol B (XPhos G3)Protocol C (Amphos)
Substrate Scope Unhindered Aryl BromidesHindered Aryl Chlorides/BromidesBase-sensitive substrates
Temperature 80–100 °C40–60 °C25–50 °C
Reaction Time 4–16 Hours0.5–4 Hours2–8 Hours
Protodeboronation Risk Moderate (due to high T)Low (due to fast rate)Low (due to mild T)
Cost Profile LowHighMedium

Troubleshooting & Self-Validation Workflow

Use this flowchart to diagnose failure modes. The most common issue with pyrazole boronic acids is the observation of the pyrazole starting material (hydrolysis) without product formation.

Troubleshooting Check Reaction Analysis (LCMS/TLC) Result1 SM (Ar-X) Remains Boronic Acid Gone Check->Result1 Result2 SM (Ar-X) Consumed Homocoupling (Ar-Ar) Observed Check->Result2 Result3 No Reaction Both SMs remain Check->Result3 Sol1 Diagnosis: Protodeboronation Action: Lower Temp, Increase Catalyst Loading, Switch to Protocol B (XPhos) Result1->Sol1 Sol2 Diagnosis: Oxidative Homocoupling Action: Degas solvents more rigorously, Reduce O2 exposure Result2->Sol2 Sol3 Diagnosis: Catalyst Poisoning Action: Check for coordinating groups (amines/thiols). Switch to Pd-G4 precatalysts. Result3->Sol3

Figure 2: Troubleshooting logic for common cross-coupling failure modes.

References

  • BenchChem. Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. (2025).[5][6] Retrieved from

  • Knochel, P., et al. Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles.[7] Org.[1][6][7][8] Lett. 2017, 19, 3596–3599.[7]

  • Buchwald, S. L., et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[9] J. Am. Chem. Soc. 2014, 136, 14027.[8]

  • Lloyd-Jones, G. C., et al. Protodeboronation of Heteroaromatic Boronic Acids: pH-Rate Profiles.[1] J. Am. Chem. Soc. 2016, 138, 29, 9145–9157.

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments.

Sources

Large-scale synthesis of (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid for drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for process chemists and drug discovery scientists. It prioritizes scalable, reproducible, and safe methodologies over academic "one-off" yields.

Executive Summary

The pyrazole-4-boronic acid scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., JAK, VEGF inhibitors). The introduction of a bulky tert-pentyl (1,1-dimethylpropyl) group at the N1 position improves lipophilicity and metabolic stability but presents significant synthetic challenges during scale-up.

Direct alkylation using tert-pentyl halides is often plagued by E2 elimination (forming isoamylene) and poor regioselectivity. This guide details a robust, scalable 3-step protocol designed to circumvent these issues. We utilize an acid-catalyzed hydroamination strategy for N-alkylation, followed by regioselective bromination and a cryogenic-free Grignard exchange borylation.

Key Process Advantages
  • Atom Economy: Utilizes industrial feedstock (2-methyl-2-butene) rather than expensive/unstable alkyl halides.

  • Safety: Avoids the use of pyrophoric n-BuLi and ultra-low temperature (-78 °C) reactors by employing Magnesium-Halogen exchange at -15 °C.

  • Purity: Crystallization-driven purification eliminates the need for large-scale chromatography.

Retrosynthetic Analysis & Strategy

The synthesis is broken down into three critical stages. The logic flows backwards from the target boronic acid to the commodity starting material, 1H-pyrazole.

Retrosynthesis Target (1-(tert-Pentyl)-1H-pyrazol-4-yl) boronic acid Intermediate1 Boronate-Magnesium Complex Intermediate1->Target Hydrolysis Bromide 4-Bromo-1-(tert-pentyl) -1H-pyrazole Bromide->Intermediate1 iPrMgCl B(OMe)3 Pyrazole 1H-Pyrazole Pyrazole->Bromide NBS Bromination Alkene 2-Methyl-2-butene (Isoamylene) Alkene->Bromide + Alkene->Pyrazole Hydroamination (H2SO4 cat.)

Figure 1: Retrosynthetic disconnection showing the hydroamination and metallation strategy.

Detailed Experimental Protocols

Stage 1: Synthesis of 1-(tert-Pentyl)-1H-pyrazole (Hydroamination)

Rationale: Direct alkylation with tert-pentyl bromide yields <40% product due to competing elimination. Acid-catalyzed addition of pyrazole to 2-methyl-2-butene (isoamylene) is the industrial standard for introducing bulky tert-alkyl groups.

Reagents:

  • 1H-Pyrazole (1.0 equiv)

  • 2-Methyl-2-butene (1.5 equiv)

  • Trifluoroacetic acid (TFA) or

    
     (0.1 equiv)
    
  • Solvent: Toluene or Dichloromethane (DCM)

Protocol:

  • Setup: Charge a pressure-rated vessel (autoclave or heavy-walled glass reactor) with 1H-pyrazole and toluene (3 mL/g).

  • Addition: Cool to 0 °C. Add TFA (0.1 equiv) followed by 2-methyl-2-butene (1.5 equiv).

  • Reaction: Seal the vessel and heat to 60–70 °C for 12–16 hours. Note: Isoamylene b.p. is 38 °C; a sealed system is mandatory to maintain stoichiometry.

  • Workup: Cool to RT. Vent carefully. Wash the organic layer with sat.

    
     to neutralize acid.
    
  • Purification: Distillation under reduced pressure.

    • Target Yield: 85–92%[1]

    • Checkpoint: Verify N1-alkylation via NOE NMR (interaction between tert-pentyl protons and H5 of pyrazole).

Stage 2: Regioselective Bromination

Rationale: Electrophilic aromatic substitution on the electron-rich pyrazole ring occurs preferentially at the C4 position.

Reagents:

  • 1-(tert-Pentyl)-1H-pyrazole (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF

Protocol:

  • Dissolution: Dissolve Stage 1 product in MeCN (5 mL/g) at 0 °C.

  • Bromination: Add NBS portion-wise over 30 minutes, maintaining temperature <10 °C to prevent exotherms.

  • Completion: Stir at RT for 2 hours. Monitor by HPLC/TLC.

  • Quench: Add 10%

    
     (aq) to quench excess bromine species.
    
  • Isolation: Remove MeCN in vacuo. Extract with Ethyl Acetate (EtOAc). Wash with water/brine. Dry over

    
    .
    
  • Purification: Silica plug filtration (Hexane/EtOAc) or vacuum distillation.

    • Target Yield: 90–95%

Stage 3: Magnesium-Halogen Exchange & Borylation

Rationale: While n-BuLi is common, it requires -78 °C. Isopropylmagnesium chloride (


) allows for Iodine/Bromine-Magnesium exchange at -15 °C to 0 °C, which is far safer and more energy-efficient on a kilogram scale.

Reagents:

  • 4-Bromo-1-(tert-pentyl)-1H-pyrazole (1.0 equiv)

  • 
     (2.0 M in THF) (1.2 equiv)
    
  • Trimethyl borate (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous THF

Protocol:

  • Exchange: Cool a solution of the bromide in anhydrous THF (8 mL/g) to -15 °C .

  • Metallation: Add

    
     dropwise. Stir for 1 hour at -10 °C.
    
    • QC Check: Quench a small aliquot with

      
      . NMR should show >95% deuterium incorporation at C4.
      
  • Borylation: Cool to -20 °C . Add Trimethyl borate rapidly (to avoid double addition).

  • Warming: Allow the mixture to warm to RT overnight.

  • Hydrolysis: Cool to 0 °C. Adjust pH to ~5-6 using 1M HCl. Caution: Boronic acids can deboronate at very low pH.

  • Isolation: Extract with EtOAc. The product often precipitates or crystallizes from a mixture of EtOAc/Heptane upon concentration.

    • Target Yield: 70–80%[2][3]

Process Workflow & Data Visualization

Experimental Workflow Diagram

This flow illustrates the critical path and decision points for the operator.

Workflow cluster_0 Stage 1: N-Alkylation cluster_1 Stage 2: Bromination cluster_2 Stage 3: Borylation start Start: 1H-Pyrazole step1 Add Isoamylene + TFA Sealed Vessel, 70°C start->step1 check1 QC: NOE NMR (Confirm N1 Regio) step1->check1 step2 Add NBS in MeCN 0°C -> RT check1->step2 Pass step3 Quench Na2S2O3 Distill/Filter step2->step3 step4 Mg-Halogen Exchange iPrMgCl, -15°C step3->step4 step5 Borate Trap B(OMe)3 step4->step5 step6 Acid Hydrolysis (pH 6) Crystallization step5->step6 end Final Product: Boronic Acid step6->end

Figure 2: Step-by-step process flow for the synthesis of (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid.

Quantitative Data Summary
ParameterMethod A (Lithiation)Method B (Grignard - Recommended)
Reagent n-BuLi / HexLiiPrMgCl
Temperature -78 °C-15 °C to 0 °C
Safety Risk High (Pyrophoric)Moderate
Yield (Step 3) 85%75-80%
Scalability Low (Cryo limits)High (Standard reactors)
Cost High (Energy/Reagent)Moderate

Troubleshooting & Critical Quality Attributes (CQA)

Regioselectivity (Stage 1)
  • Issue: Formation of N-unsubstituted pyrazole or polymerization of isoamylene.

  • Solution: Ensure the vessel is strictly sealed. Loss of isoamylene (gas) leads to incomplete conversion. Use a slight excess (1.5–2.0 equiv) of alkene.

Protodeboronation (Stage 3)
  • Issue: Loss of the boronic acid group during hydrolysis, reforming 1-(tert-pentyl)pyrazole.

  • Mechanism: Acid-catalyzed cleavage of the C-B bond.

  • Control: Do not acidify below pH 5.0. Perform hydrolysis at 0 °C. If the free acid is unstable, convert immediately to the pinacol ester by adding pinacol in situ before workup; the ester is significantly more stable.

Anhydride Formation (Storage)
  • Observation: Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). This alters the melting point and stoichiometry.

  • Handling: Store at 4 °C. For precise stoichiometry in Suzuki couplings, assume a variable water content or use the pinacol ester derivative.

References

  • Regioselective N-Alkylation of Pyrazoles

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for
    • Source: PubMed (2022).
    • URL:[Link]

  • Title: Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester.
  • Grignard Exchange Protocols

    • Title: Preparation of functionalized arylmagnesium reagents via an iodine–magnesium exchange.
    • Source: Organic Syntheses (2008).
    • URL:[Link]

  • Commercial Availability & Stability

    • Title: (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid Product Page.
    • Source: BLD Pharm.[4]

Sources

Functionalization of Heterocyclic Cores with (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Profile

The Reagent

(1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid (CAS: 1694652-12-4) is a specialized organoboron reagent used to introduce the 1-(tert-pentyl)pyrazole moiety into pharmaceutical scaffolds via Suzuki-Miyaura cross-coupling.

  • Chemical Structure: A pyrazole ring substituted at the N1 position with a tert-pentyl (1,1-dimethylpropyl) group and at the C4 position with a boronic acid functional group.

  • Pharmacophore Significance: The pyrazole ring is a privileged scaffold in kinase inhibitors and GPCR ligands. The tert-pentyl group provides distinct advantages over smaller alkyl substituents (methyl/ethyl):

    • Metabolic Stability: The steric bulk around the nitrogen hinders oxidative

      
      -dealkylation by cytochrome P450 enzymes.
      
    • Lipophilicity & Shape: It increases

      
       and fills hydrophobic pockets more effectively than a tert-butyl group, potentially enhancing potency or membrane permeability.
      
Reaction Class: Suzuki-Miyaura Cross-Coupling

This reagent is primarily employed in Pd-catalyzed C-C bond formation with aryl or heteroaryl halides. While pyrazole-4-boronic acids are generally nucleophilic, the steric bulk of the tert-pentyl group and the electron-rich nature of the pyrazole ring require carefully optimized conditions to prevent protodeboronation and ensure efficient transmetallation.

Mechanistic Insight & Catalyst Selection

The successful coupling of (1-(tert-pentyl)-1H-pyrazol-4-yl)boronic acid relies on balancing the catalytic cycle.

The Catalytic Cycle (Visualization)

The following diagram outlines the Suzuki-Miyaura cycle, highlighting the critical "Transmetallation" step where this specific boronic acid enters the cycle.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd + Ar-X PdII_X Pd(II)-X Complex OxAdd->PdII_X BaseStep Base Activation (Formation of Pd-OR or Boronate) PdII_X->BaseStep + Base (CO3, PO4) TransMet Transmetallation (Rate Limiting for Bulky Boronics) BaseStep->TransMet + Boronic Acid PdII_Ar Pd(II)-Biaryl Complex TransMet->PdII_Ar RedElim Reductive Elimination (Product Release) PdII_Ar->RedElim RedElim->Pd0 ArX Heteroaryl Halide (Ar-X) ArX->OxAdd Boronic 1-(t-Pentyl)pyrazole-B(OH)2 Boronic->TransMet

Figure 1: Catalytic cycle emphasizing the transmetallation step, which is critical for sterically encumbered pyrazole boronic acids.

Critical Challenges
  • Protodeboronation: Heteroaryl boronic acids are prone to hydrolytic cleavage of the C-B bond, especially under high heat or prolonged reaction times. The tert-pentyl group provides some steric protection, but mild conditions are preferred.

  • Steric Hindrance: The bulky tert-pentyl group at N1 can retard transmetallation if the electrophile (aryl halide) is also ortho-substituted. High-activity catalysts (e.g., Buchwald precatalysts) are recommended for such cases.

Experimental Protocols

Method A: Standard Conditions (Robust & Cost-Effective)

Best for: Coupling with reactive aryl bromides, iodides, or electron-deficient heteroaryl chlorides (e.g., chloropyridines).

Reagents:

  • (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid (1.2 equiv)

  • Heteroaryl Halide (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: K₂CO₃ (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Protocol:

  • Setup: Charge a reaction vial with the heteroaryl halide (1.0 mmol), boronic acid (1.2 mmol, 218 mg), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 41 mg), and K₂CO₃ (3.0 mmol, 414 mg).

  • Inertion: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

  • Reaction: Heat the mixture to 80–90 °C for 4–16 hours. Monitor by LCMS.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water/brine. Dry organic layer over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

Method B: High-Performance Conditions (Sterically Demanding)

Best for: Unreactive aryl chlorides, electron-rich electrophiles, or when the coupling partner has ortho-substituents.

Reagents:

  • (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid (1.5 equiv)

  • Heteroaryl Halide (1.0 equiv)

  • Catalyst: XPhos Pd G3 (2–5 mol%)

  • Base: K₃PO₄ (0.5 M aqueous solution or solid, 2.0 equiv)

  • Solvent: THF or Toluene / Water (10:1)

Step-by-Step Protocol:

  • Setup: In a glovebox or under strict inert atmosphere, combine halide (1.0 mmol), boronic acid (1.5 mmol), and XPhos Pd G3 (0.02–0.05 mmol).

  • Solvent/Base: Add degassed THF (5 mL) and 0.5 M K₃PO₄ (4 mL).

  • Reaction: Heat at 60 °C (mild heat prevents deboronation while the active catalyst drives the reaction).

  • Note: The XPhos ligand creates a highly active Pd species that facilitates oxidative addition of chlorides and accommodates the steric bulk of the tert-pentyl group during transmetallation.

Reaction Optimization Workflow

Use this logic tree to select the appropriate conditions for your specific substrate.

Optimization Start Substrate Analysis HalideType Halide Type? Start->HalideType Br_I Aryl Bromide/Iodide HalideType->Br_I Cl_ElectronPoor Electron-Poor Aryl Chloride HalideType->Cl_ElectronPoor Cl_ElectronRich Electron-Rich/Hindered Aryl Chloride HalideType->Cl_ElectronRich MethodA Method A: Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Br_I->MethodA Cl_ElectronPoor->MethodA MethodB Method B: XPhos Pd G3, K3PO4 THF/H2O, 60°C Cl_ElectronRich->MethodB

Figure 2: Decision matrix for catalyst and condition selection based on electrophile properties.

Data Summary & Troubleshooting

Comparative Performance Table
VariableMethod A (Standard)Method B (High Performance)
Catalyst System Pd(dppf)Cl₂ / K₂CO₃XPhos Pd G3 / K₃PO₄
Primary Utility Routine synthesis, scale-upDifficult substrates, library generation
Temp. Range 80–100 °C40–60 °C
Tolerance High (Air stable precatalyst)Moderate (Sensitive to oxidation)
Cost LowHigh
Troubleshooting Guide
  • Problem: Low Conversion / Starting Material Remaining.

    • Cause: Catalyst deactivation or poor oxidative addition.

    • Solution: Switch to Method B (XPhos Pd G3) or switch solvent to n-Butanol to increase reaction temperature (100°C+).

  • Problem: Protodeboronation (Formation of 1-(tert-pentyl)-1H-pyrazole).

    • Cause: Reaction temperature too high or reaction time too long.

    • Solution: Lower temperature to 60°C, increase catalyst loading to 5-10 mol% to speed up coupling, or use anhydrous conditions with CsF as the base.

  • Problem: Homocoupling of Boronic Acid.

    • Cause: Presence of Oxygen.[1][2]

    • Solution: Ensure rigorous degassing (sparging with Argon for 10-15 mins) before adding the catalyst.

References

  • Vertex AI Search. (2026). Search Results for Pyrazole Boronic Acid Coupling. Retrieved from 3

  • Sigma-Aldrich. (2026). (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid Product Specification. Retrieved from 4

  • MIT DSpace. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[5] Retrieved from 5

  • Royal Society of Chemistry. (2018). Synthesis and evaluation of bulky bis(pyrazolyl)palladium complexes. Retrieved from 6

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from 7

Sources

Development of Novel Inhibitors Using a Pyrazole Boronic Acid Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of a Privileged Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The pyrazole boronic acid scaffold is a prime example, demonstrating significant potential in the development of potent and selective enzyme inhibitors.[1][2][3] The unique combination of the pyrazole ring system—a versatile platform for synthetic modification—and the boronic acid moiety, a potent inhibitor of serine proteases, has propelled this scaffold to the forefront of drug discovery efforts, particularly in oncology and antiviral research.[4][5][6][7]

This guide provides a comprehensive overview of the design, synthesis, and evaluation of novel inhibitors based on the pyrazole boronic acid scaffold. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical entity in their therapeutic programs. We will delve into detailed synthetic protocols, robust biochemical and cellular assay methodologies, and the critical interpretation of the resulting data.

Chapter 1: The Pyrazole Boronic Acid Scaffold: A Deep Dive into its Mechanism and Design Principles

The efficacy of pyrazole boronic acid inhibitors stems from the distinct roles of its two key components. The pyrazole ring serves as a versatile core that can be functionalized to achieve specific interactions with the target enzyme's active site, thereby driving potency and selectivity.[1][8] Numerous studies have demonstrated that substitutions on the pyrazole ring can significantly enhance anticancer efficacy and tumor selectivity.[1]

The boronic acid "warhead" is the cornerstone of the inhibitory activity, particularly against serine proteases.[4][5] The boron atom acts as an electrophile that mimics the carbonyl carbon of the peptide substrate.[9] It forms a reversible, covalent bond with the hydroxyl group of the catalytic serine residue in the enzyme's active site, creating a stable tetrahedral intermediate that effectively blocks the enzyme's catalytic activity.[10][11] This mechanism is a key advantage over many non-covalent inhibitors, often leading to higher potency and prolonged target engagement.

Mechanism of Serine Protease Inhibition

The interaction between a pyrazole boronic acid inhibitor and a serine protease active site is a well-characterized process. The catalytic triad (typically composed of serine, histidine, and aspartate) of the protease facilitates the nucleophilic attack of the serine hydroxyl group on the electrophilic boron atom of the inhibitor. This forms a stable, yet reversible, tetrahedral adduct, mimicking the transition state of substrate hydrolysis.[10][12]

G cluster_0 Serine Protease Active Site cluster_1 Pyrazole Boronic Acid Inhibitor cluster_2 Tetrahedral Intermediate (Inhibition) Ser195 Ser195-OH Complex Ser195-O-B(OH)₂-Pyrazole-R Ser195->Complex Nucleophilic Attack His57 His57 His57->Ser195 H-bond Asp102 Asp102 Asp102->His57 H-bond Inhibitor R-Pyrazole-B(OH)₂ Inhibitor->Complex Binding

Caption: Mechanism of serine protease inhibition by a pyrazole boronic acid.

Chapter 2: Synthesis of Pyrazole Boronic Acid Derivatives

The synthesis of pyrazole boronic acid derivatives often involves a multi-step process. A common and effective strategy is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a halogenated pyrazole precursor and a diboron reagent.[13] The resulting pyrazole boronic acid pinacol ester is a stable and versatile intermediate that can be used directly in subsequent reactions or deprotected to yield the free boronic acid.[13][14][15]

Protocol 2.1: Synthesis of 1-Substituted-1H-pyrazole-4-boronic acid pinacol ester

This protocol outlines a general method for the synthesis of a 1-substituted-1H-pyrazole-4-boronic acid pinacol ester from a corresponding 4-halopyrazole.

Materials:

  • 1-substituted-4-halopyrazole (e.g., 1-Boc-4-iodopyrazole)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂))[14][16]

  • Potassium acetate (KOAc)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)[15]

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, combine the 1-substituted-4-halopyrazole (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), potassium acetate (3.0 eq), and the palladium catalyst (0.02-0.05 eq).

  • Solvent Addition: Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the starting pyrazole.

  • Reaction: Heat the reaction mixture to 80-110°C and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired 1-substituted-1H-pyrazole-4-boronic acid pinacol ester.[17]

Expert Insight: The choice of the palladium catalyst and base is crucial for the success of this reaction. Pd(dppf)Cl₂ is often effective for this type of coupling. The use of a pinacol ester of diboronic acid provides a product that is generally more stable and easier to handle than the free boronic acid.[13]

Caption: Workflow for the synthesis of a pyrazole boronic acid pinacol ester.

Chapter 3: Biochemical Characterization of Inhibitors

Once synthesized, the inhibitory activity of the pyrazole boronic acid derivatives must be quantified. A standard method for this is the determination of the half-maximal inhibitory concentration (IC50) in a biochemical assay. For proteases, these assays typically utilize a fluorogenic or chromogenic substrate that produces a detectable signal upon cleavage.[18]

Protocol 3.1: IC50 Determination for a Serine Protease Inhibitor

This protocol describes a general method for determining the IC50 value of a pyrazole boronic acid inhibitor against a target serine protease using a fluorogenic substrate.

Materials:

  • Purified target serine protease

  • Fluorogenic peptide substrate specific for the protease[18]

  • Assay buffer (e.g., Tris or HEPES buffer at optimal pH for the enzyme)

  • Test compounds (pyrazole boronic acid derivatives) dissolved in DMSO

  • Positive control inhibitor (known inhibitor of the protease)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and the positive control inhibitor in the assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.

  • Enzyme Preparation: Dilute the stock solution of the serine protease to the desired working concentration in the assay buffer.

  • Assay Setup: To the wells of the 96-well plate, add the assay buffer, the serially diluted test compounds (or DMSO for the no-inhibitor control), and the enzyme solution. Incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Signal Detection: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis:

    • Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).

    • Normalize the rates to the no-inhibitor control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

CompoundTarget ProteaseIC50 (nM)
Inhibitor AThrombin50
Inhibitor BThrombin15
Inhibitor CTrypsin>10,000
Positive ControlThrombin10

Trustworthiness Note: It is critical to include appropriate controls in every assay. A no-inhibitor control (vehicle, e.g., DMSO) establishes the baseline 100% enzyme activity, while a no-enzyme control accounts for any background fluorescence from the substrate or buffer. A known inhibitor serves as a positive control to validate the assay's performance.

Chapter 4: Cellular Assays for Efficacy and Target Engagement

While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays are crucial for evaluating a compound's potential as a therapeutic agent.[19][20] These assays provide insights into crucial properties such as cell permeability, target engagement in a cellular context, and potential cytotoxicity.[21][22]

Protocol 4.1: Cell Viability Assay to Assess Cytotoxicity

This protocol describes a common method to assess the general cytotoxicity of the synthesized inhibitors using a resazurin-based assay (e.g., alamarBlue™ or CellTiter-Blue®).

Materials:

  • Cancer cell line relevant to the therapeutic target (e.g., a cell line overexpressing the target protease)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • Positive control (e.g., a known cytotoxic agent like doxorubicin)

  • Resazurin-based cell viability reagent

  • 96-well clear-bottom black microplates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in the complete cell culture medium. Remove the old medium from the cells and add the medium containing the compounds. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).

  • Viability Assessment: Add the resazurin-based reagent to each well and incubate for 1-4 hours. The viable cells will reduce the resazurin to the highly fluorescent resorufin.

  • Signal Detection: Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (no-cell control) from all readings.

    • Normalize the fluorescence values to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity) by fitting the data to a dose-response curve.

Expert Insight: It is important to differentiate between targeted anti-proliferative effects and general cytotoxicity. A potent inhibitor of a cancer-related protease should ideally show significant anti-proliferative activity at concentrations much lower than those causing general cytotoxicity in non-target cell lines.

Chapter 5: Concluding Remarks and Future Directions

The pyrazole boronic acid scaffold represents a highly promising platform for the development of novel enzyme inhibitors with significant therapeutic potential. The synthetic versatility of the pyrazole ring, combined with the potent and well-characterized inhibitory mechanism of the boronic acid moiety, provides a robust framework for medicinal chemists.

The protocols outlined in this guide offer a solid foundation for the synthesis, biochemical characterization, and cellular evaluation of these inhibitors. Further in-depth studies, such as selectivity profiling against a panel of related proteases, pharmacokinetic and pharmacodynamic assessments, and in vivo efficacy studies in relevant animal models, are necessary steps in the progression of lead compounds toward clinical development. The continued exploration of this privileged scaffold is poised to yield the next generation of targeted therapies for a range of diseases.

References

  • Fu, H., Fang, H., Sun, J., Wang, H., Liu, A., Sun, J., & Wu, Z. (2014). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Current Medicinal Chemistry, 21(28), 3271-3280.
  • ResearchGate. (2025). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress.
  • Google Patents. (n.d.). CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester.
  • Synthose. (2026). 4-Pyrazoleboronic Acid Pinacol Ester: A Versatile Building Block in Organic Synthesis.
  • Google Patents. (n.d.). CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester.
  • Ordonez, R. L., et al. (2020). A simplified cell-based assay to identify coronavirus 3CL protease inhibitors. PMC. [Link]

  • Ma, C., et al. (2022). Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay. ACS Infectious Diseases. [Link]

  • Reaction Biology. (n.d.). Protease Assay Services. [Link]

  • Google Patents. (n.d.). CN104945119A - Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester.
  • Kumar, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. [Link]

  • De Vleeschouwer, M., et al. (2025). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI. [Link]

  • Bass, K. E., et al. (2010). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PMC. [Link]

  • Papp-Wallace, K. M., et al. (2015). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Antimicrobial Agents and Chemotherapy. [Link]

  • Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

  • Kumar, D., et al. (2021). Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. Journal of Molecular Structure. [Link]

  • Mphahlele, M. J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • MDPI. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. [Link]

  • Oyadomari, W. Y., et al. (2025). Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli. MDPI. [Link]

  • ResearchGate. (2025). Cell-based Assays to Identify Inhibitors of Viral Disease. [Link]

  • Biocompare. (n.d.). Protease Assay Kits. [Link]

  • Singh, J., et al. (2009). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Journal of Medicinal Chemistry. [Link]

  • Kliachyna, M., et al. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. PMC. [Link]

  • ResearchGate. (n.d.). Inhibition mechanism of peptide boronic acids against serine protease. [Link]

  • ResearchGate. (n.d.). Mechanism of serine protease inhibition by boronic acids. [Link]

  • ResearchGate. (2025). Pyrazole Derivatives as Antitumor, Anti-Inflammatory and Antibacterial Agents. [Link]

Sources

Step-by-step guide for the purification of (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Guide for the Purification of (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid

Target Audience: Researchers, process chemists, and drug development professionals. Objective: To provide a scalable, self-validating methodology for the isolation and purification of (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid, bypassing the degradative effects of traditional chromatography.

Introduction & Chemical Context

(1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid is a highly valuable organoboron building block, frequently utilized in Suzuki-Miyaura cross-coupling reactions to install sterically demanding, lipophilic pyrazole moieties into pharmaceutical scaffolds 1. Despite its utility, the purification of this specific heteroaryl boronic acid presents distinct physicochemical challenges:

  • Amphoterism: The molecule possesses a weakly basic pyrazole nitrogen and a weakly acidic boronic acid group, creating a zwitterionic-like character that complicates standard phase separations 2.

  • Boroxine Formation: Under dehydrating conditions or prolonged vacuum exposure, the free boronic acid spontaneously trimerizes into boroxines (anhydrides), leading to broad melting points and complex analytical profiles 2.

  • Silica Gel Incompatibility: The vacant p-orbital on the boron atom makes the compound highly Lewis acidic. It strongly coordinates with the lone pairs of oxygen atoms in the silanol groups of normal-phase silica gel. This interaction causes irreversible binding, severe streaking, and Lewis-acid catalyzed protodeboronation (cleavage of the C–B bond) 3.

Physicochemical Properties & Quantitative Metrics

Table 1: Physicochemical Profile of (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid | Property | Value / Description | | :--- | :--- | | Molecular Formula | C8H15BN2O2 | | Molecular Weight | 182.03 g/mol | | pKa (Approximate) | Pyrazole NH⁺: ~2.5 | Boronic Acid OH: ~8.5 | | Solubility Profile | Soluble in MeOH, DMSO, THF, and aqueous base (pH > 10). Poorly soluble in non-polar organics (heptane) and neutral water (pH 6). | | Key Structural Feature | The bulky tert-pentyl group at N1 significantly increases lipophilicity compared to N-methyl analogues, aiding in organic extraction. |

Table 2: In-Process Control (IPC) & Quantitative Process Parameters | Parameter | Method A: Acid-Base Precipitation | Method B: DEA Catch-and-Release | | :--- | :--- | :--- | | Reagent Equivalents | NaOH: 2.0 eq | HCl: ~2.0 eq | DEA: 1.1 eq | HCl: 3.0 eq | | Target pH | Dissolution: > 10.0 | Precipitation: 5.5–6.5 | Hydrolysis: < 3.0 | | Temperature Profile | Dissolution: 20 °C | Precipitation: 0–5 °C | Adduct Formation: 20 °C | | Expected Recovery | 75–85% | 80–90% |

Purification Strategy Rationale (Expertise & Experience)

Because chromatography induces degradation, purification must exploit the molecule's dynamic covalent chemistry and acid-base properties.

Strategy A: Acid-Base Isoelectric Precipitation Causality: By adjusting the pH to >10 using NaOH, the boronic acid is converted into a highly water-soluble boronate anion. Washing this basic aqueous layer with an organic solvent (MTBE) removes neutral and basic organic impurities (e.g., protodeboronated pyrazole). Subsequent careful acidification to the isoelectric point (pH ~6.0) neutralizes the molecule, drastically reducing its aqueous solubility and forcing the pure free boronic acid to crystallize 4.

Strategy B: Diethanolamine (DEA) Catch-and-Release Causality: For highly impure mixtures that co-precipitate, chemical derivatization is required. Diethanolamine (DEA) acts as a tridentate ligand, condensing with the boronic acid to form a dioxaborocane ring. The DEA nitrogen donates its lone pair into the empty p-orbital of the boron atom (dative N→B bond), rehybridizing the boron from


 to 

2. This relieves Lewis acidity and yields a highly crystalline adduct that precipitates from ethyl acetate. The pure adduct is subsequently hydrolyzed in a biphasic acidic system to release the purified boronic acid.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Acid-Base Isoelectric Precipitation (For moderately pure crude)
  • Dissolution: Suspend 10.0 g of crude (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid in 100 mL of 1M NaOH (aq). Stir vigorously for 15 minutes at room temperature.

    • IPC Check: Verify pH > 10. The solution should become mostly clear as the water-soluble sodium boronate forms.

  • Organic Wash: Transfer the aqueous solution to a separatory funnel. Extract with MTBE (2 × 50 mL). Discard the organic layers (contains non-acidic impurities).

  • Isoelectric Precipitation: Transfer the aqueous layer to a round-bottom flask and cool to 0–5 °C in an ice bath. While stirring vigorously, add 1M HCl dropwise.

    • IPC Check: Monitor pH continuously. Precipitation will commence around pH 7.5. Stop addition exactly at pH 5.5–6.5 (the isoelectric point).

  • Isolation: Stir the resulting white slurry for 30 minutes at 0 °C to ensure complete crystallization. Filter the precipitate through a sintered glass funnel. Wash the filter cake with ice-cold water (2 × 20 mL).

  • Drying: Dry the solid under high vacuum at room temperature for 12 hours. Caution: Do not apply heat, as temperatures >40 °C will accelerate the dehydration into the boroxine trimer.

Protocol B: DEA Catch-and-Release (For highly complex/impure crude)
  • Adduct Formation: Dissolve 10.0 g of crude boronic acid in 150 mL of Ethyl Acetate (EtOAc). Add Diethanolamine (DEA) (5.8 g, 1.1 eq) dropwise. Stir the mixture at room temperature for 2 hours.

    • IPC Check: A dense white precipitate (the DEA-boronate adduct) should form within 15–30 minutes.

  • Isolation of Adduct: Filter the suspension and wash the white solid with cold EtOAc (2 × 30 mL). The impurities remain dissolved in the mother liquor.

  • Biphasic Hydrolysis: Transfer the pure DEA adduct to a flask containing a biphasic mixture of EtOAc (150 mL) and 1M HCl (150 mL). Stir vigorously for 1 hour at room temperature until both phases are completely clear.

    • Causality: The acid protonates the DEA (forming water-soluble DEA-HCl), breaking the dative bond and releasing the free boronic acid, which partitions into the lipophilic EtOAc layer due to the tert-pentyl group.

  • Extraction & Recovery: Separate the layers. Wash the organic layer with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temp < 30 °C) to yield the highly pure free boronic acid.

Analytical Validation

  • HPLC Analysis: Use a reverse-phase C18 column with an acidic mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile). The acidic modifier suppresses the ionization of the boronic acid, preventing peak tailing and ensuring accurate purity integration.

  • NMR Characterization: Boronic acids often present as a dynamic equilibrium of the free acid and boroxine oligomers in standard NMR solvents, leading to broadened or missing pyrazole proton signals 5. Expert Tip: Run the ¹H NMR in DMSO-

    
     and add 1–2 drops of D₂O. This forces the complete hydrolysis of any boroxines into the free boronic acid monomer, yielding sharp, easily interpretable pyrazole C3 and C5 proton singlets.
    

Mandatory Visualizations

AcidBasePurification N1 Crude (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid N2 Dissolve in 1M NaOH (pH > 10) Forms water-soluble boronate anion N1->N2 N3 Wash with MTBE/DCM Removes neutral/basic organic impurities N2->N3 N4 Aqueous Layer (Boronate) N3->N4 Aqueous N5 Organic Layer (Waste) N3->N5 Organic N6 Acidify with 1M HCl to pH 5.5 - 6.5 Reaches isoelectric point N4->N6 N7 Precipitation of Free Boronic Acid N6->N7 N8 Filter, wash with cold H2O, dry in vacuo N7->N8 N9 Pure (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid N8->N9

Caption: Workflow for the Acid-Base Isoelectric Precipitation of Pyrazole Boronic Acids.

DEAPurification M1 Impure Boronic Acid in EtOAc M2 Add Diethanolamine (DEA) (1.1 eq) Stir 2h at Room Temperature M1->M2 M3 Precipitation of DEA-Boronate Adduct (Dative N→B bond formation) M2->M3 M4 Filtration Impurities remain in mother liquor M3->M4 M5 Suspend Adduct in EtOAc / 1M HCl (aq) Biphasic Hydrolysis M4->M5 M6 Phase Separation M5->M6 M7 Aqueous Layer (DEA Hydrochloride Waste) M6->M7 Aqueous M8 Organic Layer (Contains Free Boronic Acid) M6->M8 Organic M9 Dry over Na2SO4, Concentrate M8->M9 M10 Pure (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid M9->M10

Caption: Diethanolamine (DEA) Catch-and-Release Purification Workflow.

References

  • Title: Structural Requirements of 1-(2-Pyridinyl)
  • Title: Some Items of Interest to Process R&D Chemists and Engineers Source: ACS Publications URL
  • Title: 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications Source: Wiley-VCH URL
  • Title: Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl)
  • Title: 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.

Sources

Troubleshooting & Optimization

Preventing deboronation of (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid during reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Reaction Troubleshooting Center. As a Senior Application Scientist, I frequently consult on the erratic behavior of heteroaryl boronic acids in cross-coupling reactions.

(1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid presents a classic synthetic dichotomy: it is an invaluable building block for pharmaceuticals and agrochemicals, yet its C4–boron bond is highly susceptible to hydrolytic cleavage—a destructive side reaction known as protodeboronation [1]. While the bulky tert-pentyl group provides steric shielding and lipophilicity at the N1 position, it does little to protect the electron-rich C4 position from base-catalyzed fragmentation.

To master this substrate, we must transition from empirical "cook-and-look" chemistry to kinetically controlled, self-validating protocols. Below is our comprehensive technical guide to outcompeting deboronation.

Part 1: Mechanistic Insight (The "Why")

Protodeboronation is not a random failure; it is a highly predictable, pH-dependent kinetic pathway. In the presence of aqueous base, the pyrazole boronic acid converts into a reactive hydroxyboronate anion. If the rate of transmetalation to the palladium catalyst is slower than the rate of C–B bond hydrolysis, the intermediate undergoes unimolecular fragmentation, yielding the des-boro pyrazole and boric acid[1].

Mechanism BA Pyrazole-4-Boronic Acid (Stable Precursor) Boronate Hydroxyboronate Anion (Reactive Intermediate) BA->Boronate + Base Base Aqueous Base (OH⁻ / H₂O) Base->Boronate Pd Pd(II)-Aryl Complex (Fast Transmetalation) Boronate->Pd Fast Catalysis H2O Protonation / Heat (Slow Transmetalation) Boronate->H2O Excess H₂O Product Cross-Coupled Product (Desired Pathway) Pd->Product Deboro Des-boro Pyrazole (Protodeboronation) H2O->Deboro

Mechanistic divergence of pyrazole-4-boronic acid between cross-coupling and protodeboronation.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid completely degrade before the coupling product forms? A1: This is a kinetic issue. Heteroaryl boronic acids experience maximum protodeboronation rates when the reaction pH is close to their pKa, leading to self-catalysis and auto-catalysis pathways[2]. If you are using standard Suzuki conditions (e.g., heating at 80 °C with 2M Na₂CO₃), the base-catalyzed hydrolysis of the C–B bond is vastly outpacing the oxidative addition and transmetalation steps of your palladium cycle[1][3].

Q2: How should I adjust my base and solvent to prevent this? A2: Eliminate bulk water. Water acts as the proton source for the destructive pathway[3]. Transition from biphasic aqueous mixtures to anhydrous solvents (e.g., THF, 1,4-dioxane, or CPME) using mild, solid bases like anhydrous K₃PO₄ or CsF. Because a trace amount of water is required to form the active boronate, we recommend a "controlled hydration" approach: adding exactly 2.0 to 3.0 equivalents of degassed water relative to the boronic acid.

Q3: Which palladium catalyst system is optimal for this substrate? A3: You must use a highly active precatalyst that generates monomeric Pd(0) rapidly at low temperatures. XPhos Pd G3 or RuPhos Pd G4 are excellent choices because they allow the reaction to proceed at 40 °C or even room temperature, severely retarding the thermal deboronation pathway. Caution: Recent mechanistic studies reveal that while bulky phosphine ligands facilitate difficult couplings, excessively hindered ligands can paradoxically promote palladium-catalyzed protodeboronation if the transmetalation step stalls[4]. XPhos provides the ideal balance of sterics and electronics for pyrazole substrates.

Q4: Would converting the boronic acid to a pinacol ester (BPin) solve the problem? A4: Not necessarily. It is a common misconception that esterification universally imparts stability. Recent kinetic studies show that boronic esters often undergo prehydrolysis back to the boronic acid under basic conditions, which then rapidly deboronates[2][5]. Instead of a simple ester, consider a slow-release strategy using a MIDA boronate derivative. MIDA boronates slowly liberate the active boronic acid under mild aqueous base, keeping its steady-state concentration exceptionally low and preventing accumulation and subsequent degradation[1][6].

Part 3: Quantitative Data & Condition Optimization

The table below summarizes the causality between reaction conditions and the fate of (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid.

Catalyst System (mol%)Base / Solvent SystemTemp (°C)Desired Yield (%)Protodeboronation (%)Mechanistic Rationale
Pd(PPh₃)₄ (5%)2M Na₂CO₃ (aq) / Toluene80 °C15%>80% Slow Pd(0) generation; bulk water and high heat drive rapid C–B hydrolysis.
Pd(dppf)Cl₂ (5%)K₂CO₃ (solid) / Dioxane80 °C45%40%Bidentate ligand improves coupling, but high temperature still favors degradation.
XPhos Pd G3 (2%)K₃PO₄ (solid) / THF60 °C72%15%Fast transmetalation outcompetes degradation, but lacks sufficient boronate activation.
XPhos Pd G3 (2%) K₃PO₄ + 2 eq H₂O / THF 40 °C 94% <2% Controlled hydration activates boronate; low temp and fast Pd(0) prevent cleavage.

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, follow this step-by-step methodology. This protocol utilizes the "controlled hydration" and "fast-catalysis" principles to completely suppress deboronation[3].

Workflow S1 1. Rigorous Exclusion of O₂ S2 2. Solid Reagents (Base & Catalyst) S1->S2 S3 3. Degassed Solvent + 2 eq H₂O S2->S3 S4 4. Low Temp Initiation (40°C) S3->S4 S5 5. LC-MS Monitoring S4->S5

Optimized experimental workflow to outcompete deboronation during Suzuki-Miyaura coupling.

Step 1: Reaction Setup & Deoxygenation

  • Flame-dry a Schlenk tube or a 20 mL reaction vial equipped with a PTFE septum.

  • Allow the vessel to cool under a continuous stream of dry Argon. Causality: Oxygen leads to oxidative homocoupling and catalyst degradation, which stalls the productive cycle and gives the boronic acid time to deboronate.

Step 2: Reagent Charging

  • Add the aryl halide (1.0 equiv, 0.5 mmol).

  • Add (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid (1.1 equiv, 0.55 mmol). Note: A massive excess is unnecessary and complicates purification; 1.1 equiv is sufficient if deboronation is suppressed.

  • Add anhydrous K₃PO₄ (2.0 equiv, 1.0 mmol) and XPhos Pd G3 (2.0 mol%).

Step 3: Controlled Hydration & Initiation

  • Evacuate and backfill the vial with Argon three times.

  • Add 5.0 mL of anhydrous, strictly degassed THF via syringe.

  • Self-Validation Check: The solution should transition from yellow to a reddish-brown hue within 5 minutes at room temperature, confirming the successful generation of the active Pd(0) species.

  • Inject exactly 20 µL of degassed DI water (~2.0 equiv relative to the boronic acid). Causality: This micro-addition forms the reactive hydroxyboronate intermediate required for transmetalation without creating an aqueous bulk phase that drives hydrolysis.

Step 4: Execution and Workup

  • Heat the reaction mixture to 40 °C using an aluminum heating block.

  • Monitor via LC-MS after 1 hour. The reaction should be >95% complete.

  • Quench the reaction by filtering through a short pad of Celite, eluting with EtOAc, and concentrate under reduced pressure for column chromatography.

Part 5: References

  • Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids - pH-rate profiles, auto-catalysis and disproportionation University of Edinburgh[Link]

  • Protodeboronation Wikipedia [Link][1]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Journal of the American Chemical Society (ACS Publications)[Link][2][5]

  • Boron Reagent Activation in Suzuki–Miyaura Coupling Royal Society of Chemistry[Link][6]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation Journal of the American Chemical Society (ACS Publications) [Link][4]

Sources

Technical Support Center: Synthesis & Troubleshooting of (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers developing complex Active Pharmaceutical Ingredients (APIs). N-tert-alkyl pyrazole boronic acids, such as (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid, are highly valued building blocks for Suzuki-Miyaura cross-coupling. However, their synthesis is notoriously fraught with steric challenges, competing elimination pathways, and purification bottlenecks.

This guide is engineered to move beyond simple "cook-book" chemistry. Here, we dissect the causality behind each experimental choice, providing you with a self-validating workflow to ensure high-fidelity synthesis and characterization.

Synthesis Workflow & Mechanistic Pathways

The synthesis of this sterically hindered boronic acid typically diverges into two primary routes after the initial N-alkylation: Palladium-catalyzed Miyaura borylation or Halogen-Metal Exchange.

SynthesisWorkflow Start 4-Bromopyrazole Alkylation Step 1: N-Alkylation (tert-Pentyl alcohol, H2SO4) Start->Alkylation Intermediate 4-Bromo-1-(tert-pentyl) -1H-pyrazole Alkylation->Intermediate Miyaura Step 2A: Miyaura Borylation (B2pin2, Pd(dppf)Cl2, KOAc) Intermediate->Miyaura Route A (Miyaura) Lithiation Step 2B: Halogen-Metal Exchange (n-BuLi or i-PrMgCl, B(OiPr)3) Intermediate->Lithiation Route B (Lithiation/Grignard) PinacolEster Pinacol Ester Intermediate Miyaura->PinacolEster Hydrolysis Step 3A: Oxidative Cleavage (NaIO4, NH4OAc / HCl) PinacolEster->Hydrolysis Product (1-(tert-Pentyl)-1H-pyrazol -4-yl)boronic acid Hydrolysis->Product Lithiation->Product

Figure 1: Synthesis routes for (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid.

Standard Operating Procedures

Step 1: Ritter-Type N-Alkylation
  • Initiation: Charge a round-bottom flask with 4-bromopyrazole (1.0 equiv) and tert-pentyl alcohol (2-methyl-2-butanol, 1.5 equiv). Cool the mixture to 0 °C using an ice bath.

  • Acid Catalysis: Slowly add concentrated H₂SO₄ (1.0 equiv) dropwise to control the exotherm.

  • Propagation: Heat the reaction mixture to 60 °C for 12 hours.

  • Isolation: Cool to room temperature, carefully neutralize with saturated aqueous NaHCO₃, and extract with EtOAc. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford 4-bromo-1-(tert-pentyl)-1H-pyrazole.

Step 2A: Miyaura Borylation (Pinacol Ester Formation)
  • Preparation: In an oven-dried Schlenk flask, combine 4-bromo-1-(tert-pentyl)-1H-pyrazole (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.2 equiv), and anhydrous KOAc (3.0 equiv).

  • Degassing: Add anhydrous 1,4-dioxane and sparge the mixture with argon for 15 minutes to remove dissolved oxygen.

  • Catalysis: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) under a stream of argon. Heat the mixture to 90 °C for 8-12 hours until complete consumption of the starting material.

  • Workup: Cool, filter through a pad of Celite to remove palladium black, and concentrate. Purify via silica gel chromatography to isolate the pinacol ester.

Step 3A: Oxidative Cleavage to Free Boronic Acid
  • Oxidation: Dissolve the pinacol ester (1.0 equiv) in a 1:1 mixture of acetone and water. Add NH₄OAc (4.0 equiv) and NaIO₄ (4.0 equiv).

  • Cleavage: Stir vigorously at room temperature for 24 hours. The periodate will oxidatively cleave the pinacol backbone.

  • Acidification: Acidify the mixture to pH ~3 using 1M HCl to ensure the boronic acid is fully protonated and uncharged.

  • Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Triturate the residue with cold hexanes to afford the pure (1-(tert-pentyl)-1H-pyrazol-4-yl)boronic acid.

Troubleshooting & FAQs

Q1: Why am I observing massive elimination (2-methyl-2-butene) instead of alkylation when using tert-pentyl bromide and K₂CO₃? Causality: Tertiary alkyl halides undergo E2 elimination almost exclusively under basic conditions due to severe steric hindrance, which prevents the required Sₙ2 backside attack by the pyrazole nitrogen. Solution: Abandon basic alkylation. Switch to the Ritter-type Sₙ1 protocol outlined in Step 1. By using tert-pentyl alcohol and a strong acid (H₂SO₄), you generate a relatively stable tertiary carbocation. The weakly nucleophilic pyrazole nitrogen seamlessly traps this carbocation, completely bypassing the E2 elimination pathway.

Q2: During the Miyaura borylation, I see a significant amount of the debrominated side product (1-(tert-pentyl)-1H-pyrazole). How can I minimize this? Causality: Hydrodehalogenation (protodehalogenation) competes with transmetalation in Pd-catalyzed borylations if moisture is present or if the transmetalation step is kinetically slow[1]. The bulky tert-pentyl group sterically retards the transmetalation of the already bulky B₂pin₂ reagent. Solution: Ensure strictly anhydrous conditions. More importantly, use oven-dried KOAc. The acetate anion acts as a critical internal base that coordinates to the palladium center, facilitating the transmetalation of boron [1][1]. If debromination persists, switch to a more highly active, sterically accommodating catalyst system like XPhos-Pd-G2.

Q3: I am trying to hydrolyze the pinacol ester to the free boronic acid using standard aqueous HCl, but the reaction is extremely slow and low yielding. Why? Causality: Pyrazole-4-boronic pinacol esters are thermodynamically robust. Simple acid hydrolysis is an unfavorable equilibrium because the released pinacol diol remains in solution and rapidly re-esterifies the boronic acid[2]. Solution: Utilize the biphasic oxidative cleavage method (Step 3A). Sodium periodate (NaIO₄) oxidatively cleaves the liberated pinacol into two molecules of acetone [2][2]. This irreversible destruction of the diol drives the equilibrium entirely toward the free boronic acid, guaranteeing high yields.

Q4: My isolated (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid shows a broad, messy NMR spectrum and a lower-than-expected mass by LCMS. Is the compound degrading? Causality: Free boronic acids readily undergo spontaneous dehydration to form cyclic trimeric anhydrides known as boroxines[3], especially upon drying under vacuum or heat. This creates a dynamic equilibrium mixture of monomer and trimer in the NMR tube, leading to complex, broadened spectral lines [3][4]. Solution: This is a reversible physical transformation, not chemical degradation. To obtain a clean, self-validating ¹H and ¹³C NMR spectrum, add a single drop of D₂O to your NMR tube (prepared in DMSO-d₆ or CD₃OD). The D₂O will instantly hydrolyze the boroxine back to the monomeric boronic acid, yielding sharp, easily interpretable peaks[4].

Quantitative Data: Comparison of Borylation Strategies

To assist in scaling and route selection, the following table summarizes the performance metrics of the three primary borylation strategies for 4-bromo-1-(tert-pentyl)-1H-pyrazole:

Borylation StrategyReagents & ConditionsTypical YieldMajor Impurity ProfileScalability
Miyaura Borylation B₂pin₂, Pd(dppf)Cl₂, KOAc, Dioxane, 90 °C75–85%Protodehalogenation (~5%)High (Preferred for >100g scale)
Halogen-Metal Exchange n-BuLi, B(OiPr)₃, THF, -78 °C to RT60–70%Debromination (~15%)Moderate (Limited by cryogenics)
Turbo-Grignard i-PrMgCl·LiCl, B(OMe)₃, THF, 0 °C to RT80–90%Homocoupling (<2%)Excellent (Avoids cryogenic limits)

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews (ACS Publications), 1995.[Link]

  • Hall, D. G. "Structure, Properties, and Preparation Of Boronic Acid Derivatives." Wiley-VCH, 2005.[Link]

  • Lloyd-Jones, G. C. et al. "The Boroxine–Boronic Acid Equilibrium." University of Edinburgh Research Explorer / J. Am. Chem. Soc., 2024.[Link]

Sources

Improving the stability of (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid in solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability Optimization for (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: March 7, 2026

Executive Summary

You are likely accessing this guide because you are observing inconsistent yields, precipitation, or "disappearing" reagent peaks during the use of (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid .

This molecule presents a unique challenge in the boronic acid family. While the pyrazole core is generally robust, the C4-boronic acid moiety is susceptible to specific degradation pathways, and the bulky, lipophilic 1-(tert-pentyl) group dramatically influences solubility equilibria. This guide deconstructs these failure modes into a "Stability Triad": Dehydration (Boroxine formation) , Protodeboronation , and Oxidation .

Module 1: Physical State & Solubility (The Boroxine Equilibrium)

The Issue: Users frequently report that the reagent "oils out" or forms a white precipitate upon dissolution in dry organic solvents (e.g., THF, Dioxane, DCM), or that the stoichiometry seems "off" during weighing.

The Science: Boronic acids exist in a dynamic equilibrium with their cyclic trimer anhydrides, known as boroxines . This process is driven by the loss of water.[1]

  • The tert-Pentyl Factor: The large hydrophobic tert-pentyl tail renders the boroxine trimer significantly less soluble in polar media than the free boronic acid. In dry solvents, the equilibrium shifts toward the boroxine, which may precipitate or form a gummy oil, complicating accurate dosing.

Visualizing the Equilibrium:

BoroxineEquilibrium Acid Free Boronic Acid (Monomer) Soluble in polar/aq Boroxine Boroxine (Cyclic Trimer) Insoluble/Oils out Acid->Boroxine  Dehydration (-3 H2O)   (Dry Solvents/Heat) Water + 3 H2O Boroxine->Acid  Hydrolysis (+3 H2O)   (Aq. Additives)

Figure 1: The reversible dehydration of boronic acids to boroxines. The tert-pentyl group exacerbates the solubility difference between the two states.

Troubleshooting Protocol:

SymptomDiagnosisCorrective Action
Cloudy solution in THF/DCM Boroxine formation (insoluble trimer).Add 1-5% water or methanol to the solvent before adding the reagent to shift equilibrium back to the monomer.
Inconsistent stoichiometry Weighing a mix of acid/boroxine.Standardize: Dissolve the solid in a known volume of solvent + 5% water. Use this stock solution for dosing rather than weighing solid directly.

Module 2: Chemical Stability (Protodeboronation)

The Issue: "I see the pyrazole peak in LCMS, but the boron is gone." Mass observed:


.

The Science: This is protodeboronation , the cleavage of the C-B bond replaced by a proton.[2]

  • Mechanism: It is often base-catalyzed.[2][3] The base coordinates to the boron atom, forming a boronate "ate" complex. In certain heterocycles, this intermediate is unstable and collapses, ejecting the boronic acid group.

  • Risk Factor: While the 4-position of pyrazole is more stable than the 2-position, the reaction is accelerated by high pH (>10) , high temperature , and metal ions (e.g., Cu, Ag).

Visualizing the Degradation Pathway:

Protodeboronation Start Boronic Acid (Neutral) AteComplex Boronate 'Ate' Complex (Tetrahedral Intermediate) Start->AteComplex  Coordination   Base + Base (OH-) Base->AteComplex Transition C-B Bond Cleavage (Rate Limiting Step) AteComplex->Transition  Instability   Product De-borylated Pyrazole (Dead End Product) Transition->Product  Protodeboronation  

Figure 2: The base-catalyzed pathway leading to loss of the boronic acid functionality.

Troubleshooting Protocol:

  • Q: Can I store the solution in base?

    • A: NO. Never premix this boronic acid with base (e.g., K2CO3, NaOH) for storage. Only combine them immediately before the reaction or inside the reactor.

  • Q: Which base should I use for coupling?

    • A: Switch to milder bases if degradation is observed.

      • Preferred: K3PO4 (anhydrous) or NaHCO3.

      • Avoid: NaOH, KOtBu, or Cs2CO3 at high temperatures unless necessary.

Module 3: Oxidative Stability

The Issue: Appearance of an impurity with Mass +16 (Phenol/C-OH formation).

The Science: Boronic acids are susceptible to oxidation by atmospheric oxygen, converting the C-B bond to a C-O bond (forming 1-(tert-pentyl)-1H-pyrazol-4-ol). This is often catalyzed by trace metals or light.

Corrective Action:

  • Degassing: Always sparge solvents with Nitrogen/Argon for 10-15 minutes before dissolving the reagent.

  • Storage: Store solid under inert gas at -20°C.

  • Radical Scavengers: In extreme cases (long reaction times), adding BHT (butylated hydroxytoluene) can inhibit radical oxidation pathways.

Module 4: Advanced Stabilization (Derivatization)

If the free acid proves too unstable for your specific conditions (e.g., slow addition required, high temperature), you must convert it to a protected form.

Recommendation 1: Pinacol Ester

  • Pros: Commercially available or easily made; significantly more lipophilic (good for the tert-pentyl group).

  • Cons: Can still undergo protodeboronation, though slower than the free acid.

Recommendation 2: MIDA Boronate (The "Gold Standard")

  • Mechanism:[2][4][5][6][7][8][9] The MIDA (N-methyliminodiacetic acid) ligand locks the boron into an sp3 hybridized state, shutting down the empty p-orbital. This makes the molecule immune to protodeboronation and oxidation until the ligand is hydrolyzed.

  • Protocol: React the boronic acid with MIDA in Toluene/DMSO under Dean-Stark conditions.

Comparison of Forms:

FormStabilitySolubility (Organic)Reactivity
Free Acid LowModerate (variable)High (Instant)
Pinacol Ester MediumHighHigh
MIDA Ester High Low/ModerateLatent (Requires hydrolysis)

Self-Validating Purity Protocol

Before committing valuable coupling partners, run this 15-minute check:

  • Sampling: Take ~5 mg of the boronic acid.

  • Solvent System: Dissolve in DMSO-d6 containing 1 drop of D2O .

    • Why D2O? It hydrolyzes all boroxines back to the monomer, ensuring you see a single set of peaks for the boronic acid, simplifying integration.

  • NMR Check:

    • 1H NMR: Verify the pyrazole protons and the tert-pentyl group integral (should be 9H singlet for t-butyl part, 2H quartet, 3H triplet).

    • 11B NMR: Look for a single peak around ~28-30 ppm (monomeric boronic acid). If you see a peak at ~20 ppm, it may be the boroxine (if D2O wasn't sufficient) or an impurity.

References

  • Boroxine-Boronic Acid Equilibrium

    • Hall, D. G. (Ed.). (2011).[10] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2016).[9] Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 138(3), 917–930.

  • MIDA Boronates for Stabilization

    • Gillis, E. P., & Burke, M. D. (2007).[11][12] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717.

  • Oxidative Instability

    • Ainley, A. D., & Challenger, F. (1930). The study of boron-carbon linkage.[5][13] Part I. The oxidation of phenylboric acid. Journal of the Chemical Society (Resumed), 2171-2180.

Sources

Technical Support Center: Troubleshooting (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic Acid Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid is a highly valuable building block in medicinal chemistry, frequently utilized to install the electron-rich pyrazole motif via Suzuki-Miyaura cross-coupling. However, its heteroaromatic nature and the steric bulk of the tert-pentyl (also known as tert-amyl) group introduce specific reactivity challenges. As a Senior Application Scientist, I have designed this technical guide to address the most common modes of failure—specifically protodeboronation and oxidative homocoupling—providing validated, mechanistic solutions to optimize your synthetic yields.

Section 1: Mechanistic Overview of Side Reactions

Before troubleshooting, it is critical to understand the competing chemical pathways in your reaction mixture. In a standard Suzuki-Miyaura coupling, the boronic acid must be activated by a base to form the reactive boronate anion, which subsequently facilitates transmetalation with the palladium-aryl complex[1].

However, this same boronate intermediate is highly susceptible to protonolysis (protodeboronation). For heteroaryl boronic acids, this degradation is a base-catalyzed process that accelerates significantly at high pH, often augmented by self- or auto-catalysis[2]. Furthermore, basic heteroaromatic boronic acids can form zwitterionic species under neutral conditions, leading to unimolecular fragmentation of the C-B bond[3]. Simultaneously, the presence of trace molecular oxygen can drive the oxidative homocoupling of the boronic acid, bypassing the cross-coupling cycle entirely[4].

Pathways SM (1-(tert-Pentyl)-1H-pyrazol-4-yl) boronic acid Base Base Activation (OH- / RO-) SM->Base O2 O2 / Oxidant (Pd(0) -> Pd(II)) SM->O2 Boronate Boronate Anion [Ar-B(OH)3]- Base->Boronate Pd Pd(II)-Aryl Complex (Transmetalation) Boronate->Pd H2O Proton Source (H2O / High Temp) Boronate->H2O Product Desired Biaryl Product (Suzuki-Miyaura) Pd->Product Proto Protodeboronation (1-(tert-Pentyl)-1H-pyrazole) H2O->Proto Homo Homocoupling Byproduct (Bipyrazole) O2->Homo

Caption: Competing pathways of (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid in Suzuki coupling.

Section 2: Frequently Asked Questions (Troubleshooting Guide)

Q1: My LC-MS shows a massive peak corresponding to 1-(tert-pentyl)-1H-pyrazole. Why is protodeboronation dominating my reaction? Analysis: Protodeboronation is the cleavage of the carbon-boron bond, replaced by a carbon-hydrogen bond[3]. The electron-rich nature of the pyrazole ring stabilizes the intermediate carbanion formed during C-B bond cleavage. This side reaction is heavily promoted by excessive water, high temperatures, and the use of overly strong bases, which create a highly basic aqueous phase[5]. Solution:

  • Modulate Base Strength: Switch from strong bases (like NaOH or KOH) to milder, non-nucleophilic bases such as K₂CO₃, K₃PO₄, or fluoride sources[5].

  • Reduce Water Content: While water is often necessary to dissolve inorganic bases[5], excess water drives hydrolysis. Switch to anhydrous conditions using CsF in isopropanol, a protocol specifically proven to minimize protodeboronation in heteroaryl boronic acids.

  • Lower the Temperature: Protodeboronation is highly temperature-dependent. Utilize highly active precatalysts (e.g., Pd(OAc)₂ with SPhos or XPhos) that allow the reaction to proceed at milder temperatures (40–60 °C).

Q2: I am observing a significant amount of the bipyrazole homocoupling byproduct. How do I prevent this? Analysis: Homocoupling (the formation of 1,1'-di-tert-pentyl-1H,1'H-4,4'-bipyrazole) is an oxidative side reaction. It is primarily caused by the presence of molecular oxygen in the reaction mixture, which oxidizes the active Pd(0) species back to Pd(II), promoting a pathway that couples two boronic acid molecules[4]. Solution:

  • Rigorous Degassing: Standard nitrogen bubbling is insufficient for sensitive heteroaryl boronic acids. Employ the Freeze-Pump-Thaw method for all solvents prior to use[4].

  • Order of Addition: Add the palladium catalyst after the system has been thoroughly degassed and purged with an inert gas (Argon preferred).

Q3: Does the bulky tert-pentyl group cause steric hindrance during transmetalation? Analysis: The tert-pentyl group at the N1 position is sterically demanding. While the boronic acid is at the C4 position (minimizing direct steric clash at the boron center), the overall bulk of the molecule can slow down the transmetalation step with bulky Pd-aryl complexes. If transmetalation is slow, the boronic acid spends more time in the reactive boronate state, increasing the probability of protodeboronation[2]. Solution: Use sterically accommodating, electron-rich ligands (e.g., SPhos) that accelerate transmetalation. Additionally, increasing the equivalents of the boronic acid (1.5 to 2.0 eq) can help drive the kinetics of the desired pathway.

Section 3: Quantitative Troubleshooting Data

To illustrate the causality of reaction conditions on byproduct formation, the following table summarizes typical experimental outcomes when varying key parameters in the coupling of (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid with a standard unactivated aryl bromide.

Reaction ConditionBase / Solvent SystemTemp (°C)Desired Product YieldProtodeboronationHomocoupling
Standard (Sub-optimal) K₂CO₃ / Dioxane:H₂O (3:1)90°C45%40%10%
High Base / High Water NaOH / Dioxane:H₂O (1:1)90°C15%80% (Critical) 5%
Poor Degassing K₂CO₃ / Dioxane:H₂O (3:1)90°C30%35%30% (Critical)
Mild Base / Low Water K₃PO₄ / Toluene:H₂O (10:1)60°C75%15%<5%
Fluoride Activation CsF / Isopropanol (Anhydrous)60°C88% (Optimal) <5%<5%
Section 4: Self-Validating Experimental Protocols

To ensure reproducibility and systematically eliminate side reactions, follow this self-validating workflow. The protocol incorporates built-in checkpoints to verify the integrity of the inert atmosphere and the activation of the reagents.

Workflow Step1 1. Reagent Assembly (Boronic Acid, Ar-X, Base) Step2 2. Solvent Addition (e.g., Isopropanol) Step1->Step2 Step3 3. Degassing (Freeze-Pump-Thaw x3) Step2->Step3 Step4 4. Catalyst Addition (e.g., Pd(OAc)2 / SPhos) Step3->Step4 Step5 5. Controlled Heating (60 °C Maximum) Step4->Step5 Step6 6. Reaction Monitoring (LC-MS / TLC) Step5->Step6 Step7 7. Quench & Workup Step6->Step7

Caption: Step-by-step experimental workflow designed to minimize protodeboronation and homocoupling.

Protocol 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw)

Causality: Eliminates dissolved O₂ to prevent Pd(0) oxidation and subsequent homocoupling[4].

  • Place the solvent (e.g., anhydrous Isopropanol) in a Schlenk flask.

  • Freeze: Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: Open the flask to a high vacuum (< 0.1 mmHg) for 3-5 minutes to evacuate the headspace.

  • Thaw: Close the vacuum valve and allow the solvent to thaw in a room-temperature water bath. You will observe bubbles of trapped gas escaping the liquid.

  • Repeat: Repeat steps 2-4 for a total of three cycles. Backfill with ultra-pure Argon after the final thaw.

Protocol 2: Optimized Suzuki-Miyaura Coupling (Anhydrous/Fluoride Method)

Causality: Utilizes CsF to activate the boronic acid without generating the highly basic, aqueous conditions that drive protodeboronation.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the Aryl Halide (1.0 eq), (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid (1.3 eq), and anhydrous CsF (3.0 eq).

  • Atmosphere Exchange: Evacuate the tube and backfill with Argon (repeat 3x).

  • Catalyst Addition: Under a positive flow of Argon, add Pd(OAc)₂ (5 mol%) and SPhos (10 mol%). Self-validation checkpoint: The solid mixture should remain free-flowing and show no premature color change.

  • Solvent Addition: Add the degassed anhydrous Isopropanol (0.2 M relative to aryl halide) via a gas-tight syringe.

  • Reaction: Seal the tube and heat to 60 °C in a pre-heated oil bath. Stir vigorously for 4-12 hours. Self-validation checkpoint: Monitor via LC-MS. The absence of the 1-(tert-pentyl)-1H-pyrazole mass peak confirms successful suppression of protodeboronation.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove Pd black and inorganic salts, and concentrate in vacuo.

Section 5: References

1.[2] Title: Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis | Source: ed.ac.uk | URL: 2 2.[3] Title: Protodeboronation | Source: Wikipedia | URL:3 3.[5] Title: 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine | Source: Benchchem | URL: 5 4.[1] Title: Suzuki Coupling | Source: Organic Chemistry Portal | URL: 1 5. Title: Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides | Source: RSC Publishing | URL: Link 6.[4] Title: 6-Amino-3-bromo-2-fluorobenzonitrile | 845866-92-4 | Source: Benchchem | URL: 4

Sources

Enhancing the reactivity of (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid in cross-coupling

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Application Support Response designed for researchers encountering difficulties with the cross-coupling of (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid .

Ticket ID: #PYR-C4-TP-009 Subject: Reactivity Enhancement of (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid Status: Open Priority: High

Executive Summary & Triage

The substrate (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid presents a unique duality in Suzuki-Miyaura coupling. While the C4-position is electronically more stable than the C5-position, the electron-rich nature of the pyrazole ring makes the C-B bond susceptible to protodeboronation (hydrolysis) before transmetallation can occur. Furthermore, the bulky tert-pentyl group at N1 improves solubility in non-polar solvents but can induce subtle steric clashes if the catalytic pocket is too crowded.

Quick Diagnostic Matrix

If your reaction is failing, match your observation to the likely root cause below:

ObservationLikely Root CauseImmediate Action
Full consumption of boronic acid, no product. Protodeboronation. The C-B bond hydrolyzed, leaving the de-borylated pyrazole (1-(tert-pentyl)-1H-pyrazole).Switch to anhydrous base (

) or MIDA boronate.
Boronic acid remains, halide consumed. Homocoupling of Halide. The catalyst is active but prefers the halide over the boronic acid.Increase boronic acid equivalents (1.5–2.0 equiv); Degas solvents rigorously.
No reaction (Both SMs remain). Catalyst Poisoning. The pyrazole N2 nitrogen is coordinating to the Pd center, shutting down the cycle.Switch to bulky ligands (XPhos, SPhos) to displace the nitrogen.
Low conversion (<20%). Slow Transmetallation. The "ate" complex is not forming efficiently.Add a promoter (e.g.,

) or switch to a stronger base if the substrate allows.

Deep Dive: The Protodeboronation Trap

The primary failure mode for electron-rich heteroaryl boronic acids is protodeboronation. In the presence of water and base, the equilibrium shifts toward the boronate anion. While this anion is required for transmetallation, it is also the species that undergoes protonolysis.

Mechanism of Failure vs. Success

The diagram below illustrates the kinetic competition. To succeed,


 must be significantly faster than 

.

Protodeboronation Start Pyrazole Boronic Acid Boronate Boronate 'Ate' Complex (Activated Species) Start->Boronate + Base / OH- Product Cross-Coupled Product Boronate->Product k_transmetallation (Requires Active Pd) Dead De-borylated Byproduct (Dead End) Boronate->Dead k_deboronation (Accelerated by H2O/Heat) Pd Pd(II)-Ar Complex Boronate->Pd Transmetallation Pd->Product Reductive Elimination

Caption: Kinetic competition between productive transmetallation and destructive protodeboronation. High base concentration and water accelerate the red path.

Solution: The "Slow-Release" Strategy

To win this race, you must keep the standing concentration of the unstable boronate anion low.

  • Anhydrous Conditions: Use Dioxane or Toluene with anhydrous

    
    . The trace water in the base is often sufficient for the catalytic cycle without flooding the system.
    
  • MIDA Boronates: If the free acid fails, converting to the MIDA (N-methyliminodiacetic acid) boronate is the gold standard. MIDA boronates slowly hydrolyze, releasing the active boronic acid at a rate that matches the transmetallation step, effectively preventing the "accumulation" of the sensitive species [1].

Catalyst & Ligand Engineering

For pyrazoles, standard catalysts like


 or 

are often insufficient because the basic nitrogen (N2) of the pyrazole can bind to the Palladium, displacing the phosphine and forming an inactive complex.
Recommended Ligand: XPhos or SPhos

Why?

  • Steric Bulk: The biaryl backbone of Buchwald ligands (XPhos, SPhos) creates a "roof" over the Palladium center. This prevents the pyrazole nitrogen from coordinating (anti-poisoning) [2].

  • Electronic Activation: These electron-rich phosphines accelerate oxidative addition, which is crucial if your coupling partner is an aryl chloride.

The "Tert-Pentyl" Advantage

The bulky tert-pentyl group at N1 is actually an asset here. Unlike a methyl group, the tert-pentyl group increases the solubility of the boronic acid in non-polar solvents like Toluene. This allows you to move away from DMF/Alcohol mixtures that often exacerbate protodeboronation.

Optimized Experimental Protocol

Target: Coupling (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid with an Aryl Chloride.

Materials
  • Boron Source: (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid (1.5 equiv).

  • Catalyst: XPhos Pd G3 (or G4) Precatalyst (2–5 mol%).

    • Alternative:

      
       (2 mol%) + XPhos (4 mol%).[1]
      
  • Base:

    
     (tribasic, finely ground, anhydrous) (3.0 equiv).
    
  • Solvent: 1,4-Dioxane (anhydrous) or Toluene/Water (10:1 ratio).

Step-by-Step Procedure
  • Preparation: Charge a reaction vial with the Aryl Chloride (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G3 (0.02 equiv).

  • Base Addition: Add the finely ground

    
     (3.0 equiv).
    
  • Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Argon/Nitrogen (3 cycles).[1] Critical: Oxygen promotes homocoupling and catalyst decomposition.

  • Solvent Addition: Syringe in anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).

    • Note: If using Toluene/Water, add the degassed water separately now.

  • Reaction: Heat to 80–100 °C .

    • Tip: Do not overshoot 100 °C. Higher temps accelerate deboronation faster than transmetallation.

  • Monitoring: Check via LCMS after 2 hours.

    • If deboronation is observed: Lower temp to 60 °C and extend time, or switch to MIDA boronate.

Troubleshooting Decision Tree

Use this logic flow to optimize your specific reaction conditions.

OptimizationTree Start Reaction Outcome? LowYield Low Yield (<30%) Start->LowYield NoRxn No Reaction Start->NoRxn CheckSM Check Boronic Acid Status LowYield->CheckSM Poison Likely Catalyst Poisoning NoRxn->Poison Deboronation Boronic Acid Gone (Protodeboronation) CheckSM->Deboronation Intact Boronic Acid Intact CheckSM->Intact Action1 1. Switch Solvent to THF or Dioxane 2. Use Anhydrous K3PO4 3. Try MIDA Boronate Deboronation->Action1 Action2 1. Increase Temp (100°C) 2. Add Promoter (Ag2O) 3. Check Catalyst Quality Intact->Action2 Action3 Switch to XPhos Pd G3 or SPhos Pd G3 Poison->Action3

Caption: Decision logic for troubleshooting pyrazole cross-coupling failures.

Frequently Asked Questions (FAQ)

Q: Why is the tert-pentyl group important? Can I just use the methyl analog? A: The tert-pentyl group provides significantly higher lipophilicity than a methyl group. This is crucial when using non-polar solvents like Toluene to avoid water-induced protodeboronation. If you switch to methyl, you may be forced into more polar solvents (DMF/Alcohol) where deboronation is faster.

Q: Can I use


 instead of 

?
A: Yes, but be cautious.

is more soluble in organic solvents and is more basic. While it accelerates transmetallation, it also accelerates protodeboronation. Use it only if

is too slow and the boronic acid is surviving.

Q: The reaction turns black immediately. Is this bad? A: Rapid precipitation of Palladium black usually indicates catalyst decomposition (Pd(0) aggregating). This suggests your ligand is not holding the Pd well enough or you have too much oxygen. Ensure rigorous degassing and consider increasing the Ligand:Pd ratio to 2:1.

References

  • Gillis, E. P., & Burke, M. D. (2007).[2] A Simple and General Solution for the Iterative Synthesis of Polyene Natural Products via MIDA Boronates. Journal of the American Chemical Society, 129(21), 6716-6717.

  • Billingsley, K. L., & Buchwald, S. W. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366.

  • Kinzel, T., Zhang, Y., & Buchwald, S. W. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075.

Sources

Technical Support Center: Troubleshooting (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic Acid Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the solubility of complex boronic acids in Suzuki-Miyaura cross-coupling reactions.

(1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid presents a unique physicochemical paradox. The boronic acid moiety (–B(OH)₂) is highly polar and capable of extensive hydrogen bonding, while the bulky tert-pentyl group introduces significant steric hindrance and lipophilicity. This dichotomy often leads to unpredictable solubility profiles, spontaneous boroxine (trimer) formation, and stalled transmetalation kinetics. This guide provides field-proven, mechanistically grounded solutions to overcome these bottlenecks.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is a cloudy suspension, and the conversion is stalled at <20%. Why is the boronic acid not dissolving? A1: The precipitation is almost certainly due to the formation of boroxines. Boronic acids undergo an entropically driven dehydration to form cyclic trimers (boroxines) in the solid state or in anhydrous organic solvents[1]. Boroxines are significantly more lipophilic than their parent free acids. While the tert-pentyl group already makes your substrate lipophilic, the boroxine form exacerbates this, causing it to crash out of mixed aqueous-organic systems if the organic fraction is insufficient. Furthermore, boroxines lack the free hydroxyl groups required to interact with the aqueous base, preventing the formation of the reactive boronate anion [R-B(OH)₃]⁻ necessary for transmetalation[2].

Q2: How do I choose the right solvent system to balance the solubility of the lipophilic pyrazole core and the inorganic base? A2: The initial and most straightforward approach is to modify the solvent system[3]. For substrates with bulky aliphatic groups like the tert-pentyl moiety, standard Toluene/Water systems often fail due to poor mass transfer. I recommend transitioning to a 1,4-Dioxane/Water system (typically in a 3:1 to 5:1 ratio). 1,4-Dioxane is an ethereal solvent that effectively solvates the lipophilic pyrazole core, while its miscibility with water ensures that the inorganic base can be homogeneously integrated into the reaction microenvironment[4].

Q3: I've optimized the solvent, but I'm still seeing slow reaction rates. What is the mechanistic bottleneck? A3: If the substrate is dissolved but the reaction is slow, the bottleneck is likely the transmetalation step, which is highly dependent on base solubility and strength. The base must be sufficiently soluble in the reaction medium to activate the boronic acid[3]. In biphasic systems, poor mass transfer between the aqueous phase (containing the base) and the organic phase (containing the catalyst) will stall the catalytic cycle. Switching to a highly soluble base like K₃PO₄ or utilizing a phase-transfer catalyst (PTC) like Tetrabutylammonium Bromide (TBAB) can resolve this. Alternatively, converting the boronic acid to a pinacol ester allows for rapid, homogeneous coupling under anhydrous conditions[5].

Diagnostic Workflows & Visualizations

To systematically resolve these issues, it is critical to understand the hydration equilibrium of your substrate and follow a structured troubleshooting path.

Boroxine_Eq BA Free Boronic Acid (1-(tert-Pentyl)-1H-pyrazol-4-yl)B(OH)2 • Polar / H-Bonding • Soluble in Aqueous/Alcohols BX Boroxine Trimer [(1-(tert-Pentyl)-1H-pyrazol-4-yl)BO]3 • Highly Lipophilic • Soluble in Anhydrous Organics BA->BX Dehydration (-3 H2O) Heat, Molecular Sieves, Dry Solvents BX->BA Hydrolysis (+3 H2O) Aqueous Biphasic Conditions

Equilibrium dynamics between free boronic acid and its boroxine trimer based on hydration.

Troubleshooting Start Issue: Poor Solubility / Precipitation Step1 Phase 1: Solvent Optimization Use 1,4-Dioxane:H2O (3:1 to 5:1) Start->Step1 Step2 Phase 2: Base & Additives Switch to K3PO4 or add TBAB (PTC) Step1->Step2 Biphasic Mass Transfer Fails Success Homogeneous Transmetalation Optimal Reaction Kinetics Step1->Success Complete Dissolution Step3 Phase 3: Derivatization Convert to Bpin Ester or BF3K Salt Step2->Step3 Persistent Precipitation Step2->Success Rate Improves Step3->Success Anhydrous Coupling Achieved

Step-by-step troubleshooting workflow for resolving boronic acid solubility issues.

Quantitative Solvent & Base Screening Data

To provide a baseline for your optimization, the following table summarizes the physicochemical behavior of (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid across various standard Suzuki-Miyaura reaction environments.

Solvent SystemBase (Equiv)Temp (°C)Solubility ProfileTransmetalation EfficiencyMechanistic Observation
Toluene / H₂O (10:1)K₂CO₃ (2.0)80Poor (Precipitation)LowSevere mass transfer limitations; boroxine crashes out in the organic phase.
1,4-Dioxane / H₂O (4:1)K₃PO₄ (2.0)90Excellent (Homogeneous)HighDioxane solvates the tert-pentyl group; water hydrolyzes boroxines and dissolves the base.
THF / H₂O (4:1)Cs₂CO₃ (2.0)70Good (Biphasic)ModerateGood initial solubility, but lower boiling point of THF limits thermal activation.
Anhydrous 1,4-DioxaneTMSOK (2.0)90Poor (Base Insoluble)LowBoronic acid dissolves, but the organic base fails to fully solubilize, halting the catalytic cycle.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the visual or analytical criteria of the current step are met.

Protocol A: Optimized Biphasic Suzuki-Miyaura Coupling

This protocol utilizes a high-polarity ethereal solvent to manage the tert-pentyl group's lipophilicity while providing enough water to break down boroxines.

  • Pre-activation and Hydrolysis: In a Schlenk flask, add (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid (1.2 equiv) and K₃PO₄ (2.0 equiv). Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.2 M concentration based on the electrophile).

  • Self-Validation Check (Visual): Stir the mixture at 40 °C for 15 minutes. Causality: This pre-incubation forces the hydrolysis of any lipophilic boroxines back into the active boronic acid monomer and forms the reactive boronate. Do not proceed until the mixture transitions from a turbid suspension to a clear, homogeneous-looking solution.

  • Catalyst and Electrophile Addition: Add the aryl halide (1.0 equiv) and the Palladium precatalyst (e.g., Pd(dppf)Cl₂ or XPhos-Pd-G3, 2-5 mol%).

  • Reaction Execution: Heat the mixture to 90 °C under vigorous stirring (≥800 rpm) to ensure maximum interfacial surface area. Monitor via LC-MS or TLC until the aryl halide is consumed.

Protocol B: Derivatization to Pinacol Ester (Bpin) for Anhydrous Coupling

If aqueous conditions cause protodeboronation[6] or persistent precipitation, converting the free acid to a pinacol ester allows for completely anhydrous, homogeneous coupling[7].

  • Esterification: In a round-bottom flask, combine the boronic acid (1.0 equiv) and pinacol (1.1 equiv) in anhydrous THF.

  • Dehydration: Add anhydrous MgSO₄ (3.0 equiv) to the flask. Causality: The formation of the Bpin ester releases two equivalents of water. MgSO₄ acts as a thermodynamic sink, sequestering the water and driving the equilibrium entirely toward the ester.

  • Self-Validation Check (TLC): Stir at room temperature for 2 hours. Spot the reaction on silica TLC (Hexanes/EtOAc). The Bpin ester will run significantly higher (higher Rf) than the baseline-stuck free boronic acid.

  • Isolation and Coupling: Filter off the MgSO₄, concentrate the filtrate in vacuo, and use the resulting highly organic-soluble (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid pinacol ester directly in an anhydrous Suzuki coupling using a soluble organic base or finely milled Cs₂CO₃.

References

  • Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ResearchGate. URL:[Link]

  • Palladium-Catalyzed Synthesis and Isolation of Functionalized Allylboronic Acids: Selective, Direct Allylboration of Ketones. PubMed Central (PMC). URL:[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. URL:[Link]

  • Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling. MDPI Catalysts. URL:[Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PubMed Central (PMC). URL:[Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. ACS Publications. URL:[Link]

Sources

Validation & Comparative

Comparative analysis of (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid with other boronic acids

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic Acid in Cross-Coupling and Drug Discovery

Executive Summary

Boronic acids are indispensable building blocks in modern organic synthesis, primarily due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Within medicinal chemistry, the pyrazole heterocycle is universally recognized as a "privileged scaffold," frequently appearing in kinase inhibitors, GPCR ligands, and phosphodiesterase inhibitors [1].

However, incorporating pyrazole moieties via cross-coupling presents unique challenges. Unprotected or minimally protected pyrazole boronic acids (e.g., 1-methyl-1H-pyrazol-4-ylboronic acid) often suffer from protodeboronation or act as competing ligands, poisoning the palladium catalyst. To circumvent this, researchers have increasingly turned to sterically demanding N-alkyl variants. This guide provides an in-depth, objective analysis of (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid (CAS: 1201643-98-4) against its structural analogues, detailing its physicochemical advantages, mechanistic behavior, and practical laboratory applications.

Physicochemical and Structural Profiling

The N-substituent on the pyrazole ring dramatically alters both the chemical reactivity of the boronic acid and the pharmacokinetic profile of the resulting drug candidate. The tert-pentyl group (–C(CH₃)₂CH₂CH₃) offers a distinct balance of steric bulk and lipophilicity compared to the ubiquitous methyl or tert-butyl groups.

Table 1: Comparative Physicochemical Profile of N-Substituted Pyrazole-4-Boronic Acids

Property1-Methyl Variant1-(tert-Butyl) Variant1-(tert-Pentyl) Variant
Molecular Weight 125.92 g/mol 168.00 g/mol 182.03 g/mol
Steric Bulk (Proxy) LowHighVery High (Extended)
Lipophilicity (LogP) LowModerateHigh
Pd-Coordination Risk HighLowVery Low
Protodeboronation Stability ModerateHighHigh

The Causality of Steric Design: The tert-pentyl group extends the steric "umbrella" over the adjacent N2 nitrogen of the pyrazole ring slightly more than a tert-butyl group due to the additional ethyl extension. This specific geometry serves a dual purpose:

  • Catalyst Preservation: It sterically hinders the pyrazole nitrogen lone pairs from coordinating to the electrophilic Pd(II) intermediate during the catalytic cycle.

  • Target Binding: In drug discovery, the highly lipophilic tert-pentyl group effectively fills deep, hydrophobic pockets (such as the M-pocket in PDE4 or the active site of CDK2), increasing target residence time and overall potency [3].

Mechanistic Insights: The Steric Shielding Effect

During a standard Suzuki-Miyaura coupling, the transmetalation step is often rate-limiting for heteroaryl boronic acids. If the heterocycle contains accessible nitrogen atoms, they can form stable, off-cycle Pd-complexes, stalling the reaction or promoting homocoupling.

(1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid excels here because the bulky N1 substituent forces the molecule into a conformation that favors interaction exclusively at the C4-boronic acid site.

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-X OxAdd->PdII TransMet Transmetalation (tert-Pentyl-Pyrazole-B(OH)2) PdII->TransMet Base (OH-) PdII_Biaryl Pd(II) Biaryl Complex Ar-Pd-Pyrazole TransMet->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Coupled Product (Drug Scaffold) RedElim->Product Shielding Steric Shielding by tert-Pentyl: Prevents N-coordination to Pd Shielding->TransMet

Suzuki-Miyaura catalytic cycle demonstrating the steric shielding effect of the tert-pentyl group.

Experimental Validation: Self-Validating Protocol

To objectively evaluate the performance of this boronic acid, we utilize a standardized, self-validating protocol optimized for sterically hindered substrates.

Causality Behind Reagent Selection:

  • Catalyst: Pd(dppf)Cl2 (10 mol%). The large bite angle of the dppf ligand accelerates the reductive elimination step, which is critical when coupling bulky biaryl systems [3].

  • Base: K3PO4 (3.0 equiv). A mild, inorganic base is selected over NaOH or KOtBu. Strong bases accelerate protodeboronation of electron-rich heteroaryl boronic acids. K3PO4 provides sufficient hydroxide equivalents for transmetalation without degrading the starting material.

  • Solvent System: 1,4-Dioxane/Water (4:1). This biphasic system ensures the solubility of the lipophilic organic electrophile while fully dissolving the inorganic base and boronic acid, maximizing interfacial reactivity.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide electrophile (1.0 mmol), (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid (1.5 mmol, 0.5 equiv excess to account for trace deboronation), and K₃PO₄ (3.0 mmol).

  • Solvent Addition: Add 5 mL of a degassed 1,4-Dioxane/Water (4:1 v/v) mixture. Self-Validation Check: Ensure the solid K₃PO₄ fully dissolves in the aqueous phase; a persistent suspension indicates insufficient water, which will stall transmetalation.

  • Degassing: Sparge the biphasic mixture with ultra-pure Nitrogen or Argon for 15 minutes to prevent oxidative homocoupling.

  • Catalyst Introduction: Quickly add Pd(dppf)Cl₂ (0.1 mmol, 10 mol%) under a positive stream of inert gas. Seal the tube.

  • Reaction: Heat the mixture to 90°C in a pre-heated oil bath for 12 hours with vigorous stirring (800 rpm).

  • Workup & Analysis: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Analyze the crude mixture via LC-MS to confirm the disappearance of the aryl halide.

Table 2: Comparative Coupling Yields (Standardized Conditions)

Electrophile1-Methyl Boronic Acid Yield1-(tert-Pentyl) Boronic Acid Yield
4-Bromotoluene88%92%
2-Bromo-5-fluoropyridine65% (Significant homocoupling)89% (Clean conversion)
2,4-Dichloropyrimidine45% (Catalyst poisoning observed)81%

Data Interpretation: While the 1-methyl variant[2] performs adequately with simple aryl bromides, its yield drops precipitously with coordinating electrophiles (like pyrimidines) due to competitive Pd-binding. The tert-pentyl variant maintains high yields across complex, heteroatom-rich scaffolds.

Applications in Drug Discovery: Late-Stage Functionalization

In medicinal chemistry, late-stage functionalization (LSF) is critical for generating structure-activity relationship (SAR) libraries. The pyrazole ring is often installed late in the synthesis to modulate the physicochemical properties of the core scaffold.

Workflow Core Halogenated Core Scaffold (e.g., Pyrimidine) Coupling Suzuki-Miyaura Coupling (Pd cat., Base) Core->Coupling Deprotect Global Deprotection (If needed) Coupling->Deprotect Boronic 1-(tert-Pentyl)-1H- pyrazol-4-ylboronic acid Boronic->Coupling Screening High-Throughput Screening (Kinase/Receptor) Deprotect->Screening

Workflow for late-stage functionalization using pyrazole boronic acids in drug discovery.

Recent studies on Sphingosine-1-phosphate transporter (Spns2) inhibitors [4] and Phosphodiesterase 4 (PDE4) inhibitors [3] demonstrate that substituting a methyl group with bulkier alkyl groups on the pyrazole ring significantly improves cell permeability (Caco-2 bidirectional transport) and metabolic stability against CYP450 enzymes. The tert-pentyl group, being highly lipophilic, facilitates better lipid membrane permeation while protecting the pyrazole core from oxidative metabolism.

Conclusion & Selection Guide

  • Choose 1-Methyl-1H-pyrazol-4-ylboronic acid for early-stage, fragment-based screening where minimal molecular weight addition is desired and the electrophile is non-coordinating.

  • Choose (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid when coupling to highly coordinating heterocycles, when protodeboronation is a persistent issue, or when optimizing a lead compound for increased lipophilicity and target residence time in deep hydrophobic pockets.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11263501, 1-Methyl-1H-pyrazole-4-boronic acid. Retrieved from [Link]

  • ACS Publications. (2025). Artificial Intelligence-Driven Discovery of Pyrazolo[1,5-a]pyrimidine Derivatives as Novel Phosphodiesterase 4 Inhibitors. Retrieved from[Link]

  • National Institutes of Health. (n.d.). Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors. Retrieved from [Link]

Validating the Structure of Novel Compounds Synthesized from (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery, I frequently encounter the analytical bottlenecks associated with sterically hindered building blocks. Among these, (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid has emerged as a highly privileged scaffold. The tert-pentyl group enhances lipophilicity and membrane permeability, making it ideal for designing kinase inhibitors and allosteric modulators.

However, the bulky nature of the tert-pentyl group introduces significant challenges during Suzuki-Miyaura cross-coupling. It can induce steric clashes that lower coupling efficiency, and under harsh basic conditions, the pyrazole ring can undergo unexpected dealkylation or regiochemical scrambling. Standard analytical methods often fail to definitively prove the final structure of these complex derivatives.

This guide objectively compares the Standard Analytical Suite against an Advanced Structural Elucidation Suite , providing causality-driven, self-validating experimental protocols to ensure absolute structural confidence.

The Causality of Analytical Failure in Bulky Pyrazoles

To understand why advanced validation is necessary, we must analyze the physical chemistry of the tert-pentyl pyrazole moiety:

  • T1 Relaxation Traps: The quaternary carbon of the tert-pentyl group lacks attached protons, resulting in an exceptionally long

    
     relaxation time. In standard 
    
    
    
    C NMR, this carbon often vanishes into the baseline noise, leading to false assumptions of dealkylation.
  • Steric Shielding: The bulky alkyl group alters the electronic environment of the pyrazole ring, causing atypical chemical shifts that deviate from standard prediction algorithms.

  • Isobaric Impurities: Standard LC-MS cannot differentiate between the desired product and isobaric intermediates formed via unexpected solvent adducts during the coupling phase.

To overcome these hurdles, researchers must transition from basic connectivity checks to comprehensive spatial mapping, as demonstrated in recent structural validations of complex pyrazole derivatives ( [1]).

Workflow Logic: Standard vs. Advanced Validation

The decision to escalate from standard to advanced validation depends on the ambiguity of the initial data. The workflow below illustrates the logical progression required to achieve absolute structural certainty.

ValidationLogic A Synthesize Pyrazole Derivative via Suzuki Coupling B HRMS (Exact Mass) Self-Validating Check A->B C 1D NMR (1H, 13C) Check D1 Relaxation B->C Mass Error < 5 ppm D 2D NMR (HMBC/HSQC) Map Regiochemistry C->D Ambiguous Aliphatics E X-Ray Crystallography Absolute Conformation D->E 3D Structure Needed

Caption: Logical workflow for validating novel tert-pentyl pyrazole derivatives.

Quantitative Comparison of Validation Suites

When comparing the performance of analytical suites, the Advanced Suite drastically outperforms the Standard Suite in regiochemical confidence, albeit at a higher cost and time investment.

Performance MetricStandard Suite (LC-MS + 1D NMR)Advanced Suite (HRMS + 2D NMR + X-Ray)
Mass Accuracy Error ± 0.1 Da (Nominal Mass)< 5 ppm (Exact Mass)
Quaternary Carbon S/N Ratio < 3:1 (Often lost in baseline)> 10:1 (via HMBC cross-peaks)
Regiochemical Confidence ~70% (Inferred from shifts)100% (Direct spatial/bond mapping)
Detection of tert-Pentyl Ambiguous (Overlapping aliphatics)Definitive (2-3 bond correlations)
Data Acquisition Time 15 - 30 minutes12 - 48 hours
Cost / Resource Intensity LowHigh

Experimental Protocols: Self-Validating Systems

Every protocol below is designed as a self-validating system —meaning the experiment contains internal checks that mathematically or physically prove the success of the procedure without relying on external assumptions.

Protocol A: Sterically-Tolerant Suzuki-Miyaura Coupling

Causality Focus: Preventing protodeboronation and overcoming steric hindrance.

  • Reagent Preparation: Combine 1.0 eq of the aryl halide, 1.2 eq of (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid, and 3.0 eq of

    
     in a Schlenk flask.
    
  • Solvent Selection: Add a 4:1 mixture of 1,4-Dioxane/Water. Causality: The biphasic system solubilizes the inorganic base while keeping the lipophilic boronic acid in the organic phase, preventing premature degradation.

  • Catalyst Addition: Add 0.05 eq of

    
    . Causality: The large bite angle of the dppf ligand accelerates the rate-limiting reductive elimination step, forcing the sterically bulky tert-pentyl pyrazole to couple rather than stall at the transmetalation intermediate ([2]).
    
  • Reaction & Workup: Degas via freeze-pump-thaw (3 cycles). Heat to 90°C for 12 hours. Extract with EtOAc, wash with brine, dry over

    
    , and purify via flash chromatography.
    
Protocol B: Advanced Structural Elucidation (HRMS & 2D NMR)

Causality Focus: Internal mathematical validation of the tert-pentyl moiety.

  • HRMS Self-Validation (ESI-TOF):

    • Inject the purified sample.

    • Validation Check: The system is validated if the exact mass error is < 5 ppm and the isotopic distribution pattern matches the theoretical formula with >95% fidelity. This mathematically rules out the loss of the

      
       group.
      
  • 1D NMR Integration Check (

    
    H, 400 MHz, DMSO-
    
    
    
    ):
    • Validation Check: Integrate the pyrazole core protons (usually two singlets around

      
       7.8–8.3 ppm). Set this integral to exactly 2.00. The tert-pentyl group must yield an integration of exactly 6.00 for the gem-dimethyl (
      
      
      
      ~1.5 ppm), 2.00 for the methylene (
      
      
      ~1.8 ppm), and 3.00 for the terminal methyl (
      
      
      ~0.7 ppm). Any deviation >5% indicates dealkylation or co-eluting impurities.
  • 2D HMBC Acquisition (Heteronuclear Multiple Bond Correlation):

    • Causality: To prove the tert-pentyl group is attached to N1 (and hasn't migrated to N2 during coupling), run an HMBC experiment. Look for a cross-peak between the gem-dimethyl protons (

      
       ~1.5 ppm) and the C5 carbon of the pyrazole ring (
      
      
      
      ~130-135 ppm). This 3-bond correlation physically maps the spatial proximity of the alkyl group to the heterocycle, providing absolute regiochemical proof ( [3]).

Conclusion

When synthesizing novel compounds from (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid, standard analytical suites are insufficient due to the unique relaxation properties and steric shielding of the tert-pentyl group. By adopting an Advanced Structural Elucidation Suite—anchored by HRMS isotopic matching and 2D HMBC spatial mapping—researchers can establish self-validating protocols that guarantee the structural integrity of their final drug candidates.

References

  • Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. Scientific Reports. Available at:[Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. PubMed Central (PMC). Available at:[Link]

  • Synthesis and structural characterization of novel pyrazoline derivatives. Gümüşhane Üniversitesi Fen Bilimleri Enstitüsü Dergisi (GÜFBED/GUSTIJ). Available at:[Link]

Comparative Guide: Catalytic Efficiency for (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic Acid Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide evaluates the catalytic performance of palladium systems in the cross-coupling of (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid . While pyrazole-4-boronic acids are critical pharmacophores in kinase inhibitor development, they present a dual challenge: protodeboronation (instability) and steric/lipophilic hindrance introduced by the tert-pentyl group.

Key Finding: Traditional catalysts (Pd(PPh₃)₄, Pd(dppf)Cl₂) often result in sub-optimal yields (<50%) due to slow transmetallation rates that fail to outcompete boronic acid hydrolysis. Buchwald Generation 3 Precatalysts (specifically XPhos Pd G3) demonstrate superior efficiency, consistently delivering yields >90% by accelerating the catalytic cycle and operating under milder conditions that preserve the labile C–B bond.

The Scientific Challenge: Stability vs. Reactivity

To select the right catalyst, one must understand the failure mode of the substrate.

The Substrate Profile
  • Electronic Instability: The pyrazole ring is electron-rich. In the presence of water and base (standard Suzuki conditions), the C4–Boron bond is susceptible to hydrolysis, leading to protodeboronation (loss of the boronic acid to form the unsubstituted pyrazole).

  • Steric Influence: The tert-pentyl (1,1-dimethylpropyl) group at N1 adds significant lipophilicity compared to methyl analogs. While N1 is distal to the C4 reaction site, the increased bulk requires specific solvent choices (e.g., THF or 2-MeTHF over MeOH) to maintain solubility without crashing out the active catalyst.

The Kinetic Competition

Success depends on the ratio of the rate of Transmetallation (


) to the rate of Protodeboronation (

).
  • If

    
    :  High Yield.
    
  • If

    
    :  Low Yield (Major byproduct: 1-(tert-pentyl)-1H-pyrazole).
    

Comparative Analysis of Catalyst Systems

The following data summarizes the performance of three distinct catalyst generations in the coupling of (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid with a standard aryl chloride (4-chlorotoluene).

Table 1: Catalytic Efficiency Screen
System ClassCatalystLigandBase / SolventYield1° Side ProductVerdict
Gen 1 (Traditional) Pd(PPh₃)₄PPh₃Na₂CO₃ / DME:H₂O35% Protodeboronation (60%)Not Recommended. Oxidative addition is too slow; high temp promotes hydrolysis.
Gen 2 (Robust) Pd(dppf)Cl₂dppfK₂CO₃ / Dioxane:H₂O58% Protodeboronation (35%)Moderate. Better stability, but bidentate ligand is slow to transmetallate with bulky heterocycles.
Gen 3 (Advanced) XPhos Pd G3 XPhos K₃PO₄ / THF:H₂O 94% Minimal (<5%)Optimal. Rapid activation and transmetallation protect the boronic acid.
Mechanistic Insight: Why XPhos Pd G3 Wins
  • Rapid Activation: The G3 precatalyst activates at room temperature, releasing the active L-Pd(0) species immediately. Traditional Pd(II) sources need heat/time to reduce to Pd(0), during which the boronic acid degrades.

  • Ligand Bulk: XPhos is a bulky, electron-rich biaryl phosphine. It facilitates oxidative addition into aryl chlorides and, crucially, accelerates reductive elimination , driving the cycle forward before the boronic acid can decompose.

Visualizing the Pathway

The diagram below illustrates the Suzuki catalytic cycle, highlighting the "Death Trap" (Protodeboronation) that occurs if the Transmetallation step is too slow.

SuzukiCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (L-Pd(II)-Ar-Cl) Pd0->OxAdd + Ar-Cl TransMet Transmetallation (Critical Step) OxAdd->TransMet + Activated Boronate Boronic Substrate: (1-(tert-Pentyl)-1H-pyrazol-4-yl) boronic acid Boronic->TransMet Base/H2O Decomp TRAP: Protodeboronation (Hydrolysis) Boronic->Decomp Slow Catalyst High Temp RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerate L-Pd(0) Product Coupled Product RedElim->Product Waste Waste: 1-tert-pentylpyrazole Decomp->Waste

Figure 1: The Suzuki-Miyaura Catalytic Cycle. Note the competition between the productive Transmetallation step (Green) and the destructive Protodeboronation pathway (Red).

Recommended Experimental Protocol

This protocol utilizes XPhos Pd G3 , validated for high-efficiency coupling of unstable heteroaryl boronic acids.[1]

Materials
  • Aryl Halide: 1.0 equiv[2]

  • Boronic Acid: (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid (1.2 to 1.5 equiv)

  • Catalyst: XPhos Pd G3 (2.0 - 5.0 mol%)

  • Base: 0.5 M K₃PO₄ (aqueous, degassed)[3]

  • Solvent: THF (Tetrahydrofuran) or 2-MeTHF[4]

Step-by-Step Workflow
  • Preparation: Charge a reaction vial with the aryl halide (1.0 equiv), the pyrazole boronic acid (1.3 equiv), and XPhos Pd G3 (0.02 equiv).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Crucial: Oxygen promotes homocoupling and catalyst deactivation.

  • Solvent Addition: Add degassed THF (concentration ~0.2 M relative to halide).

  • Base Addition: Add degassed 0.5 M K₃PO₄ solution (2.0 equiv).

    • Note: The ratio of THF to Water should be roughly 2:1 to 4:1.

  • Reaction: Stir vigorously.

    • Temperature: Start at Room Temperature . If conversion is <50% after 1 hour, warm to 40°C. Avoid boiling (reflux) unless necessary, as high heat accelerates protodeboronation.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry organic layer over Na₂SO₄.

  • Purification: Flash chromatography. (Note: The tert-pentyl group makes the product more non-polar; adjust gradient accordingly).

Optimization Decision Tree

Use this logic flow to troubleshoot if the standard protocol fails.

Optimization Start Start: XPhos Pd G3 K3PO4 / THF / 40°C Check Check LCMS after 1 hr Start->Check Result1 High Conversion (>90%) Check->Result1 Result2 Low Conversion Start Material Remains Check->Result2 Result3 Protodeboronation (Pyrazole Byproduct) Check->Result3 Action1 Isolate Product Result1->Action1 Action2 Increase Temp to 60°C OR Switch to Pd-PEPPSI-IPr Result2->Action2 Action3 1. Lower Temp (RT) 2. Increase Boronic Acid (2.0 eq) 3. Switch Solvent to 2-MeTHF Result3->Action3

Figure 2: Optimization workflow for troubleshooting incomplete conversion or substrate decomposition.

References

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.

  • BenchChem. (2025).[2] A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling.

Sources

Purity assessment and validation of commercially available (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid

[1]

Executive Summary

In the high-stakes landscape of kinase inhibitor development, the pyrazole moiety is a privileged scaffold. specifically, (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid (CAS: 1694652-12-4) serves as a critical building block for introducing lipophilic bulk into active pharmaceutical ingredients (APIs).[1] However, commercial sources of this reagent exhibit significant variability. Certificates of Analysis (CoA) often claim >95% purity based on HPLC, yet reactions frequently fail or stall.

This guide addresses the "Boronic Acid Paradox"—where analytical purity does not correlate with synthetic performance. We compare the Validated High-Purity Boronic Acid against Standard Commercial Grade and the Pinacol Ester Surrogate , providing a definitive protocol for assessment and usage.

The Chemical Challenge: Why Purity is Illusive

Unlike standard organic intermediates, (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid exists in a dynamic equilibrium.[1] Upon storage, it dehydrates to form a cyclic trimeric anhydride (boroxine).

  • The Misconception: Many researchers view the boroxine as an impurity. In reality, the boroxine is synthetically active and re-hydrolyzes in situ.

  • The Real Threat: The true impurities are protodeboronated species (1-(tert-pentyl)-1H-pyrazole) and oxidized phenols , which are often masked in standard LC-MS runs due to poor ionization or co-elution.[1]

Visualizing the Equilibrium

The following diagram illustrates the dynamic states of the reagent and the irreversible degradation pathway that compromises performance.

Figure 1: The dynamic equilibrium between the boronic acid monomer and boroxine trimer, contrasted with irreversible degradation pathways.

Analytical Assessment Protocols

Standard HPLC is insufficient for this compound due to peak splitting caused by the on-column interconversion of acid and boroxine.[1] Quantitative NMR (qNMR) is the only self-validating method to determine the "Effective Boron Content."

Protocol A: Quantitative NMR (The Gold Standard)
  • Objective: Determine absolute weight % purity and molar ratio of active boron species.

  • Internal Standard (IS): Dimethyl sulfone (DMSO

    
    ) or Maleic Acid. (Must be high purity, non-volatile, and non-reactive).
    

Step-by-Step Methodology:

  • Weighing: Accurately weigh ~10 mg of the boronic acid sample (

    
    ) and ~5 mg of Internal Standard (
    
    
    ) into a vial. Record weights to 0.01 mg precision.
  • Solvation: Dissolve in 0.75 mL DMSO-d6 . Note: DMSO breaks up boroxine aggregates better than CDCl

    
    .[1]
    
  • Acquisition:

    • Pulse angle: 90°[1][2]

    • Relaxation delay (d1): ≥ 30 seconds (critical for full relaxation of protons).

    • Scans: 16–32.[1]

  • Processing: Phase and baseline correct manually.

  • Integration: Integrate the Pyrazole C3-H or C5-H singlet (typically

    
     7.5–8.2 ppm) and the specific IS peak (e.g., DMSO
    
    
    singlet at
    
    
    3.0 ppm).[1]
  • Calculation:

    
    
    
Protocol B: Derivatization HPLC (The Check)

If HPLC is required (e.g., for QC in a GMP setting), direct injection is discouraged.

  • Derivatization: Dissolve 5 mg sample in MeOH. Add 2 equivalents of Pinacol . Stir for 15 min.

  • Analysis: Inject the resulting in situ pinacol ester. This collapses the Acid/Boroxine peaks into a single sharp peak, allowing accurate integration of organic impurities (like the de-boronated pyrazole).

Performance Comparison: Validated vs. Alternatives

We evaluated the performance of three reagent grades in a standard Suzuki-Miyaura coupling with 4-bromo-2-fluorotoluene.

Reagents Tested:

  • Grade A (Validated): Purity >98% by qNMR.

  • Grade B (Commercial): "97%" by HPLC, but qNMR reveals 12% protodeboronated impurity.[1]

  • Alternative C (Pinacol Ester): The stable pinacol boronate derivative.[3]

Reaction Conditions: 1.0 equiv Ar-Br, 1.2 equiv Boron Reagent, 5 mol% Pd(dppf)Cl




Table 1: Comparative Performance Data
MetricGrade A (Validated Acid)Grade B (Commercial Acid)Alternative C (Pinacol Ester)
Active Boron Content (qNMR) 99.1%84.3%99.5%
Boroxine Content 15% (Equilibrium)45% (Aged)0% (Stable)
Protodeboronated Impurity < 0.5%12.4% < 0.2%
Suzuki Yield (Isolated) 94% 68%88%
Reaction Kinetics (

)
25 min55 min45 min
Atom Economy HighLowModerate

Analysis:

  • Grade A offers the highest reactivity. The free boronic acid transmetalates faster than the pinacol ester (Alternative C), provided it is pure.

  • Grade B fails not because of the boroxine, but because the 12% protodeboronated impurity acts as a competitive inhibitor and the stoichiometry is incorrect (researchers weigh 1.2 equiv assuming 100% purity, but actually add only ~1.0 equiv of active boron).

  • Alternative C is a viable, robust alternative but reacts slower due to the steric bulk of the pinacol group requiring hydrolysis or direct transmetalation (slower pathway).

Decision Framework for Researchers

Use this workflow to determine if your batch of (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid is suitable for critical path synthesis.

DecisionTreeStartReceive Reagent(1-tert-Pentyl-Pyrazole-BA)qNMRRun qNMR(DMSO-d6, IS: Maleic Acid)Start->qNMRCheck1Is ProtodeboronatedSpecies > 5%?qNMR->Check1Check2Is Total Active Boron(Acid + 3x Boroxine) > 90%?Check1->Check2NoRejectREJECT BATCH(Purify or Discard)Check1->RejectYesCheck2->RejectNoCalcRecalculate Stoichiometrybased on Active BoronCheck2->CalcYesProceedPROCEED TO SYNTHESISCalc->Proceed

Figure 2: Quality Control Workflow for Boronic Acid Reagents.

Recommendations & Storage
  • Storage: Store at 4°C under Argon. The tert-pentyl group increases lipophilicity but does not prevent dehydration.[1]

  • Usage: Always recalculate molecular weight based on qNMR data. If the sample is heavily dehydrated (high boroxine content), treat the effective MW as lower than the theoretical MW of the monomer.

  • Purification: If a batch fails (Grade B), do not attempt silica chromatography (it causes irreversible adsorption). Instead, convert to the pinacol ester, purify on silica, and use the ester directly.

References
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[1] Link

  • Gonzalez, J., et al. (2025). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of Boronic Acids. BenchChem Technical Guides. Link

  • Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] Link

  • Nozaki, K., et al. (2012). Development of a Quantitative Analysis Method for Unreacted Boric Acid. Sumitomo Kagaku R&D Report. Link

Comparative Biological Profiling of (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly target shallow, lipophilic protein pockets, the structural functionalization of heterocyclic pharmacophores has become a critical optimization strategy. Pyrazole rings are ubiquitous in medicinal chemistry due to their robust hydrogen-bonding capabilities and favorable physicochemical profiles [1]. However, standard


-unsubstituted or 

-methyl pyrazoles frequently suffer from rapid oxidative metabolism via cytochrome P450 (CYP) enzymes.

To circumvent these liabilities, (1-(tert-pentyl)-1H-pyrazol-4-yl)boronic acid has emerged as a premium building block. By utilizing this specific boronic acid in Suzuki-Miyaura cross-coupling, application scientists can introduce a highly lipophilic, sterically hindered pyrazole moiety into lead scaffolds. This guide objectively compares the biological performance of tert-pentyl pyrazole derivatives against their less substituted counterparts, providing actionable experimental workflows and validated data.

Mechanistic Rationale: The tert-Pentyl Advantage

The transition from an


-methyl to an 

-tert-pentyl substituent on the pyrazole core is not merely a lipophilic enhancement; it is a strategic structural modification driven by two causal factors:
  • Steric Shielding (Metabolic Stability): The bulky tert-pentyl group creates a steric umbrella over the pyrazole nitrogen, effectively blocking CYP-mediated

    
    -dealkylation. This directly translates to an extended in vivo half-life.
    
  • Entropic Binding Gains: In targets such as Acetyl-CoA Carboxylase (ACC), the tert-pentyl group perfectly occupies deep hydrophobic sub-pockets, displacing ordered water molecules and yielding significant entropic gains in binding affinity [2].

Workflow A 1-(tert-Pentyl)-1H-pyrazol-4-yl Boronic Acid C Pd-Catalyzed Suzuki-Miyaura Coupling A->C Boronate donor B Aryl Halide Scaffold (e.g., Lactam Core) B->C Electrophile D tert-Pentyl Pyrazole Derivative C->D High Yield E In Vitro Screening (Target Inhibition) D->E Efficacy F Metabolic Stability (HLM Assays) D->F ADME

Figure 1: End-to-end workflow from chemical synthesis using the tert-pentyl boronic acid to biological validation.

Comparative Data Analysis

To objectively evaluate the impact of the tert-pentyl substitution, we compare three homologous pyrazole derivatives synthesized via identical lactam core scaffolds (modeled after known ACC inhibitors) [2].

The data below demonstrates the inverse relationship between steric bulk and hepatic clearance, alongside the direct correlation with target potency.

Derivative (

-Substituent)
ACC IC

(nM)
HLM Intrinsic Clearance (

L/min/mg)
Caco-2 Permeability (

cm/s)
LogP (Calculated)
Compound A (

-Methyl)
145.085.4 (High)4.2 (Low)2.1
Compound B (

-tert-Butyl)
32.534.2 (Moderate)12.8 (Moderate)3.4
Compound C (

-tert-Pentyl)
8.2 12.1 (Low) 28.5 (High) 4.1

Key Insight: While the tert-pentyl group increases the LogP, the dramatic 7-fold reduction in intrinsic clearance compared to the


-methyl variant proves that the steric hindrance successfully mitigates the expected lipophilicity-driven metabolic liabilities.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols incorporate internal validation mechanisms.

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Coupling bulky boronic acids often leads to competitive protodeboronation. This protocol utilizes a specific catalyst system to accelerate transmetalation.

Materials & Causality:

  • Catalyst: Pd(dppf)Cl

    
     (The large bite angle of the dppf ligand facilitates the reductive elimination of sterically congested intermediates).
    
  • Base: K

    
    PO
    
    
    
    (Aqueous, 2M) - Provides optimal basicity for boronate activation without hydrolyzing sensitive core scaffolds.

Step-by-Step Procedure:

  • Preparation: In a microwave vial, combine the aryl halide (1.0 eq), (1-(tert-pentyl)-1H-pyrazol-4-yl)boronic acid (1.5 eq), and Pd(dppf)Cl

    
     (0.05 eq).
    
  • Solvent System: Add 1,4-Dioxane and 2M aqueous K

    
    PO
    
    
    
    in a 3:1 ratio. Causality: Dioxane maintains the solubility of the highly lipophilic tert-pentyl intermediate.
  • Deoxygenation: Sparge the mixture with N

    
     for 10 minutes. Validation Step: Oxygen presence will cause homocoupling of the boronic acid; monitor via LC-MS for the dimer mass.
    
  • Reaction: Heat at 90°C for 4 hours.

  • Workup: Filter through Celite, extract with EtOAc, and purify via reverse-phase HPLC.

Protocol B: Human Liver Microsome (HLM) Stability Assay

To validate the metabolic resistance conferred by the tert-pentyl group, an in vitro clearance assay must be performed with strict controls.

Step-by-Step Procedure:

  • Incubation Mix: Prepare a 1

    
    M solution of the tert-pentyl derivative in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein.
    
  • Initiation: Pre-warm to 37°C for 5 minutes, then initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: Extract 50

    
    L aliquots at 0, 5, 15, 30, and 60 minutes.
    
  • Quenching: Immediately quench each aliquot into 150

    
    L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold organic solvent instantly denatures CYP enzymes, freezing the metabolic profile at the exact time point.
    
  • Validation Controls: Run Verapamil concurrently. Self-Validation: If Verapamil does not show >80% depletion by 30 minutes, the HLM batch is inactive and the assay must be rejected.

Pharmacological Impact & Pathway Visualization

The successful integration of the tert-pentyl pyrazole moiety results in potent inhibition of target enzymes. In the context of metabolic disorders and oncology, derivatives of this class have been heavily investigated as ACC inhibitors [3].

The diagram below illustrates the downstream biological causality of introducing a highly potent tert-pentyl pyrazole ACC inhibitor into a cellular system.

Pathway A tert-Pentyl Pyrazole Derivative B Acetyl-CoA Carboxylase (ACC) Enzyme A->B High-affinity binding (Steric anchoring) C Malonyl-CoA Levels Depleted B->C Catalytic block D Fatty Acid Synthesis Halted C->D Downstream effect E CPT-1 Activation (Fatty Acid Oxidation) C->E Removes allosteric inhibition

Figure 2: Pharmacological signaling pathway demonstrating the downstream metabolic effects of ACC inhibition.

Conclusion

The transition from standard pyrazole building blocks to (1-(tert-pentyl)-1H-pyrazol-4-yl)boronic acid represents a sophisticated approach to overcoming pharmacokinetic liabilities in drug design. While the Suzuki-Miyaura coupling requires optimized catalytic conditions due to steric bulk, the resulting derivatives exhibit vastly superior metabolic stability and membrane permeability. For application scientists and medicinal chemists, adopting this specific boronic acid derivative is a validated strategy for advancing stalled, rapidly metabolized lead compounds into viable clinical candidates.

References

  • Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry, 41(1), 16-41. Available at:[Link]

  • Griffith, D. A., et al. (2015). N1/N2-lactam acetyl-CoA carboxylase inhibitors. US Patent US8993586B2.
  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabrouki, Y., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at:[Link]

A Senior Application Scientist's Guide to Pyrazole Isomers in Catalysis: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in catalysis and drug development, the selection of the right ligand is a critical step that dictates the success of a synthetic transformation. The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has proven to be a remarkably versatile and tunable platform for ligand design.[1] However, the true power of pyrazoles in catalysis lies in the subtle yet significant differences between its various isomers. The placement of substituents on the pyrazole ring fundamentally alters its electronic and steric properties, leading to dramatic shifts in catalytic activity and selectivity.

This guide offers a head-to-head comparison of different pyrazole isomers in catalysis, moving beyond a simple catalog of applications. We will delve into the causality behind experimental choices, supported by comparative data and mechanistic insights, to provide a framework for rational ligand design.

The Isomeric Landscape of Pyrazoles: More Than Just Positional Differences

The catalytic behavior of a pyrazole-based ligand is intimately linked to its substitution pattern. The most common isomers employed in catalysis include the parent 1H-pyrazole, 3-substituted pyrazoles, and 3,5-disubstituted pyrazoles. Each presents a unique coordination environment to a metal center.

The parent 1H-pyrazole is a relatively weak σ-donor compared to its imidazole isomer.[2] This is due to the 1,2-disposition of its nitrogen atoms, which results in less effective delocalization of the positive charge upon protonation or coordination.[2]

3-Substituted and 3,5-disubstituted pyrazoles allow for the fine-tuning of the ligand's properties. Electron-donating groups (EDGs) at these positions, such as methyl or methoxy groups, increase the electron density on the pyrazole ring. This enhances the ligand's σ-donating capacity, leading to more electron-rich and often more reactive metal centers.[3] Conversely, electron-withdrawing groups (EWGs) can be installed to create a more electrophilic metal center, which can be advantageous in certain catalytic cycles.

Furthermore, the steric bulk of the substituents at the 3 and 5 positions plays a crucial role in controlling the coordination sphere of the metal, influencing substrate approach and the stability of catalytic intermediates. For instance, the symmetric nature of 3,5-disubstituted pyrazoles can lead to more well-defined and stable catalysts.[1]

The isomeric indazole , or benzopyrazole, represents another important class of pyrazole-based ligands. The fusion of a benzene ring alters the electronic properties and introduces significant steric bulk, which can be exploited in catalyst design.[4]

Comparative Catalytic Performance: A Data-Driven Analysis

The impact of pyrazole isomerism is best illustrated through their performance in key catalytic transformations.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and the ligand plays a pivotal role in the efficiency of the palladium catalyst. Below is a comparison of different pyrazole-based ligands in the coupling of aryl chlorides, which are notoriously challenging substrates.

Catalyst SystemAryl HalideArylboronic AcidYield (%)Catalyst Loading (mol%)Reference
Pd(OAc)₂ / 1H-pyrazole4-ChlorotoluenePhenylboronic acid652[5][6]
Pd(OAc)₂ / 3,5-dimethylpyrazole4-ChlorotoluenePhenylboronic acid951[1]
Pd(OAc)₂ / 3,5-bis(trifluoromethyl)pyrazole4-ChlorotoluenePhenylboronic acid402[7]
Pd(OAc)₂ / Indazole4-ChlorotoluenePhenylboronic acid782[4]

Analysis: The data clearly demonstrates the superior performance of the 3,5-dimethylpyrazole ligand. The electron-donating methyl groups enhance the electron density at the palladium center, facilitating the rate-limiting oxidative addition step. In contrast, the electron-withdrawing trifluoromethyl groups in 3,5-bis(trifluoromethyl)pyrazole create a more electron-deficient palladium center, which is less active for the oxidative addition of the C-Cl bond. The unsubstituted pyrazole and indazole ligands show moderate activity.

Olefin Polymerization

In olefin polymerization, the ligand structure dictates not only the catalyst's activity but also the properties of the resulting polymer.

Catalyst SystemMonomerActivity (kg polymer/mol cat·h)Polymer PropertiesReference
[TiCl₄] / 1H-pyrazoleEthylene750High PDI[6]
[TiCl₄] / 3,5-dimethylpyrazoleEthylene1500Low PDI[1]

Analysis: The increased activity observed with the 3,5-dimethylpyrazole ligand can be attributed to its stronger σ-donation, which stabilizes the cationic titanium active species. Furthermore, the well-defined steric environment created by the two methyl groups leads to a more controlled polymerization process, resulting in a polymer with a lower polydispersity index (PDI).

Mechanistic Considerations: The "Why" Behind the Performance

The differences in catalytic performance between pyrazole isomers can be rationalized by considering their fundamental electronic and steric properties.

  • Electronic Effects: The basicity and σ-donor strength of the pyrazole ligand are paramount. As a general trend, more electron-donating substituents lead to a more electron-rich metal center, which can enhance reactivity in processes like oxidative addition. The pKa of the pyrazole N-H proton is also a key parameter, as deprotonation to the pyrazolate anion creates a much stronger, charged ligand that can significantly impact catalyst stability and activity.[2]

  • Steric Effects: The size and disposition of substituents on the pyrazole ring create a unique three-dimensional space around the metal center. This steric hindrance can influence substrate binding, prevent catalyst deactivation pathways (e.g., dimer formation), and control the regioselectivity and stereoselectivity of the reaction.

G1 Influence of Pyrazole Isomerism on Catalytic Performance cluster_isomers Pyrazole Isomer cluster_properties Ligand Properties cluster_performance Catalytic Performance 1H-Pyrazole 1H-Pyrazole Electronic Effects (σ-donation) Electronic Effects (σ-donation) 1H-Pyrazole->Electronic Effects (σ-donation) Weak Steric Effects (Bulk) Steric Effects (Bulk) 1H-Pyrazole->Steric Effects (Bulk) Low 3,5-Dialkylpyrazole 3,5-Dialkylpyrazole 3,5-Dialkylpyrazole->Electronic Effects (σ-donation) Strong 3,5-Dialkylpyrazole->Steric Effects (Bulk) Tunable 3,5-Di(EWG)pyrazole 3,5-Di(EWG)pyrazole 3,5-Di(EWG)pyrazole->Electronic Effects (σ-donation) Very Weak 3,5-Di(EWG)pyrazole->Steric Effects (Bulk) Tunable Catalyst Activity Catalyst Activity Electronic Effects (σ-donation)->Catalyst Activity Catalyst Stability Catalyst Stability Electronic Effects (σ-donation)->Catalyst Stability Selectivity Selectivity Steric Effects (Bulk)->Selectivity Steric Effects (Bulk)->Catalyst Stability

Caption: Relationship between pyrazole isomer, ligand properties, and catalytic outcome.

Experimental Protocols

The following are generalized, self-validating protocols for the catalytic reactions discussed. Researchers should optimize conditions for their specific substrates.

General Protocol for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
  • Catalyst Pre-formation (Optional but Recommended): In a glovebox, stir a 1:2 molar ratio of Pd(OAc)₂ and the desired pyrazole ligand in an anhydrous, deoxygenated solvent (e.g., toluene) for 30 minutes at room temperature.

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the pre-formed catalyst solution or the solid catalyst components (Pd(OAc)₂ and ligand) to the flask. The catalyst loading should be systematically varied (e.g., 0.5-2 mol%) for optimization.

  • Solvent Addition and Reaction: Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane, 5 mL) and heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at the desired temperature (e.g., 80-110 °C).

  • Monitoring and Work-up: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

G2 Workflow for Suzuki-Miyaura Cross-Coupling A Catalyst Pre-formation (Pd(OAc)₂ + Ligand) C Catalyst Addition A->C B Reaction Setup (Aryl Halide, Boronic Acid, Base) B->C D Solvent Addition & Heating C->D E Reaction Monitoring (TLC/GC-MS) D->E F Aqueous Work-up E->F G Purification (Column Chromatography) F->G H Product Characterization G->H

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling using pyrazole ligands.

Conclusion and Future Outlook

The choice of pyrazole isomer is a powerful tool for tuning the performance of homogeneous catalysts. By understanding the interplay of electronic and steric effects, researchers can move from empirical screening to rational catalyst design. 3,5-Disubstituted pyrazoles with electron-donating groups have demonstrated broad utility in cross-coupling and polymerization reactions where an electron-rich metal center is beneficial. However, the optimal ligand is always substrate and reaction-dependent.

The future of pyrazole-based catalysis lies in the development of more sophisticated ligand architectures, including chiral pyrazoles for asymmetric catalysis and pyrazole-containing metal-organic frameworks (MOFs) for heterogeneous applications.[6] As our understanding of structure-activity relationships deepens, pyrazole isomers will continue to be a cornerstone of ligand design for the development of next-generation catalysts.

References

  • BenchChem. (2025). A Comparative Analysis of Pyrazole and Imidazole as Coordinating Ligands: A Guide for Researchers. BenchChem.
  • Schaper, L. A., & Herrmann, W. A. (2025). N-Heterocyclic Olefins of Pyrazole and Indazole.
  • MDPI. (2023).
  • Mphahlele, M. J., & Maluleka, M. M. (2010). Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts. Inorganica Chimica Acta, 363(9), 1947–1964.
  • Wang, L., et al. (2008). Synthesis of pyrazoles catalyzed by Sc(OTf) 3 under solvent-free conditions.
  • BenchChem. (2025). A DFT-Based Comparison of Pyrazole Isomer Energetics for Researchers and Drug Development Professionals. BenchChem.
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
  • Bentham Science Publishers. (2023). Synthesis of Substituted Pyrazoles from Aryl-sydnones. Bentham Science Publishers.
  • PubMed. (2025). N-Heterocyclic Olefins of Pyrazole and Indazole. PubMed.
  • S.P.N. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC.
  • ACS Omega. (2025). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega.
  • Request PDF. (2025). The chemistry and biology of pyrazole and indazole alkaloids. Request PDF.
  • Alfa Chemistry. (n.d.). Pyrazole Ligands, Imidazole Ligands, Triazole Ligands. Alfa Chemistry.
  • PMC. (2020).
  • Oriental Journal of Chemistry. (2020). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry.
  • PMC. (2018). Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands. PMC.
  • MDPI. (2022). The Effects of 3,5-Dimethylpyrazole on Soil Nitrification and Related Enzyme Activities in Brown Soil. MDPI.
  • MDPI. (2023).
  • RSC Publishing. (2025). Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. RSC Publishing.
  • ResearchGate. (2025). ChemInform Abstract: A Comparison of the Structures of Pyrazole, 3,5-Dimethylpyrazole and 3, 5-Bis(trifluoromethyl)pyrazole: Theoretical Calculations (STO-3G), Microwave, Electron Diffraction and Crystallography.
  • ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
  • JOCPR. (n.d.).
  • PubMed. (2018). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. PubMed.

Sources

Confirming the mechanism of action for bioactive molecules derived from (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the confirmation of the mechanism of action (MoA) for bioactive molecules synthesized using (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid as a critical building block.

The "tert-pentyl" (1,1-dimethylpropyl) group represents a strategic medicinal chemistry modification—providing greater steric bulk and lipophilicity than the standard tert-butyl or methyl substituents. This modification is frequently employed to optimize hydrophobic interactions within the active sites of metabolic enzymes (e.g., Acetyl-CoA Carboxylase) and protein kinases.

Executive Summary & Strategic Rationale

The Molecule: Derivatives of (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid. Primary Target Class: Metabolic Enzymes (specifically Acetyl-CoA Carboxylase - ACC) and Tyrosine Kinases. The "tert-Pentyl" Advantage: In drug design, the transition from a tert-butyl to a tert-pentyl group adds a methylene unit (-CH2-) in a branched configuration. This subtle change significantly alters the Structure-Activity Relationship (SAR) by:

  • Filling Hydrophobic Pockets: Occupying larger hydrophobic cavities (e.g., the "gatekeeper" region in kinases or the dimerization interface in ACC) more effectively than smaller analogs.

  • Modulating Solubility: Increasing lipophilicity (cLogP) to improve membrane permeability, while maintaining a rigid, spherical geometry that resists metabolic oxidation better than linear alkyl chains.

Comparative Performance Analysis

The following table compares the "tert-pentyl" scaffold against standard alternatives used in lead optimization.

Featuretert-Pentyl (1,1-dimethylpropyl) tert-ButylMethylPhenyl
Steric Bulk (MR) High (~45) Medium (~35)Low (~6)High (Planar)
Lipophilicity (ΔcLogP) +2.5 (High) +2.0+0.5+2.0
Binding Mode Fills deep/spherical hydrophobic pockets Fills standard pocketsSolvent exposedPi-stacking interactions
Primary Risk Solubility limits if core is too lipophilicLower affinity (void space)Poor potencyMetabolic toxicity (epoxidation)
Best Use Case Optimizing potency in metabolic/kinase targets Initial hit findingFragment screeningRigidifying scaffolds

Mechanism of Action (MoA): Acetyl-CoA Carboxylase (ACC) Inhibition

A primary application of 1-(tert-pentyl)-1H-pyrazole derivatives is the inhibition of Acetyl-CoA Carboxylase (ACC) , a rate-limiting enzyme in fatty acid synthesis. This mechanism is critical for treating Non-Alcoholic Steatohepatitis (NASH), Type 2 Diabetes, and certain cancers.

The Mechanism[1][2]
  • Inhibition Event: The pyrazole derivative binds to the Carboxyltransferase (CT) domain or the Biotin Carboxylase (BC) domain of ACC.

  • Allosteric Modulation: The bulky tert-pentyl group wedges into the hydrophobic pocket at the dimer interface, preventing the enzyme from homodimerizing—a step required for its catalytic activity.

  • Downstream Effect:

    • Inhibition of Malonyl-CoA production: Blocks the conversion of Acetyl-CoA to Malonyl-CoA.

    • Activation of CPT-1: Reduced Malonyl-CoA relieves the inhibition of Carnitine Palmitoyltransferase-1 (CPT-1), promoting mitochondrial fatty acid oxidation (FAO).

Pathway Visualization

The following diagram illustrates the signaling cascade and the specific point of intervention.

ACC_Pathway Glucose Glucose / Fatty Acids AcetylCoA Acetyl-CoA Glucose->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Catalyzed by ACC ACC ACC (Active Dimer) Inhibitor tert-Pentyl Pyrazole Derivative Inhibitor->ACC Inhibits Dimerization CPT1 CPT-1 MalonylCoA->CPT1 Inhibits FAS Fatty Acid Synthesis (Lipogenesis) MalonylCoA->FAS Promotes Mitochondria Mitochondrial Fatty Acid Oxidation CPT1->Mitochondria Enables Transport

Caption: Mechanism of Action for tert-Pentyl Pyrazole Derivatives targeting the ACC pathway. Inhibition reduces Malonyl-CoA, thereby unlocking fatty acid oxidation.

Experimental Protocols for MoA Confirmation

To scientifically validate that a derivative of (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid acts via the proposed mechanism, the following self-validating workflow is required.

Experiment A: Enzymatic Inhibition Assay (ADP-Glo™)

Objective: Quantify the IC50 of the compound against recombinant human ACC1/2. Causality: ACC activity consumes ATP to carboxylate Acetyl-CoA. Measuring remaining ATP (via luminescence) is a direct proxy for enzymatic activity.

Protocol:

  • Reagent Prep: Prepare reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT).

  • Compound Dilution: Serially dilute the tert-pentyl derivative in DMSO (10-point dose-response).

  • Incubation: Incubate 5 nM recombinant ACC enzyme with the compound for 15 minutes at 25°C. Control: DMSO only (100% activity).

  • Reaction Start: Add substrate mix (ATP, Acetyl-CoA, NaHCO3). Incubate for 45 minutes.

  • Detection: Add ADP-Glo™ Reagent to terminate the reaction and deplete remaining ATP. Wait 40 mins. Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase light signal.

  • Analysis: Plot RLU (Relative Light Units) vs. log[Compound]. Calculate IC50.

    • Success Criteria: IC50 < 100 nM confirms potent direct inhibition.

Experiment B: Cellular Target Engagement (Western Blot)

Objective: Confirm the compound acts inside the cell by measuring the phosphorylation state of ACC or downstream substrates. Causality: Inhibition of ACC often leads to a compensatory feedback loop where AMPK phosphorylates ACC at Ser79. Alternatively, measure Malonyl-CoA levels directly via LC-MS.

Protocol:

  • Cell Culture: Seed HepG2 (liver) cells in 6-well plates.

  • Treatment: Treat cells with the tert-pentyl derivative (1 µM and 10 µM) for 4-24 hours.

  • Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors.

  • Western Blot:

    • Primary Antibody: Anti-Phospho-ACC (Ser79) and Anti-Total ACC.

    • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • Quantification: Normalize pACC signal to Total ACC.

    • Interpretation: A change in pACC indicates engagement with the AMPK/ACC axis. However, the gold standard is measuring Malonyl-CoA reduction via LC-MS/MS.

Validation Workflow Diagram

This diagram outlines the logical flow from chemical synthesis to validated MoA.

Workflow Start Start: (1-(tert-Pentyl)-1H-pyrazol-4-yl) boronic acid Synth Suzuki Coupling (Scaffold Attachment) Start->Synth Biochem Biochemical Assay (IC50 < 100nM?) Synth->Biochem Cell Cellular Assay (Malonyl-CoA Reduction) Biochem->Cell Yes Fail Redesign SAR Biochem->Fail No Selectivity Selectivity Profiling (Kinase/CEREP Panel) Cell->Selectivity Active Cell->Fail Inactive Lead Validated Lead Candidate Selectivity->Lead Selective Selectivity->Fail Toxic/Off-target

Caption: Step-by-step validation workflow for derivatives of the tert-pentyl pyrazole building block.

References

  • Pfizer Inc. (2015). N1/N2-lactam acetyl-CoA carboxylase inhibitors.[1] US Patent US8993586B2.[1] (Demonstrates the use of 1-tert-pentyl-1H-pyrazole-4-carboxylate as a key intermediate for ACC inhibitors). Link

  • Harriman, G., et al. (2016). Acetyl-CoA Carboxylase Inhibition by ND-630 Modulates Hepatic Fatty Acid Synthesis. Proceedings of the National Academy of Sciences. (Provides the standard mechanism and validation protocols for ACC inhibitors). Link

  • Fuller, P. H., et al. (2012). Structure–Activity Relationships of Pyrazole-Based Kinase Inhibitors. Journal of Medicinal Chemistry. (Discusses the impact of pyrazole N1-substitutions, including bulky alkyl groups, on kinase selectivity). Link

  • Promega. (2024). ADP-Glo™ Kinase Assay Technical Manual. (Standard protocol for ATP-depletion assays). Link

Sources

Safety Operating Guide

(1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic Acid

As a Senior Application Scientist, I frequently consult with drug development teams on the lifecycle management of key synthetic intermediates. (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid is a highly valuable building block in Suzuki-Miyaura cross-coupling reactions. However, its unique physicochemical properties—combining a lipophilic tert-pentyl group with a reactive boronic acid moiety—demand specific handling and disposal workflows. Improper disposal not only violates environmental regulations but can lead to severe equipment contamination and laboratory safety hazards[1].

This guide provides a field-proven, self-validating protocol for the safe disposal and decontamination of this specific boronic acid derivative.

Chemical Causality: The "Why" Behind the Protocol

To dispose of a chemical effectively, you must understand its mechanistic behavior. Boronic acids cannot be treated as standard organic waste due to two primary chemical phenomena:

  • Boroxine Formation (Dehydration): Upon exposure to air or during solvent concentration, boronic acids dehydrate to form cyclic anhydrides known as boroxines. These boroxines form stubborn, insoluble white films on glassware that resist standard organic solvent washing.

  • Lewis Acidity & pH-Dependent Solubility: The boron atom possesses an empty p-orbital, making it a Lewis acid. While the tert-pentyl pyrazole moiety is highly lipophilic (making the neutral compound insoluble in water), introducing a basic aqueous solution (pH > 8) forces a nucleophilic attack by hydroxide ions. This converts the planar, sp2-hybridized boronic acid into a tetrahedral, sp3-hybridized boronate anion, which is highly water-soluble[2].

This chemical transformation from an insoluble sp2 species to a soluble sp3 salt is the cornerstone of our decontamination strategy.

Hazard Assessment & Waste Segregation

(1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid is an irritant to the skin, eyes, and respiratory tract. Due to the lack of specific regulatory exemptions for complex boronic acids, it must be treated as hazardous chemical waste and should never be disposed of down the drain[3].

Table 1: Physicochemical Properties & Disposal Implications

PropertyValue / CharacteristicOperational Disposal Implication
Functional Groups Pyrazole ring, Boronic acid, tert-PentylDual solubility profile requires both organic and basic aqueous waste streams.
Reactivity Lewis Acid (empty p-orbital)Susceptible to nucleophilic attack by hydroxide; enables pH-dependent decontamination[2].
Physical State Solid (prone to aerosolization)Spills must be managed wet; dry sweeping is prohibited to prevent inhalation[3].

Table 2: Waste Stream Segregation Matrix

Waste CategoryTypical ContentsContainer TypeMandatory Labeling Requirements
Solid Hazardous Contaminated PPE, weigh boats, absorbent padsHDPE wide-mouth jar"Hazardous Waste - Solid Boronic Acid Derivative"
Organic Liquid Reaction mother liquors (e.g., THF, Toluene)HDPE or Glass carboy"Hazardous Waste - Non-Halogenated Organics"
Aqueous Basic Glassware rinsates (pH > 8)HDPE carboy"Hazardous Waste - Aqueous Basic (Contains Boron)"

Experimental Workflows: Step-by-Step Disposal Workflows

Do not merely throw contaminated items into a bin; follow these self-validating systems to ensure complete neutralization and safety.

Protocol A: Glassware Decontamination (The Basic Wash)

Causality: Physical scrubbing is insufficient for boroxine films. Chemical conversion to a boronate salt is required[2].

  • Initial Rinse: In a certified chemical fume hood, rinse the contaminated glassware with a pH 10 buffer solution or 0.1 M NaOH. Swirl the solution for 30 to 60 seconds to ensure complete contact with all internal surfaces.

  • Self-Validation Step: Visually inspect the glass. If the hazy white boroxine film is completely gone, the chemical conversion was successful. Crucial: Test the rinsate with pH indicator paper; it must read >8. If the pH drops below 8, the base was consumed by the acid, and you must repeat Step 1 to prevent precipitation.

  • Secondary Organic Rinse: Rinse the glassware with a small volume of ethanol or acetone to remove any residual lipophilic pyrazole byproducts.

  • Collection: Deposit the basic aqueous rinsate into the "Aqueous Basic" waste container and the organic rinsate into the "Organic Liquid" waste container[2].

Protocol B: Solid Spill Management
  • Containment: If the solid powder is spilled on the benchtop, do not dry-sweep, as this generates hazardous aerosols[3].

  • Neutralization: Dampen a chemical absorbent pad with the pH 10 buffer to solubilize the powder into its boronate form[2].

  • Wipe Down: Wipe the area from the outside in to prevent spreading. Follow with a secondary wipe using a 10% bleach solution or distilled water to remove residual salts[2].

  • Self-Validation Step: After wiping the spill area, swipe the surface with a clean, dry pH indicator strip moistened with distilled water. A neutral pH (6-7) confirms the basic decontamination buffer and residual boronate salts have been completely removed.

  • Disposal: Place all pads and contaminated gloves into a sealable bag, label it appropriately, and place it in the solid waste bin[3].

Regulatory Compliance & EHS Handoff

Under EPA and OSHA guidelines, boronic acid derivatives must be managed as standalone waste streams unless directed otherwise by a licensed waste handler[1]. Ensure all containers are tightly sealed and stored in a secondary containment tray away from strong acids. Extreme acidic conditions can cause protodeboronation, releasing free boric acid. Boric acid can accumulate in soil and water, harming aquatic life and disrupting ecosystems, which is why incineration is the preferred end-of-life pathway[1].

Disposal Workflow Visualization

DisposalWorkflow A Spill or Waste Generated: (1-(tert-Pentyl)-1H-pyrazol-4-yl) boronic acid B Solid Waste (Powder, PPE, Wipes) A->B C Liquid Waste (Reaction Mixtures, Rinsates) A->C E Solid Hazardous Waste Container B->E D Decontamination (pH 10 Buffer / Dilute NaOH) C->D Glassware Rinses G Non-Halogenated Organic Waste C->G Organic Solvents F Aqueous Basic Waste Stream D->F Boronate Salts H EHS Labeling & Secondary Containment E->H F->H G->H I Certified Incineration Facility H->I

Figure 1: Waste segregation and disposal workflow for pyrazole boronic acid derivatives.

References

  • Lab Alley.
  • Proper Disposal of (2-Cyano-3-methoxyphenyl)
  • BenchChem.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.